5-(Piperazin-1-yl)benzofuran-2-carboxamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-piperazin-1-yl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16/h1-2,7-8,15H,3-6H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRGOAFFRRUFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431492 | |
| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183288-46-2 | |
| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183288462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B67DWQ6935 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-(Piperazin-1-yl)benzofuran-2-carboxamide chemical properties
An In-depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a heterocyclic organic compound.[1] It is recognized as a key intermediate in the synthesis of Vilazodone, a dual-acting antidepressant.[2][3] The compound presents as an off-white to pale-yellow solid.[4]
Quantitative data regarding the physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5-(piperazin-1-yl)-1-benzofuran-2-carboxamide | [1] |
| Synonyms | 2-Benzofurancarboxamide, 5-(1-piperazinyl)- | [1] |
| CAS Number | 183288-46-2 | [1] |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| Appearance | Off-white to Pale-Yellow Solid | [4] |
| Melting Point | >215°C (decomposition) | [5] |
| Boiling Point | 505.3 °C at 760 mmHg (Predicted) | |
| Density | ~1.27 g/cm³ | |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated) |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the production of Vilazodone. Several synthetic routes have been described, often involving the nucleophilic substitution of a leaving group on the benzofuran ring with piperazine.[3]
A common pathway involves the reaction of 5-bromobenzofuran-2-carboxamide with piperazine.[3] The overall workflow, from starting materials to the final active pharmaceutical ingredient (API), Vilazodone, is illustrated below.
Caption: Synthetic workflow for Vilazodone production.
Experimental Protocol: Synthesis via Aromatic Nucleophilic Substitution[3]
This protocol describes the synthesis of this compound from 5-bromobenzofuran-2-carboxamide.
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-bromobenzofuran-2-carboxamide (1.0 eq) and a molar excess of piperazine (e.g., 5.0 eq) in an appropriate solvent.
-
Reaction Conditions: Heat the mixture to 140°C and maintain stirring for approximately 6 hours. The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Adjust the pH of the filtrate to 6-7 using a potassium hydroxide (KOH) solution to precipitate the crude product.
-
Collect the precipitate by filtration.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield this compound with high purity.
Experimental Protocol: Analytical Characterization by HPLC
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). While specific in-house methods may vary, a general reverse-phase HPLC protocol is provided below.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
-
Sample Preparation: Dissolve a precisely weighed sample of the compound in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Analysis: Inject the sample onto the column and record the chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.
Biological Activity and Significance
This compound is primarily of interest due to its role as a direct precursor to Vilazodone.[2][6] Vilazodone is an antidepressant agent approved for the treatment of major depressive disorder (MDD).[7][8]
The therapeutic effect of Vilazodone stems from its unique dual mechanism of action: it is a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[4][7][9] This involves two primary pharmacological actions:
-
Selective Serotonin Reuptake Inhibition (SSRI): Vilazodone binds with high affinity to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4][10] This action increases the concentration of serotonin available to bind to postsynaptic receptors.[7][11]
-
5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT1A serotonin receptor.[4][6][12] This action at presynaptic 5-HT1A autoreceptors is thought to accelerate their desensitization, potentially leading to a faster therapeutic onset compared to traditional SSRIs.[6][7] Its agonism at postsynaptic 5-HT1A receptors further contributes to the overall enhancement of serotonergic signaling.[12]
Some studies also suggest that the signaling cascade initiated by 5-HT1A receptor activation may involve downstream pathways such as the SRC/MAPK signaling pathway.[13][14]
Caption: Mechanism of action of Vilazodone.
Safety and Handling
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
References
- 1. This compound | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. 5-piperazin-1-yl-1-benzofuran-2-carboxamide | 183288-46-2 [chemicalbook.com]
- 6. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 9. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatrist.com [psychiatrist.com]
- 12. researchgate.net [researchgate.net]
- 13. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia | eLife [elifesciences.org]
- 14. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia [elifesciences.org]
Elucidation of 5-(Piperazin-1-yl)benzofuran-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate in the synthesis of the antidepressant drug Vilazodone. This document outlines the compound's chemical and physical properties, a plausible synthetic route, and its significance in the broader context of medicinal chemistry. Due to the nature of this compound as a synthetic intermediate, publicly available, detailed spectroscopic data is limited. Therefore, this guide also presents predicted spectroscopic characteristics based on its known structure to aid researchers in its identification and characterization.
Compound Identification and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C13H15N3O2.[1] It is recognized as an important raw material and intermediate in the synthesis of various pharmaceuticals, notably for antiepileptic, antipsychotic, and antidepressant drugs.[2] The physical and chemical properties of the compound are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | 5-(piperazin-1-yl)-1-benzofuran-2-carboxamide | [3] |
| CAS Number | 183288-46-2 | [3][4] |
| Molecular Formula | C13H15N3O2 | [1] |
| Molecular Weight | 245.28 g/mol | [1][4] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Boiling Point | 505.319 °C at 760 mmHg | [4] |
| Density | 1.269 g/cm³ | [4] |
| SMILES | C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N | [3] |
| InChI Key | LLRGOAFFRRUFBM-UHFFFAOYSA-N | [3] |
Synthesis Protocol
Stage 1: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
This stage is adapted from the process described in patent CN103965148A.[5]
-
Step 1: Formation of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde. In a reactor under a nitrogen atmosphere, add zinc powder and tetrahydrofuran (THF). Cool the mixture and slowly add titanium tetrachloride (TiCl4). To this, add 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal. The reaction is rectified to yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.
-
Step 2: Formation of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid. To a new reactor, add a sodium hydroxide solution and a copper (II) sulfate solution. While stirring, add the product from Step 1. This reaction will yield 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid.
-
Step 3: Cyclization to Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. Dissolve the product from Step 2 in absolute ethanol and add it to a reactor containing THF and anhydrous potassium carbonate. After a period of stirring, add iodine to facilitate the cyclization. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up with an unsaturated sodium bicarbonate solution to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.
Stage 2: Amidation to this compound
The conversion of the ethyl ester to the corresponding primary amide is a standard chemical transformation.
-
Protocol: The ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia. The reaction mixture is then heated in a sealed vessel. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Structural Elucidation: Predicted Spectroscopic Data
While specific experimental spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features.
3.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system, the protons of the piperazine ring, and the protons of the carboxamide group.
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm.
-
Piperazine Protons: Two sets of signals, likely multiplets, in the range of δ 3.0-3.5 ppm.
-
Amide Protons: A broad singlet in the range of δ 7.5-8.5 ppm, which is exchangeable with D₂O.
-
NH Proton of Piperazine: A signal that may be a broad singlet, also exchangeable with D₂O.
3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbon atoms of the benzofuran core, the piperazine ring, and the carbonyl group of the amide.
-
Benzofuran Carbons: Signals in the aromatic region (δ 110-160 ppm).
-
Piperazine Carbons: Signals in the aliphatic region (δ 40-55 ppm).
-
Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm).
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
-
N-H Stretching (Amide and Piperazine): Broad bands in the region of 3100-3500 cm⁻¹.
-
C=O Stretching (Amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.
-
C-O-C Stretching (Benzofuran): Bands in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
3.4. Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 245. The fragmentation pattern would likely involve the cleavage of the piperazine ring and the loss of the carboxamide group.
Visualizations
4.1. Chemical Structure
Caption: Chemical structure of this compound.
4.2. Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
4.3. Role in Vilazodone Synthesis and Action
This compound is a crucial building block for the synthesis of Vilazodone. Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[2][5][6] This dual mechanism of action is believed to contribute to its therapeutic effects in treating major depressive disorder.[5][7] The role of the intermediate is to provide the core benzofuran-piperazine scaffold, which is then further elaborated to yield the final active pharmaceutical ingredient.
References
- 1. This compound | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 5-(1-Piperazinyl)benzofuran-2-carboxamide | CAS 183288-46-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. psychiatrist.com [psychiatrist.com]
- 6. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 7. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate in the synthesis of the antidepressant drug Vilazodone. This document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes key analytical data for its characterization. The guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and application of this important molecule.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C₁₃H₁₅N₃O₂. It is also known by its IUPAC name, 5-(1-piperazinyl)-1-benzofuran-2-carboxamide. The compound is typically a pale-yellow to yellow-brown solid. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 245.28 g/mol | [1] |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |
| CAS Number | 183288-46-2 | [2] |
| IUPAC Name | 5-piperazin-1-yl-1-benzofuran-2-carboxamide | [1] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Refrigerator |
Synthesis
The primary application of this compound is as a crucial intermediate in the synthesis of Vilazodone.[3] Several synthetic routes have been described in the literature, with a common method involving the aromatic nucleophilic substitution of a suitable benzofuran precursor with piperazine.[4]
Synthetic Pathway Overview
A documented synthetic route starts from 5-bromobenzofuran-2-carboxylic acid. This precursor undergoes an amidation reaction followed by a nucleophilic substitution with piperazine to yield the final product. The overall workflow is depicted in the diagram below.
References
An In-depth Technical Guide to Taranabant (MK-0364): Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Initial Note on CAS Number: The provided CAS number, 183288-46-2, corresponds to the chemical compound 5-(1-Piperazinyl)benzofuran-2-carboxamide, an intermediate used in the synthesis of other molecules. The detailed requirements of this technical guide, focusing on a drug candidate with extensive preclinical and clinical data, align with the profile of Taranabant (MK-0364) , a well-researched cannabinoid receptor type 1 (CB1) inverse agonist. Taranabant's CAS number is 701977-09-5 . This guide will focus on Taranabant to meet the technical depth requested.
Introduction
Taranabant (coded MK-0364) is a potent, selective, and orally bioavailable cannabinoid receptor type 1 (CB1) inverse agonist developed by Merck & Co. for the treatment of obesity.[1][2] The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy balance, with its activation known to stimulate appetite.[2] Taranabant was designed to block this pathway, thereby reducing food intake and promoting weight loss.[3][4] Despite showing significant efficacy in clinical trials, its development was halted in Phase III due to a high incidence of central nervous system side effects, primarily psychiatric in nature, such as anxiety and depression.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, mechanism of action, and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
Taranabant is a structurally novel, acyclic amide that is distinct from other CB1 antagonists like the diarylpyrazole rimonabant.[4]
2.1 Structure
-
IUPAC Name: N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[[5-(trifluoromethyl)-2-pyridinyl]oxy]propanamide[5]
-
SMILES: C--INVALID-LINK--Cl)C2=CC=CC(=C2)C#N">C@@HNC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F[5]
-
2D Structure:

2.2 Physicochemical Properties
The following table summarizes the key physicochemical properties of Taranabant.
| Property | Value | Reference |
| CAS Number | 701977-09-5 | [1] |
| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ | [1] |
| Molar Mass | 515.96 g·mol⁻¹ | [1] |
| Solubility | DMSO: ≥ 42 mg/mL (81.40 mM) | [6] |
| Appearance | Powder | [6] |
Pharmacology and Pharmacokinetics
Taranabant is characterized by its high affinity and selectivity for the CB1 receptor, where it acts as an inverse agonist.
3.1 Pharmacodynamics: Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinities and functional activities of Taranabant at human and rat cannabinoid receptors.
Table 3.1.1: Cannabinoid Receptor Binding Affinity
| Receptor | Species | Assay Type | Value | Reference |
| CB1 | Human | Kᵢ | 0.13 nM | [6] |
| Human | IC₅₀ | 0.3 ± 0.1 nM | [6] | |
| Rat | Kᵢ | 0.27 nM | [6] | |
| Rat | IC₅₀ | 0.4 nM | [6] | |
| CB2 | Human | Kᵢ | 170 nM | [6] |
| Human | IC₅₀ | 290 ± 60 nM | [6] | |
| Rat | Kᵢ | 310 nM | [6] | |
| Rat | IC₅₀ | 470 nM | [6] |
Taranabant demonstrates approximately 900- to 1000-fold selectivity for the CB1 receptor over the CB2 receptor.[6]
Table 3.1.2: Functional Activity
| Assay | Receptor | Activity | Value (EC₅₀) | Reference |
| cAMP Production | CB1 | Inverse Agonist | 2.4 ± 1.4 nM | [6] |
3.2 Pharmacokinetics
Taranabant exhibits a pharmacokinetic profile suitable for once-daily oral dosing.[7]
Table 3.2.1: Preclinical Pharmacokinetic Parameters
| Species | Dose & Route | Bioavailability (F) | Half-life (t₁/₂) | Reference |
| Rat | 1 mg/kg IV, 2 mg/kg PO | 74% | 2.7 h | [6] |
| Dog | 0.2 mg/kg IV, 0.4 mg/kg PO | 31% | 14 h | [6] |
| Rhesus Monkey | 0.2 mg/kg IV, 0.4 mg/kg PO | 31% | 3.6 h | [6] |
Table 3.2.2: Human Pharmacokinetic Parameters (Population Model)
| Parameter | Value | Reference |
| Apparent Clearance (CL/F) | 25.4 L/h | [8][9] |
| Apparent Steady-State Volume of Distribution (Vss/F) | 2,578 L | [8][9] |
| Terminal Elimination Half-life (t₁/₂) | 38 to 69 hours (single dose) | [7] |
| Time to Maximum Concentration (tₘₐₓ) | 1 to 2.5 hours (single dose) | [7] |
Mechanism of Action and Signaling Pathways
Taranabant's therapeutic effect is derived from its inverse agonism at the CB1 receptor, which is highly expressed in the central nervous system (CNS).[3]
4.1 Central Mechanism
By binding to CB1 receptors in the brain, Taranabant reduces the receptor's basal signaling activity. This action is believed to occur in key areas regulating energy homeostasis, such as the hypothalamus and limbic system. The established mechanism involves two primary effects: a reduction in food intake (caloric intake) and an increase in energy expenditure, including fat oxidation.[3][4] This central action indirectly influences peripheral tissue metabolism, leading to a reduction in fat mass and improved insulin sensitivity.[3]
Caption: Taranabant's signaling pathway as a CB1R inverse agonist.
Experimental Protocols
The characterization of Taranabant involved a range of standard in vitro and in vivo experimental procedures.
5.1 In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of Taranabant for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human or rat CB1 or CB2 receptor (e.g., CHO-K1 cells).[10]
-
Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as [³H]CP55940, is used.[11]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-expressing membranes in the presence of varying concentrations of unlabeled Taranabant.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of Taranabant that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
5.2 [³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional activity of Taranabant (agonist, antagonist, or inverse agonist) at G-protein coupled receptors.
-
Methodology:
-
Principle: This assay measures the activation of G-proteins. In their inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap and quantify this activated state. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding.
-
Procedure: Receptor-expressing membranes are incubated with GDP and varying concentrations of Taranabant in the absence of an agonist.
-
Initiation: The reaction is initiated by adding [³⁵S]GTPγS.
-
Termination & Measurement: After incubation, the reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration and quantified by scintillation counting.[12]
-
Analysis: A decrease in basal [³⁵S]GTPγS binding in the presence of Taranabant indicates inverse agonist activity.[10]
-
5.3 In Vivo Diet-Induced Obesity (DIO) Rodent Model
-
Objective: To evaluate the efficacy of Taranabant in reducing body weight and food intake in an animal model that mimics human obesity.
-
Methodology:
-
Animal Model: Male C57BL/6 mice or obesity-prone rats are commonly used.[6][13]
-
Diet: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, characterized by significant weight gain and increased adiposity compared to control animals on a standard chow diet.[14][15]
-
Treatment: Once obesity is established, animals are randomized into groups and treated orally (e.g., via gavage) with vehicle or different doses of Taranabant once daily.
-
Measurements: Body weight and food intake are measured daily or weekly throughout the study period.[14]
-
Endpoint Analysis: At the end of the study, animals are euthanized, and various parameters can be analyzed, including body composition (e.g., via DEXA scan), organ weights (e.g., fat pads), and plasma biomarkers (e.g., glucose, insulin, lipids).[15]
-
Caption: Workflow for a Diet-Induced Obesity (DIO) preclinical study.
Clinical Development and Discontinuation
Taranabant entered large-scale Phase III clinical trials for obesity.[2]
6.1 Efficacy In a 12-week study, doses of 0.5, 2, 4, and 6 mg once daily all resulted in statistically significant weight loss compared to placebo.[4] Longer-term studies confirmed that 2 mg and 4 mg doses were effective in achieving clinically significant weight loss over two years.[16] The mechanism was confirmed in humans to be a combination of reduced caloric intake and increased energy expenditure.[4]
6.2 Safety and Discontinuation Despite its efficacy, the clinical development of Taranabant was discontinued in October 2008.[1] The decision was based on an unfavorable risk-benefit profile at higher doses. Dose-related increases in adverse events were observed, particularly gastrointestinal issues (nausea, diarrhea) and psychiatric symptoms (anxiety, depression, irritability).[4][16][17] These side effects are thought to be mechanism-based, resulting from the blockade of the endocannabinoid system's role in mood and stress regulation.
Conclusion
Taranabant (MK-0364) is a powerful and highly selective CB1 receptor inverse agonist that validated the CB1 receptor as a therapeutic target for obesity. Its development provided valuable insights into the role of the endocannabinoid system in human energy balance. While its clinical journey was halted due to an unacceptable safety profile, the extensive research conducted on Taranabant continues to inform the development of peripherally restricted or biased CB1 receptor antagonists, which aim to achieve metabolic benefits without the centrally-mediated psychiatric side effects.
References
- 1. Taranabant - Wikipedia [en.wikipedia.org]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taranabant | C27H25ClF3N3O2 | CID 11226090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. realmofcaring.org [realmofcaring.org]
- 13. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 14. Diet-induced obesity murine model [protocols.io]
- 15. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to 5-(Piperazin-1-yl)benzofuran-2-carboxamide. This compound is a critical intermediate in the synthesis of Vilazodone, a dual-acting antidepressant.
Core Compound Data
All quantitative data for this compound has been compiled and is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 245.28 g/mol | [1] |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |
| CAS Number | 183288-46-2 | [2][3] |
| IUPAC Name | 5-(piperazin-1-yl)-1-benzofuran-2-carboxamide | |
| Appearance | White crystalline solid to Pale-yellow/Yellow-brown solid | [4] |
| Melting Point | >215°C (decomposes) | |
| Boiling Point | 505.3 ± 40.0 °C (Predicted) | |
| Density | 1.268 g/cm³ | |
| Solubility | Soluble in dimethylformamide (DMF), dichloromethane, and chloroform. | [4] |
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Experimental Protocols
This compound is a key intermediate in the multistep synthesis of the antidepressant drug Vilazodone. Several synthetic routes have been described in the literature, primarily in patents outlining the production of Vilazodone and its precursors. A common approach involves the reaction of a substituted benzofuran with piperazine.
General Synthetic Workflow
A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable leaving group on the benzofuran ring with piperazine.[5] This is followed by the coupling of the resulting intermediate with another key fragment to yield Vilazodone.
Caption: Synthetic pathway to Vilazodone highlighting the role of the title compound.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol based on literature for the synthesis of this compound from 5-bromobenzofuran-2-carboxamide and piperazine.[5]
-
Reaction Setup: In a suitable reaction vessel, 5-bromobenzofuran-2-carboxamide is combined with an excess of piperazine.
-
Reaction Conditions: The mixture is heated to a high temperature, typically around 140°C, and stirred for several hours (e.g., 6 hours) to ensure the completion of the reaction.[5]
-
Work-up and Isolation:
-
After the reaction is complete, the mixture is cooled.
-
An acidic solution (e.g., hydrochloric acid) is added to the reaction mixture.
-
The pH is then adjusted to 6-7 using a base (e.g., potassium hydroxide solution).[5]
-
The product is extracted into an organic solvent such as chloroform.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain this compound of high purity.
Subsequent Synthesis of Vilazodone
The synthesized this compound is then reacted with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in a nucleophilic substitution reaction to form Vilazodone.[6][7] This reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) in the presence of a base (e.g., sodium bicarbonate) and a catalyst (e.g., potassium iodide), with heating to around 100°C.[6][7]
Analytical Methodologies
The purity and identity of this compound can be determined using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for analyzing piperazine derivatives is reverse-phase HPLC with UV detection. Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization may be employed for trace analysis.
Illustrative HPLC-UV Method:
-
Derivatization Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to create a UV-active derivative.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
-
Detection: UV detection at a wavelength suitable for the derivative, for instance, 340 nm for the NBD derivative.
-
Quantification: The concentration can be determined by comparing the peak area of the sample to that of a standard of known concentration.
Role in Drug Development
This compound is not known to possess significant independent biological activity. Its primary importance lies in its role as a key building block in the synthesis of Vilazodone. Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[8] The efficient and high-purity synthesis of this intermediate is therefore crucial for the manufacturing of Vilazodone.
Safety Information
As with any chemical, this compound should be handled with appropriate safety precautions. It may cause irritation to the skin, eyes, and respiratory tract.[4] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. This compound | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Piperazin-1-yl) benzofuran-2-carboxamide - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 3. This compound-India Fine Chemicals [indiafinechemicals.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 8. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Benzofuran Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the design and development of novel therapeutic agents. When coupled with a piperazine moiety, the resulting benzofuran piperazine derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug discovery programs targeting a range of diseases, from cancer and inflammation to neurodegenerative disorders and microbial infections. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this versatile class of compounds.
Anticancer Activity
Benzofuran piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various benzofuran piperazine derivatives is typically evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth). A summary of representative data is presented below.
| Compound ID | Linker | R1 (Benzofuran) | R2 (Piperazine) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CO- | H | 4-Chlorophenyl | A549 (Lung) | 0.12 | [1] |
| 1 | -CO- | H | 4-Chlorophenyl | SGC7901 (Gastric) | 2.75 | [1] |
| 2 | -CO- | H | 4-Fluorophenyl | A549 (Lung) | 0.94 | [2] |
| 2 | -CO- | H | 4-Fluorophenyl | Panc-1 (Pancreatic) | 1.71 | [2] |
| 3 | -CONH- | H | 4-Chlorophenyl | HeLa (Cervical) | 0.03 | [1] |
| 4 | -CH2- | H | 3-(Trifluoromethyl)phenyl | Panc-1 (Pancreatic) | 0.94 | [2][3] |
| 4 | -CH2- | H | 3-(Trifluoromethyl)phenyl | MCF-7 (Breast) | 2.92 | [2][3] |
| 4 | -CH2- | H | 3-(Trifluoromethyl)phenyl | A549 (Lung) | 1.71 | [2][3] |
| 5 | dipiperazine | H | 4-Chlorophenyl | A549 (Lung) | 0.12 | [4][5] |
| 6 | dipiperazine | H | 4-Bromophenyl | A549 (Lung) | 0.43 | [4][5] |
Experimental Protocols: Anticancer Evaluation
1. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzofuran piperazine derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Treat cancer cells with the test compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations is determined based on their fluorescence.
-
Signaling Pathways in Anticancer Activity
Benzofuran piperazine derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 5-(Piperazin-1-yl)benzofuran-2-carboxamide and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 5-(Piperazin-1-yl)benzofuran-2-carboxamide, a key chemical intermediate for the novel antidepressant Vilazodone.[1][2] The primary focus of this document is to elucidate the molecular interactions and subsequent signaling cascades initiated by Vilazodone, which embodies the pharmacophore of the title compound. Vilazodone exhibits a dual mechanism of action, functioning as a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor.[3][4][5] This unique pharmacological profile, termed Serotonin Partial Agonist/Reuptake Inhibitor (SPARI), underpins its therapeutic efficacy in major depressive disorder.[4] This guide will detail the quantitative binding affinities, delineate the intricate signaling pathways, and provide an overview of the experimental protocols used to characterize this class of compounds.
Introduction
This compound serves as a foundational scaffold for Vilazodone, a therapeutic agent approved for the treatment of major depressive disorder.[6][7] Vilazodone's distinctiveness lies in its dual activity on two key components of the serotonergic system: the serotonin transporter (SERT) and the 5-HT1A receptor.[4] By simultaneously inhibiting serotonin reuptake and directly modulating 5-HT1A receptors, Vilazodone offers a multifaceted approach to enhancing serotonergic neurotransmission.[4][7] This is theorized to contribute to a potentially faster onset of action and a favorable side-effect profile compared to traditional SSRIs.[3][5]
Molecular Targets and Binding Affinity
The primary molecular targets of Vilazodone, and by extension the pharmacological potential of its core structure, are the human serotonin transporter (SERT) and the 5-HT1A receptor. It displays high affinity for both of these targets while exhibiting minimal interaction with other neurotransmitter transporters and receptors, highlighting its selectivity.[3]
Quantitative Binding Data
The binding affinities of Vilazodone for its primary targets have been quantified through various in vitro studies. The following table summarizes key quantitative data, including inhibitory constant (Ki) and 50% inhibitory concentration (IC50) values.
| Target | Parameter | Value (nM) | Species/System | Reference |
| Serotonin Transporter (SERT) | Ki | 0.1 | Human | [3] |
| IC50 | 1.6 | Human | [3] | |
| IC50 | ~1 | Human | [8] | |
| 5-HT1A Receptor | IC50 | 2.1 | Human | [3] |
| IC50 | 0.2 | Human | [9] | |
| Ki | 20 | Rat | [10] | |
| Norepinephrine Transporter (NET) | Ki | 56 | Human | [3] |
| Dopamine Transporter (DAT) | Ki | 37 | Human | [3] |
| Dopamine D2 Receptor | Ki | >1000 | Human | |
| Dopamine D3 Receptor | IC50 | 71 | Human | [9] |
Mechanism of Action at the Serotonin Transporter (SERT)
Vilazodone functions as a potent inhibitor of the serotonin transporter (SERT).[4] SERT is a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[11][12] By blocking SERT, Vilazodone increases the concentration and prolongs the availability of serotonin in the synapse, enhancing serotonergic neurotransmission.[4]
The mechanism of serotonin transport by SERT is a complex process dependent on sodium (Na+) and chloride (Cl-) ions. The transporter cycle involves the binding of Na+, followed by serotonin and Cl-, which induces a conformational change in the transporter, leading to the translocation of serotonin into the presynaptic neuron. Intracellular potassium (K+) then binds to facilitate the return of the transporter to its outward-facing conformation.[11][13] Vilazodone binds to the central binding site on SERT, physically occluding the passage of serotonin and locking the transporter in an outward-open conformation.[14]
Experimental Protocol: Serotonin Transporter Uptake Assay
A common method to determine the inhibitory activity of compounds on SERT is the neurotransmitter uptake assay.
Objective: To measure the inhibition of radiolabeled serotonin uptake into cells expressing the serotonin transporter.
Materials:
-
Cells stably expressing human SERT (e.g., HEK293-hSERT cells)
-
Radiolabeled serotonin (e.g., [3H]5-HT)
-
Test compound (e.g., Vilazodone)
-
Known SERT inhibitor for positive control (e.g., fluoxetine)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the hSERT-expressing cells into 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or control for a specified period.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [3H]5-HT to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, rapidly wash the cells with ice-cold buffer to remove extracellular [3H]5-HT and terminate the uptake.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]5-HT uptake (IC50 value).
Mechanism of Action at the 5-HT1A Receptor
Vilazodone acts as a partial agonist at the 5-HT1A receptor.[3] These receptors are G-protein coupled receptors (GPCRs) that are located both presynaptically (as autoreceptors on serotonergic neurons in the raphe nuclei) and postsynaptically in various brain regions, including the hippocampus and cortex.[15]
-
Presynaptic 5-HT1A Autoreceptors: Activation of these autoreceptors typically leads to a negative feedback mechanism, reducing the firing rate of serotonergic neurons and subsequent serotonin release. As a partial agonist, Vilazodone is thought to desensitize these autoreceptors more rapidly than traditional SSRIs, potentially leading to a faster onset of antidepressant effects.[4]
-
Postsynaptic 5-HT1A Receptors: Activation of postsynaptic 5-HT1A receptors is associated with the therapeutic effects of anxiolytics and antidepressants.[15]
5-HT1A Receptor Downstream Signaling Pathways
The 5-HT1A receptor is primarily coupled to inhibitory G-proteins (Gi/o).[15] Upon activation by an agonist or partial agonist like Vilazodone, the following signaling cascades are initiated:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).[15]
-
Modulation of Ion Channels: The Gβγ subunit released upon receptor activation can directly modulate ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which decreases neuronal excitability. It can also inhibit voltage-gated calcium channels.[16]
-
Activation of MAPK/ERK Pathway: In some neuronal populations, 5-HT1A receptor activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in neuroplasticity and cell survival.[17]
-
Activation of the PI3K/Akt Pathway: The 5-HT1A receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival and neurogenesis.[17]
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor
This assay is used to determine the affinity of a test compound for the 5-HT1A receptor.
Objective: To measure the displacement of a specific radioligand from the 5-HT1A receptor by a test compound.
Materials:
-
Membrane preparations from cells expressing human 5-HT1A receptors (e.g., CHO or HEK293 cells)
-
Radioligand with high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT)
-
Test compound (e.g., Vilazodone)
-
Non-specific binding control (e.g., high concentration of serotonin)
-
Assay buffer (e.g., Tris-HCl with MgSO4 and EDTA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Potential for Dopamine D2 Receptor Interaction
While Vilazodone has a high selectivity for SERT and 5-HT1A receptors, some studies on structurally related compounds have explored potential interactions with dopamine receptors. Vilazodone itself shows very low affinity for the D2 receptor. However, it exhibits a moderate affinity for the D3 receptor.[9] The clinical significance of this D3 receptor interaction is not yet fully established.
Conclusion
The mechanism of action of compounds based on the this compound scaffold, exemplified by Vilazodone, is characterized by a dual-action on the serotonergic system. The potent and selective inhibition of the serotonin transporter, coupled with partial agonism at 5-HT1A receptors, provides a synergistic approach to modulating serotonergic neurotransmission. This in-depth understanding of the molecular interactions, binding affinities, and downstream signaling pathways is crucial for the rational design and development of novel therapeutics for depressive and anxiety disorders. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and characterization of this important class of psychoactive compounds.
References
- 1. molkem.com [molkem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. droracle.ai [droracle.ai]
- 4. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 12. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 14. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
An In-depth Technical Guide on 5-(piperazin-1-yl)benzofuran-2-carboxamide: A Key Intermediate in the Synthesis of Vilazodone
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a significant chemical intermediate in the synthesis of the antidepressant medication, Vilazodone. While this document will delve into the known chemical and synthetic aspects of this compound, it is important to note at the outset that there is a significant lack of publicly available data on the specific pharmacological profile of this compound itself. The vast majority of research and literature focuses on the final active pharmaceutical ingredient, Vilazodone.
Therefore, to provide a valuable context for researchers in the field of drug development, this guide will also detail the well-documented pharmacological profile of Vilazodone, for which this compound is a crucial precursor.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₅N₃O₂. Structurally, it features a benzofuran core, a carboxamide group at the 2-position, and a piperazine ring attached at the 5-position. Its primary and well-documented role in the pharmaceutical industry is as a key building block in the convergent synthesis of Vilazodone.
Vilazodone is an antidepressant used for the treatment of major depressive disorder. It functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. The synthesis of Vilazodone involves the coupling of this compound with a second key intermediate, typically a derivative of 3-(4-chlorobutyl)-5-cyanoindole.
Pharmacological Profile of the Final Product: Vilazodone
To understand the pharmacological relevance of this compound, it is essential to examine the properties of the drug it is used to create. Vilazodone's dual mechanism of action is believed to contribute to its therapeutic effects.
Mechanism of Action
Vilazodone exhibits a high affinity for the serotonin transporter (SERT) and acts as a potent inhibitor of serotonin reuptake, which is the characteristic mechanism of SSRIs. This action increases the concentration of serotonin in the synaptic cleft. Additionally, Vilazodone is a partial agonist at the 5-HT1A receptor. This partial agonism is thought to contribute to its antidepressant and anxiolytic effects and may be associated with a lower incidence of certain side effects, such as sexual dysfunction, compared to other SSRIs.
Quantitative Pharmacological Data for Vilazodone
The following table summarizes the binding affinities (Ki) of Vilazodone for various neurotransmitter receptors and transporters. This data highlights its high affinity and selectivity for the serotonin transporter and the 5-HT1A receptor.
| Target | Binding Affinity (Ki, nM) |
| Serotonin Transporter (SERT) | 0.1 |
| 5-HT1A Receptor | 0.2 |
| Dopamine Transporter (DAT) | >1000 |
| Norepinephrine Transporter (NET) | 56 |
| 5-HT1D Receptor | 43 |
| 5-HT2A Receptor | 2100 |
| 5-HT2C Receptor | 380 |
| Alpha-1 Adrenergic Receptor | 140 |
| Alpha-2 Adrenergic Receptor | >1000 |
| Dopamine D2 Receptor | >1000 |
| Histamine H1 Receptor | >1000 |
| Muscarinic M1 Receptor | >1000 |
Note: Data is compiled from various preclinical studies on Vilazodone. The exact values may vary slightly between different studies and experimental conditions.
Potential for Intrinsic Pharmacological Activity
While direct pharmacological data for this compound is not available, its chemical structure, containing both a benzofuran and a piperazine moiety, suggests the potential for biological activity.
-
Benzofuran Derivatives: The benzofuran scaffold is present in numerous biologically active compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and central nervous system activities.
-
Piperazine Derivatives: The piperazine ring is a common feature in many CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics. Arylpiperazine derivatives, in particular, are known to interact with various neurotransmitter receptors, especially serotonin and dopamine receptors.
It is plausible that this compound possesses some affinity for serotonin or other receptors, which may have been identified during the initial drug discovery process for Vilazodone. However, without publicly available data, this remains speculative.
Synthesis and Experimental Protocols
Synthetic Pathway Overview
The synthesis of Vilazodone is a multi-step process. A common convergent synthetic route is illustrated below. In this pathway, this compound is prepared separately and then coupled with the indole-containing fragment to form the final Vilazodone molecule.
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of this compound are not available in the public domain. However, for researchers interested in evaluating the potential pharmacological activity of this or similar compounds, standard preclinical assays would be employed.
A hypothetical workflow for such an evaluation is presented below.
The Synthesis and History of 5-(piperazin-1-yl)benzofuran-2-carboxamide: A Critical Intermediate in Modern Antidepressant Development
For Immediate Release
This technical guide provides an in-depth overview of the discovery, history, and synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a pivotal intermediate in the manufacturing of the antidepressant medication Vilazodone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The compound this compound has garnered significant attention within the pharmaceutical industry, not for its own pharmacological activity, but as a crucial building block in the synthesis of Vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, approved for the treatment of major depressive disorder. The history of this compound is therefore intrinsically linked to the development of this important therapeutic agent. Its "discovery" can be traced back to the process of designing and optimizing the synthetic route to Vilazodone.
Synthesis and Manufacturing
The synthesis of this compound has been a subject of extensive research, with several patented methods aiming to improve yield, purity, and cost-effectiveness. The primary synthetic strategies involve the formation of the benzofuran ring system followed by the introduction of the piperazine moiety.
Key Synthetic Approaches
Several patented methods highlight the chemical ingenuity applied to the production of this intermediate. One common approach involves a multi-step synthesis starting from readily available precursors.
A notable synthetic route is detailed in Chinese patent CN103965148A, which describes a three-step process.[1] This method focuses on the construction of the benzofuran ring from a substituted phenol derivative.
Another significant contribution to the synthesis of this intermediate is the use of transition metal-catalyzed amination, as described in patents such as ZA200205326B.[2] This method provides an efficient way to form the carbon-nitrogen bond between the benzofuran core and the piperazine ring.
The following table summarizes key quantitative data from a representative synthetic patent.
| Parameter | Value | Reference |
| Yield of 3-[2-hydroxyl-5-(piperazine-1-yl)] phenyl-2-propenal | 77% | CN103965148A[1] |
| Purity of 3-[2-hydroxyl-5-(piperazine-1-yl)] phenyl-2-propenal (GC) | 92% | CN103965148A[1] |
Experimental Protocols
The following are detailed experimental protocols for key synthetic steps as described in the patent literature.
Synthesis of 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-propenal (from CN103965148A)[1]
-
Under a nitrogen atmosphere, add zinc powder and tetrahydrofuran to a reactor.
-
Cool the mixture and dropwise add TiCl4.
-
Add 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde and glyoxal.
-
After the reaction is complete, rectify the mixture to obtain 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-propenal.
-
The crude product is purified by extraction with chloroform after neutralization with saturated sodium bicarbonate solution.
Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester (from CN103965148A)[1]
-
Dissolve 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-propenal in a sodium hydroxide solution.
-
Add a copper sulfate solution while stirring to yield 3-[2-hydroxyl-5-(piperazin-1-yl)] phenyl-2-acrylic acid.
-
Dissolve the resulting acrylic acid in absolute ethanol and add it to a reactor.
-
Add tetrahydrofuran and anhydrous potassium carbonate.
-
Stir the mixture and then add iodine.
-
After the reaction is complete, work up the mixture to obtain 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
Synthetic Workflow Diagrams
The following diagrams illustrate the key synthetic pathways for the production of this compound and its precursor.
References
The Crucial Role of 5-(piperazin-1-yl)benzofuran-2-carboxamide in the Synthesis of Vilazodone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilazodone, a novel antidepressant, exhibits a unique dual mechanism of action as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor. This distinct pharmacological profile is attributed to its intricate molecular structure, the synthesis of which relies on key intermediates. This technical guide provides an in-depth exploration of the pivotal role of 5-(piperazin-1-yl)benzofuran-2-carboxamide as a core intermediate in the convergent synthesis of vilazodone. We will delve into various synthetic methodologies, present comparative quantitative data, and provide detailed experimental protocols. Furthermore, this guide will elucidate the signaling pathways of vilazodone, offering a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
Vilazodone is a significant therapeutic agent for the management of major depressive disorder (MDD). Its efficacy is rooted in its ability to modulate serotonergic neurotransmission through two distinct mechanisms: blocking the serotonin transporter (SERT) to increase synaptic serotonin levels, and partially agonizing the 5-HT1A receptor, which is thought to contribute to a faster onset of action and a favorable side-effect profile.[1][2]
The chemical architecture of vilazodone, 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxamide, necessitates a strategic synthetic approach. A convergent synthesis has emerged as the most efficient method, wherein two key fragments are synthesized independently and then coupled. This compound constitutes the benzofuran-piperazine moiety, a critical component for the molecule's interaction with its biological targets.
This whitepaper will focus on the synthesis and characterization of this vital intermediate and its subsequent conversion to vilazodone.
Synthesis of Vilazodone: The Convergent Approach
The most prevalent and scalable synthetic strategy for vilazodone involves the coupling of two key intermediates:
-
Intermediate A: this compound
-
Intermediate B: 3-(4-chlorobutyl)-5-cyanoindole
The final step is a nucleophilic substitution reaction where the secondary amine of the piperazine ring in Intermediate A displaces the chlorine atom of the butyl chain in Intermediate B, forming the final vilazodone molecule.
Experimental Protocols
Synthesis of this compound (Intermediate A)
A common route to Intermediate A involves the cyclization of 5-aminobenzofuran-2-carboxamide with bis(2-chloroethyl)amine.
Step 1: Synthesis of 5-aminobenzofuran-2-carboxamide
This precursor can be prepared from 5-nitrobenzofuran-2-carboxamide through reduction.
-
Materials: 5-nitrobenzofuran-2-carboxamide, Sodium hydrosulfite, Water, Ammonia solution.
-
Procedure:
-
Suspend 5-nitrobenzofuran-2-carboxamide in water.
-
Add a solution of sodium hydrosulfite in water dropwise at room temperature.
-
After the addition is complete, stir the mixture for 2-3 hours.
-
Make the reaction mixture alkaline by adding ammonia solution.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain 5-aminobenzofuran-2-carboxamide.
-
Step 2: Cyclization to form this compound
-
Materials: 5-aminobenzofuran-2-carboxamide, bis(2-chloroethyl)amine hydrochloride, an alkaline agent (e.g., potassium carbonate), a high-boiling point solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
To a solution of 5-aminobenzofuran-2-carboxamide in DMF, add bis(2-chloroethyl)amine hydrochloride and potassium carbonate.
-
Heat the reaction mixture to 100-120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
-
Synthesis of 3-(4-chlorobutyl)-5-cyanoindole (Intermediate B)
A widely used method is the Friedel-Crafts acylation of 5-cyanoindole followed by reduction.
-
Materials: 5-cyanoindole, 4-chlorobutyryl chloride, Aluminum chloride (AlCl₃), a suitable solvent (e.g., dichloromethane, nitromethane), a reducing agent (e.g., sodium borohydride/trifluoroacetic acid).
-
Procedure:
-
Friedel-Crafts Acylation:
-
Suspend AlCl₃ in dichloromethane and cool to 0-5 °C.
-
Add 4-chlorobutyryl chloride dropwise to the suspension.
-
Add a solution of 5-cyanoindole in nitromethane to the reaction mixture.
-
Stir the reaction at 0-10 °C for 2-4 hours.
-
Quench the reaction by pouring it into ice water.
-
Separate the organic layer, wash, dry, and concentrate to obtain the crude acylated product.
-
-
Reduction:
-
Dissolve the crude acylated product in a suitable solvent like tetrahydrofuran (THF).
-
Add a solution of sodium borohydride and trifluoroacetic acid at 0-5 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography or recrystallization to obtain 3-(4-chlorobutyl)-5-cyanoindole.
-
-
Final Condensation to Vilazodone
-
Materials: this compound, 3-(4-chlorobutyl)-5-cyanoindole, a base (e.g., triethylamine or potassium carbonate), a solvent (e.g., DMF).
-
Procedure:
-
Dissolve this compound and 3-(4-chlorobutyl)-5-cyanoindole in DMF.
-
Add the base (e.g., triethylamine) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into water to precipitate the crude vilazodone.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/methanol mixture) to obtain pure vilazodone.[3]
-
Quantitative Data
The efficiency of the synthesis is a critical factor in drug development. The following tables summarize typical yields and purity data for the key synthetic steps.
| Step | Reactants | Product | Typical Yield | Typical Purity (by HPLC) | Reference |
| Intermediate A Synthesis | 5-aminobenzofuran-2-carboxamide, bis(2-chloroethyl)amine | This compound | 60-75% | >98% | [4] |
| Intermediate B Synthesis | 5-cyanoindole, 4-chlorobutyryl chloride | 3-(4-chlorobutyl)-5-cyanoindole | 70-85% | >99% | [5] |
| Final Condensation | Intermediate A, Intermediate B | Vilazodone | 65-81% | >99.5% | [3][4] |
Spectroscopic Data for this compound:
| Spectroscopic Technique | Key Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.7-7.9 (br s, 2H, -CONH₂), 7.4-7.5 (m, 2H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.1-3.3 (m, 4H, piperazine-H), 2.9-3.1 (m, 4H, piperazine-H). |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 160.1 (C=O), 154.5, 148.9, 127.8, 122.1, 115.6, 111.9, 105.8 (Ar-C), 50.2, 45.8 (piperazine-C). |
| Mass Spectrometry (ESI) | m/z: 246.12 [M+H]⁺ |
| IR (KBr) | ν (cm⁻¹): 3450-3150 (N-H, amide), 1660 (C=O, amide), 1610, 1580 (C=C, aromatic). |
Mechanism of Action and Signaling Pathways
Vilazodone's unique pharmacological profile stems from its dual action on the serotonin system.
Serotonin Transporter (SERT) Inhibition
Similar to traditional SSRIs, vilazodone binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[2]
5-HT1A Receptor Partial Agonism
Vilazodone also acts as a partial agonist at the 5-HT1A receptor. These receptors are found both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically.
-
Presynaptic 5-HT1A Autoreceptors: Activation of these autoreceptors typically provides a negative feedback signal, reducing serotonin release. As a partial agonist, vilazodone's effect is more moderate than a full agonist. It is hypothesized that this partial agonism leads to a more rapid desensitization of these autoreceptors, which may contribute to a faster therapeutic onset compared to SSRIs alone.[6][7]
-
Postsynaptic 5-HT1A Receptors: Activation of postsynaptic 5-HT1A receptors is associated with the therapeutic effects of antidepressants. Vilazodone's partial agonism at these receptors directly contributes to the overall enhancement of serotonergic signaling.
Downstream signaling of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), is complex. It primarily couples to the inhibitory G-protein, Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cellular survival.[8][9]
Conclusion
This compound is an indispensable intermediate in the efficient and scalable synthesis of vilazodone. The convergent synthetic strategy, which hinges on the successful preparation and coupling of this key fragment, has proven to be a robust method for the production of this novel antidepressant. A thorough understanding of the synthesis of this intermediate, along with the intricate dual mechanism of action of the final drug, is crucial for chemists and pharmacologists working on the development of next-generation therapeutics for depressive disorders. This technical guide provides a foundational resource to aid in these research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia | eLife [elifesciences.org]
- 9. Activating SRC/MAPK signaling via 5-HT1A receptor contributes to the effect of vilazodone on improving thrombocytopenia [elifesciences.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-(piperazin-1-yl)benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(piperazin-1-yl)benzofuran-2-carboxamide is a heterocyclic organic compound featuring a benzofuran core linked to a piperazine moiety.[1] This structure is of significant interest in medicinal chemistry, as both benzofuran and piperazine scaffolds are present in a wide array of biologically active molecules.[2][3][4][5] Benzofuran derivatives, for instance, are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][6] Similarly, the piperazine ring is a common pharmacophore in drugs targeting the central nervous system.[5][7] This document provides a comprehensive overview of the known physicochemical properties of this compound, details common experimental protocols for its characterization, and illustrates a relevant synthetic pathway.
Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |
| Molecular Weight | 245.28 g/mol | [1][8] |
| CAS Number | 183288-46-2 | [9][10][11] |
| Appearance | Off-white to Pale-yellow or Yellow-brown Solid | [9] |
| Boiling Point | 505.3 °C at 760 mmHg | [9] |
| Melting Point | >209 °C | [12] |
| Density | 1.268 g/cm³ | [9] |
| Vapor Pressure | 0.0±1.3 mmHg at 25℃ | [9] |
| Index of Refraction | 1.631 | [9] |
| Solubility | Soluble in dimethylformamide (DMF), dichloromethane, and chloroform.[13] | [13] |
Synthesis and Workflow
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients. A crucial precursor is its corresponding ethyl ester, ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. A patented method outlines a synthetic route starting from 2-hydroxy-5-(piperazin-1-yl)benzaldehyde.[14] The following workflow diagram illustrates this multi-step synthesis.
Caption: Synthetic workflow for this compound via its ethyl ester.
Experimental Protocols
Accurate characterization of this compound relies on standardized analytical techniques. The structural elucidation of novel benzofuran derivatives typically involves FT-IR, ¹H-NMR, and mass spectrometry.[2][3]
Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Method (Capillary Tube):
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range typically indicates high purity.
-
Spectroscopic Analysis
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) powder.
-
The mixture is compressed under high pressure to form a thin, transparent pellet.
-
The pellet is placed in the sample holder of an FT-IR spectrometer.
-
Infrared radiation is passed through the sample, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.
-
Characteristic peaks are assigned to specific functional groups (e.g., C=O stretch for the amide, N-H stretch for the piperazine and amide, C-O-C stretch for the furan ring).
-
-
Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
-
Protocol:
-
A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to an NMR tube.
-
The tube is placed in the NMR spectrometer.
-
A spectrum is acquired, showing chemical shifts (δ) for different proton environments.
-
The integration of peaks reveals the relative number of protons, and splitting patterns provide information about adjacent protons.
-
-
Objective: To confirm the molecular weight and purity of the compound.
-
Protocol:
-
The sample is dissolved in an appropriate solvent and injected into a High-Performance Liquid Chromatography (HPLC) system.
-
The HPLC separates the sample components based on their affinity for the stationary and mobile phases.
-
The eluent from the HPLC column is directed into the ion source of a mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight.[3]
-
Potential Biological Signaling
While specific signaling pathways for this compound are not extensively documented in the provided search results, the broader class of benzofuran derivatives has been studied for anticancer activity.[2][4] Mechanisms for some derivatives include the inhibition of protein kinases like VEGFR-2, induction of reactive oxygen species (ROS), and cell cycle arrest.[2] The diagram below illustrates a generalized potential mechanism of action for a benzofuran derivative as an anticancer agent.
Caption: Generalized potential anticancer signaling pathways for benzofuran derivatives.
References
- 1. This compound | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. scbt.com [scbt.com]
- 9. 5-(1-Piperazinyl)benzofuran-2-carboxamide CAS 183288-46-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. 5-(Piperazin-1-yl) benzofuran-2-carboxamide - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 11. This compound-India Fine Chemicals [indiafinechemicals.com]
- 12. 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | 183288-47-3 [sigmaaldrich.com]
- 13. chembk.com [chembk.com]
- 14. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of Benzofuran-2-Carboxamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran ring system is a prominent heterocyclic scaffold that is a core component of numerous biologically active natural products and synthetic compounds.[1][2] Its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] Among these derivatives, the benzofuran-2-carboxamide moiety has emerged as a particularly versatile pharmacophore, enabling the development of targeted agents against a wide range of diseases.
This technical guide provides a comprehensive overview of the known and potential therapeutic targets of benzofuran-2-carboxamide compounds. It is designed to serve as a resource for researchers and drug development professionals by consolidating key quantitative data, detailing relevant experimental protocols, and illustrating the complex biological pathways and workflows involved in target identification and validation.
Anticancer Therapeutic Targets
Benzofuran-2-carboxamide derivatives have shown significant promise as anticancer agents by modulating various critical pathways involved in tumor growth, proliferation, and survival.[3][5][6] Key molecular targets include transcription factors, structural proteins, and protein kinases.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain benzofuran-2-carboxamide derivatives have been identified as potent inhibitors of NF-κB transcriptional activity.[7]
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs. Some benzofuran-2-carboxamide compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][8]
Modulation of Protein Kinases and Other Enzymes
Benzofuran-based molecules can inhibit various protein kinases and enzymes that are overactive in cancer cells. These include:
-
Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β): Dual inhibitors have been developed, targeting cell cycle progression and other signaling pathways.[4][6]
-
Hypoxia-Inducable Factor (HIF-1): Inhibition of the HIF-1 pathway is a strategy to target tumors that thrive in low-oxygen environments.[5]
-
Farnesyltransferase: This enzyme is crucial for the post-translational modification of proteins like Ras, which are frequently mutated in cancer.[4]
Quantitative Data: Anticancer Activity
| Compound Class/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | Inhibition of NF-κB transcriptional activity | Potent activity reported | [7] |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon Cancer) | 0.87 | [6][8] |
| Benzofuran-2-carboxamide derivative 50g | HeLa (Cervical Cancer) | 0.73 | [6][8] |
| Benzofuran-2-carboxamide derivative 50g | A549 (Lung Cancer) | 0.57 | [6][8] |
| Oxindole-based benzofuran hybrids (22d, 22f) | CDK2/GSK-3β (MCF-7 Breast Cancer) | 2.27 - 3.41 | [6] |
| Piperazine-based benzofuran derivative 38 | A549 (Lung Cancer) | 25.15 | [8] |
| Piperazine-based benzofuran derivative 38 | K562 (Leukemia) | 29.66 | [8] |
| Benzene-sulfonamide-based benzofuran derivative | HIF-1 Pathway | Potent inhibition reported | [5] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a common method for measuring drug-induced cytotoxicity in cancer cell lines.[7]
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran-2-carboxamide compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader. The OD is proportional to the number of living cells.
Signaling Pathway Visualization
Caption: NF-κB signaling pathway and the potential inhibitory point for benzofuran-2-carboxamides.
Targets in Neurodegenerative Disorders
The neuroprotective effects of benzofuran-2-carboxamides are attributed to their ability to counteract excitotoxicity, reduce oxidative stress, and modulate pathways implicated in diseases like Alzheimer's.[9][10]
Attenuation of NMDA Receptor-Mediated Excitotoxicity
Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to excessive calcium influx, generating reactive oxygen species (ROS) and triggering neuronal cell death—a process known as excitotoxicity.[9] Novel benzofuran-2-carboxamide derivatives have shown significant neuroprotective activity by inhibiting this NMDA-induced damage and reducing ROS generation.[9][10]
Modulation of Amyloid-Beta (Aβ) Aggregation
The aggregation of the amyloid-beta peptide (Aβ42) into toxic plaques is a central event in Alzheimer's disease pathology. Certain N-phenylbenzofuran-2-carboxamide derivatives have been designed as modulators of Aβ42 aggregation, with some compounds demonstrating concentration-dependent inhibition of fibril formation.[11][12]
Inhibition of Cholinesterases
Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Benzofuran-2-carboxamide derivatives have been synthesized that act as potent BChE inhibitors.[13]
Ligands for Sigma Receptors
Sigma receptors are implicated in various central nervous system functions, and their modulation is a target for treating neuropsychiatric and neurodegenerative diseases. Benzofuran-2-carboxamides have been developed as high-affinity, selective ligands for the sigma-1 receptor.[14]
Inhibition of Glucosylceramide Synthase (GCS)
GCS is the rate-limiting enzyme in the biosynthesis of most glycosphingolipids. Its inhibition is being explored for lysosomal storage diseases like Gaucher's disease, which has links to an increased risk of Parkinson's disease. Modified benzofuran-carboxamides have been developed as GCS inhibitors.[15]
Quantitative Data: Neuroprotective and Related Activities
| Compound Class/Derivative | Target/Assay | Result (IC50, Ki, or % Inhibition) | Reference |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | NMDA-induced excitotoxicity | Compounds 1f and 1j showed marked protective effects | [10] |
| N-phenylbenzofuran-2-carboxamide (Compound 4b) | Aβ42 Aggregation Inhibition | Max inhibition of 54% | [12] |
| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | Butyrylcholinesterase (BChE) | IC50 range: 0.054 - 2.7 µM | [13] |
| 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | Sigma-1 Receptor | Ki range: 7.8 - 34 nM | [14] |
| Modified benzofuran-carboxamides | Glucosylceramide Synthase (GCS) | Potent inhibitors developed | [15] |
Experimental Protocol: Thioflavin-T (ThT) Amyloid Aggregation Assay
This fluorescence-based assay is widely used to monitor the kinetics of amyloid fibril formation in vitro.[11][12]
-
Preparation of Aβ42: Monomeric Aβ42 peptide is prepared by dissolving lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporating the solvent, and resuspending the resulting film in a buffer like PBS or Tris-HCl.
-
Reaction Mixture: In a black, clear-bottom 96-well plate, combine the Aβ42 solution (e.g., final concentration of 10 µM), Thioflavin-T solution (e.g., 20 µM), and the test benzofuran-2-carboxamide compound at various concentrations. Include a control well without the test compound.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure fluorescence intensity kinetically (e.g., every 10-15 minutes for 24-48 hours) using a plate reader with excitation at ~440 nm and emission at ~490 nm.
-
Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid fibrils. The percentage of inhibition is calculated by comparing the final fluorescence of wells with the test compound to the control well.
Experimental Workflow Visualization
Caption: Workflow for screening benzofuran-2-carboxamides for neuroprotective properties.
Antimicrobial and Immunomodulatory Targets
The structural versatility of the benzofuran scaffold has been leveraged to develop agents against bacterial pathogens and to modulate immune responses.
Antimicrobial Targets
Benzofuran derivatives have demonstrated broad-spectrum antimicrobial activity.[16][17][18] While various mechanisms may be at play, specific enzyme inhibition has been identified. For instance, some derivatives act as inhibitors of DNA gyrase B , an essential bacterial enzyme involved in DNA replication, making it an attractive target for antibiotic development.[2]
Immunomodulatory Targets
Chronic inflammation and dysregulated immune responses underlie many diseases, including inflammatory bowel disease and certain cancers. The CCL20/CCR6 chemokine axis plays a role in recruiting immune cells. Benzofuran-2-carboxamide derivatives have been identified as effective inhibitors of CCL20-induced chemotaxis, highlighting their potential as immunomodulatory agents.[19]
Quantitative Data: Antimicrobial and Immunomodulatory Activity
| Compound Class/Derivative | Target/Organism/Assay | MIC or Activity | Reference |
| Benzofuran amide derivatives (6a, 6b, 6f) | Various Gram-positive and Gram-negative bacteria and fungi | MIC as low as 6.25 µg/ml | [16] |
| C4 and C5-substituted benzofuran-2-carboxamides | Inhibition of CCL20-induced chemotaxis of human PBMCs | Effective inhibitors identified | [19] |
| Substituted benzofurans | Mycobacterium tuberculosis DNA gyrase B | Identified as inhibitors | [2] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the benzofuran-2-carboxamide compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Logical Relationships Visualization
Caption: Therapeutic areas and associated molecular targets for benzofuran-2-carboxamide compounds.
Other Potential Therapeutic Targets
The broad bioactivity of this scaffold extends to other receptor systems, suggesting wider therapeutic applications.
-
5-HT3 Receptor: Zatosetron, a benzofuran-7-carboxamide, is a potent and selective 5-HT3 receptor antagonist developed for its antiemetic and anxiolytic potential.[20] While not a 2-carboxamide, it highlights the scaffold's utility in targeting serotonin receptors.
-
EP1 Prostanoid Receptor: Benzofuran derivatives have been disclosed as EP1 receptor antagonists, which could be useful in treating prostaglandin-mediated diseases.[21]
Conclusion
The benzofuran-2-carboxamide scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. The accumulated evidence demonstrates its potential to modulate a diverse set of biological targets central to the pathology of cancer, neurodegenerative disorders, and infectious and inflammatory diseases. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity against specific targets. This guide summarizes the key targets and provides foundational methodologies for their investigation. Future research focusing on structure-activity relationship (SAR) studies, mechanism of action elucidation, and preclinical evaluation will be critical in translating the therapeutic promise of these compounds into clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinum salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jopcr.com [jopcr.com]
- 17. researchgate.net [researchgate.net]
- 18. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Zatosetron - Wikipedia [en.wikipedia.org]
- 21. EP2001872A1 - Benzofuran compounds as ep1 receptor antagonists - Google Patents [patents.google.com]
Exploring Novel Benzofuran Derivatives for CNS Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have shown significant promise in the discovery of novel therapeutics for a range of Central Nervous System (CNS) disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. This technical guide provides an in-depth overview of recent advancements in the field, focusing on the synthesis, pharmacological evaluation, and mechanisms of action of novel benzofuran derivatives.
Key Molecular Targets for Benzofuran Derivatives in the CNS
Benzofuran derivatives have been successfully designed to interact with several key targets implicated in the pathophysiology of CNS disorders. These include enzymes and receptors that play crucial roles in neurotransmission and neuroinflammation.
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Inhibition of AChE and BChE is a primary strategy in the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[1][2] Several novel benzofuran-based compounds have been synthesized and evaluated as potent cholinesterase inhibitors.[3][4][5]
Table 1: Inhibitory Activity of Benzofuran Derivatives against AChE and BChE
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| 7c | AChE | 0.058 | - | [3] |
| 7e | AChE | 0.086 | - | [3] |
| Donepezil (Reference) | AChE | 0.049 | - | [3] |
| 22h | BChE | 0.054 | - | [2] |
| Donepezil (Reference) | BChE | >1 | - | [2] |
| Amino ester 5 | AChE | - | 36.53 | [5] |
| Cathafuran C (14) | BChE | 2.5 | 1.7 | [6] |
| Galantamine (Reference) | BChE | 35.3 | - | [6] |
Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidase inhibitors are effective in the treatment of depression and Parkinson's disease by preventing the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8] Benzofuran derivatives have been identified as potent and selective MAO inhibitors.[9][10][11]
Table 2: Inhibitory Activity of Benzofuran Derivatives against MAO-A and MAO-B
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity | Reference |
| 5-Nitro-2-(4-methoxyphenyl)benzofuran (8) | MAO-B | 140 | - | MAO-B selective | [10] |
| 3-(4'-Methoxyphenyl)-6-nitrocoumarin (15) | MAO-B | 3 | - | MAO-B selective | [10] |
| 3-phenylcoumarin 14 | MAO-B | 6 | - | MAO-B selective | [10] |
| Compound 3b | MAO-A | 21 | 10 | MAO-A selective (SI > 48) | [8] |
| Compound 4c | MAO-B | 16 | 6.1 | MAO-B selective (SI > 1100) | [8] |
| 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole (2l) | MAO-A | 73 | - | MAO-A selective | [7] |
Serotonin Receptors and Transporters
Modulation of the serotonergic system is a cornerstone of treatment for depression and anxiety disorders. Novel benzofuran derivatives have been developed with dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT), offering a potentially synergistic therapeutic effect.[12][13]
Experimental Protocols
The discovery and development of novel benzofuran derivatives involve a series of key experimental procedures, from chemical synthesis to biological evaluation.
General Synthesis of Benzofuran Derivatives
A common synthetic strategy for 2-phenylbenzofuran derivatives involves an intramolecular Wittig reaction.[11]
Workflow for the Synthesis of 2-Phenylbenzofurans:
-
Preparation of ortho-hydroxybenzyltriphenylphosphonium salt: Reaction of an appropriate ortho-hydroxybenzyl alcohol with triphenylphosphine hydrobromide.
-
Wittig Reaction: The phosphonium salt is then reacted with a substituted benzoyl chloride in the presence of a base to yield the desired 2-phenylbenzofuran derivative.[11]
Various other synthetic methodologies have also been employed, including tandem Pd/Cu-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization.[14]
In Vitro Enzyme Inhibition Assays
Cholinesterase Inhibition Assay (Ellman's Method):
-
The assay is typically performed in a 96-well microplate.
-
A reaction mixture containing acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BChE) is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
The test compounds (benzofuran derivatives) at various concentrations are added to the wells.
-
The rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
The percentage of inhibition is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Monoamine Oxidase Inhibition Assay:
-
Human recombinant MAO-A and MAO-B enzymes are used.
-
The assay measures the production of a fluorescent product from a non-fluorescent substrate (e.g., kynuramine for MAO-A, and benzylamine for MAO-B with horseradish peroxidase-coupled oxidation of Amplex Red).
-
The test compounds are pre-incubated with the enzyme before the addition of the substrate.
-
The fluorescence is measured at appropriate excitation and emission wavelengths.
-
IC50 values are calculated from the concentration-response curves.[8]
In Vivo Behavioral Models
Tail Suspension Test (TST) for Antidepressant Activity:
-
Mice are suspended by their tails using adhesive tape, in a position where they cannot escape or hold on to nearby surfaces.
-
The duration of immobility is recorded over a specific period (e.g., 6 minutes).
-
A reduction in the duration of immobility is indicative of an antidepressant-like effect.[15]
-
The test compound is administered at a specific time before the test.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of benzofuran derivatives in the CNS are not limited to direct enzyme or receptor modulation. They have also been shown to influence key intracellular signaling pathways involved in neuroinflammation and cell survival.
NF-κB and MAPK Signaling Pathways
Neuroinflammation is a critical component in the pathology of many neurodegenerative diseases. Some benzofuran derivatives have demonstrated anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[16][17] These pathways are crucial regulators of the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16]
Caption: Benzofuran derivatives can inhibit neuroinflammation by targeting the NF-κB and MAPK signaling pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer and some neurological disorders. Certain benzofuran derivatives have been investigated as inhibitors of mTOR signaling, suggesting their potential as anticancer agents and possibly for neurological conditions where this pathway is overactive.[18]
Caption: Benzofuran derivatives can inhibit the mTOR signaling pathway, affecting cell growth and proliferation.
Conclusion and Future Directions
The exploration of novel benzofuran derivatives continues to be a vibrant and promising area of CNS drug discovery. The versatility of the benzofuran scaffold allows for the design of compounds with high potency and selectivity for a variety of CNS targets. Future research will likely focus on the development of multi-target-directed ligands (MTDLs) that can simultaneously address the complex and multifactorial nature of neurodegenerative and psychiatric disorders. Furthermore, a deeper understanding of the engagement of these compounds with intracellular signaling pathways will open new avenues for therapeutic intervention. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of CNS drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2-Phenyl-3-(phenylselanyl)benzofuran elicits acute antidepressant-like action in male Swiss mice mediated by modulation of the dopaminergic system and reveals therapeutic efficacy in both sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide from Ethyl Ester: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis is a three-step process starting from ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, involving N-Boc protection, conversion of the ethyl ester to a carboxamide, and subsequent deprotection.
Introduction
This compound is a valuable building block in medicinal chemistry. This protocol outlines a reliable and reproducible method for its preparation from the corresponding ethyl ester. The procedure is divided into three main stages:
-
Step 1: N-Boc Protection: The secondary amine of the piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent step.
-
Step 2: Amide Formation: The ethyl ester is converted to the primary carboxamide using formamide in the presence of a strong base.
-
Step 3: N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reactant | Reagent(s) | Solvent(s) | Product | Yield (%) | Purity (%) |
| 1 | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine | Tetrahydrofuran (THF) | Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate | ~95 | >98 |
| 2 | Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate | Formamide, Sodium ethoxide | N-Methyl-2-pyrrolidone (NMP) | tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | ~85 | >97 |
| 3 | tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | Methanolic HCl | Methanol | This compound | ~90 | >99 |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate
Materials:
-
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate in anhydrous THF, add triethylamine.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate as a solid.
Step 2: Synthesis of tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
Materials:
-
Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate (1.0 eq)
-
Formamide (excess)
-
Sodium ethoxide (catalytic amount)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
In a reaction vessel, dissolve ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzofuran-2-carboxylate in anhydrous NMP.
-
Add formamide and a catalytic amount of sodium ethoxide to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate.
Step 3: Synthesis of this compound
Materials:
-
tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate (1.0 eq)
-
Methanolic HCl (e.g., 3 M solution)
-
Methanol
Procedure:
-
Suspend tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate in methanol.
-
Add methanolic HCl to the suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of the product.
-
Neutralize the salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to provide this compound.
Visualizations
Caption: Synthetic workflow for the preparation of this compound.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures and to optimize reaction conditions as needed for their specific experimental setup.
Synthesis Protocol for 5-(Piperazin-1-yl)benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate in the development of pharmaceutical agents. The described synthetic route is a multi-step process commencing from the commercially available starting material, 5-bromosalicylaldehyde. The protocol outlines the formation of the benzofuran ring, followed by the introduction of the piperazine moiety via a nucleophilic aromatic substitution, and concluding with the amidation of the carboxyl group. This document provides detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The benzofuran core is a privileged scaffold found in numerous biologically active compounds. The addition of a piperazine group at the 5-position often imparts favorable pharmacokinetic properties and allows for further structural modifications. This protocol details a reliable and reproducible method for the synthesis of the title compound, compiled from various established synthetic strategies.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a three-step sequence starting from 5-bromosalicylaldehyde. The overall transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate
This step involves the formation of the benzofuran ring system from 5-bromosalicylaldehyde and diethyl bromomalonate.
Materials:
-
5-Bromosalicylaldehyde
-
Diethyl bromomalonate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of 5-bromosalicylaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
To this suspension, add diethyl bromomalonate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-bromobenzofuran-2-carboxylate as a solid.
Step 2: Synthesis of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
This step involves a palladium-catalyzed Buchwald-Hartwig amination to introduce the piperazine moiety.
Materials:
-
Ethyl 5-bromobenzofuran-2-carboxylate
-
Piperazine (2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
-
Magnetic stirrer with heating mantle
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine ethyl 5-bromobenzofuran-2-carboxylate (1 equivalent), piperazine (2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd(OAc)₂ (0.05 equivalents), and XPhos (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.
Step 3: Synthesis of this compound
The final step is the conversion of the ethyl ester to the primary carboxamide.
Materials:
-
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
-
Ammonia in Methanol (7N solution)
-
High-pressure reaction vessel (autoclave)
-
Magnetic stirrer
Procedure:
-
Place ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (1 equivalent) in a high-pressure reaction vessel.
-
Add a 7N solution of ammonia in methanol.
-
Seal the vessel and heat to 80-100 °C for 24-48 hours. The internal pressure will increase.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to give this compound as a pure solid.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | Ethyl 5-bromobenzofuran-2-carboxylate | 5-Bromosalicylaldehyde | 269.10 | 75-85 | >95 |
| 2 | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | Ethyl 5-bromobenzofuran-2-carboxylate | 274.32 | 60-70 | >97 |
| 3 | This compound | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | 245.28 | 80-90 | >98 |
Characterization
The structure and purity of the final compound and intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Reactions under pressure should be conducted with appropriate safety shields and equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Application Notes and Protocols for the Characterization of 5-(Piperazin-1-yl)benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 5-(Piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate and potential impurity in the synthesis of Vilazodone. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure accurate identification, purity assessment, and structural elucidation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| CAS Number | 183288-46-2 | [1][2] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Storage Temperature | Refrigerator |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This section outlines the HPLC method for the determination of the purity of this compound and for its quantification in drug substance and formulation samples. As this compound is a known impurity of Vilazodone, the presented method is based on a stability-indicating assay for Vilazodone and its process-related impurities.[3]
Experimental Protocol
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | Agilent Zorbax SB C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Buffer and Acetonitrile |
| Buffer: Monopotassium hydrogen phosphate | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to a suitable concentration.
Expected Retention Time:
While the exact retention time can vary between systems, in a stability-indicating method for Vilazodone, related impurities are well-separated from the main peak.[3] The retention time for a related benzofuran carboxylic acid impurity was reported to be approximately 3.2 minutes under similar conditions.[3]
Data Presentation:
The purity of the sample can be calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve should be constructed using standard solutions of known concentrations.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Data Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Program | Standard single-pulse |
| Number of Scans | 16-32 |
| Relaxation Delay | 1-2 seconds |
¹³C NMR Data Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz or higher |
| Pulse Program | Proton-decoupled (e.g., zgpg30) |
| Number of Scans | 1024 or more |
| Relaxation Delay | 2-5 seconds |
Expected Chemical Shifts:
-
¹H NMR: Expect signals for the aromatic protons of the benzofuran ring, the protons of the piperazine ring, and the amide protons.
-
¹³C NMR: Expect signals for the carbonyl carbon of the amide, the aromatic carbons of the benzofuran ring, and the carbons of the piperazine ring.
Logical Relationship of NMR Analysis
References
- 1. This compound | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 3. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 4. revroum.lew.ro [revroum.lew.ro]
Application Note: HPLC Analysis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Piperazin-1-yl)benzofuran-2-carboxamide is a key intermediate in the synthesis of various pharmacologically active compounds, including the antidepressant drug Vilazodone.[1] Accurate and reliable analytical methods are crucial for quality control during the manufacturing process and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of such pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the HPLC analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H15N3O2 | [2] |
| Molecular Weight | 245.28 g/mol | [2] |
| Appearance | Off-White to Yellow Solid | [3] |
| IUPAC Name | 5-(piperazin-1-yl)-1-benzofuran-2-carboxamide | [2] |
| CAS Number | 183288-46-2 | [2][3][4][5] |
Experimental Protocols
This section details the recommended HPLC method for the analysis of this compound. The method is adapted from established protocols for the structurally related compound, Vilazodone.[6][7][8][9]
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (50:50 v/v), with pH adjusted to 3.3 with Glacial Acetic Acid.[9] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
From this stock solution, prepare a series of working standard solutions by further dilution with the mobile phase to achieve concentrations within the desired calibration range.
Preparation of Sample Solution
-
Accurately weigh a portion of the sample containing the equivalent of 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following tables provide expected quantitative data for the HPLC analysis of this compound, based on validated methods for the closely related compound Vilazodone. These values should be validated for the specific compound and instrumentation used.
Table 1: Expected Chromatographic Performance
| Parameter | Expected Value |
| Retention Time (min) | ~2.3[9] |
| Linearity Range (µg/mL) | 25 - 75[9] |
| Correlation Coefficient (r²) | >0.999 |
Table 2: Expected Method Sensitivity
| Parameter | Expected Value (µg/mL) |
| Limit of Detection (LOD) | ~4.78[9] |
| Limit of Quantitation (LOQ) | ~14.48[9] |
Visualization
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Associated Signaling Pathway
This compound is a precursor to Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[6] The following diagram illustrates the simplified serotonergic synapse and the mechanism of action of related compounds.
Caption: Simplified mechanism of action at the serotonergic synapse for related compounds.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 183288-46-2 [sigmaaldrich.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. This compound-India Fine Chemicals [indiafinechemicals.com]
- 6. rjptonline.org [rjptonline.org]
- 7. jgtps.com [jgtps.com]
- 8. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: NMR Spectroscopy of 5-(Piperazin-1-yl)benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy of 5-(Piperazin-1-yl)benzofuran-2-carboxamide. This document includes predicted NMR spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and workflow visualizations to aid in the characterization of this compound. This compound, with the molecular formula C₁₃H₁₅N₃O₂, is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] It serves as a key intermediate in the synthesis of various pharmaceutical agents. Accurate NMR characterization is crucial for verifying its structure and purity.
Predicted NMR Spectral Data
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H (Piperazine) | ~2.9 - 3.1 | t | ~5.0 |
| H (Piperazine) | ~3.1 - 3.3 | t | ~5.0 |
| NH (Piperazine) | ~1.5 - 2.5 | br s | - |
| H-4 | ~7.4 - 7.5 | d | ~9.0 |
| H-6 | ~7.1 - 7.2 | dd | ~9.0, 2.5 |
| H-7 | ~7.3 - 7.4 | d | ~2.5 |
| H-3 | ~7.2 - 7.3 | s | - |
| CONH₂ | ~7.5 - 8.0 | br s | - |
| CONH₂ | ~7.0 - 7.5 | br s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C (Piperazine) | ~45 - 50 |
| C (Piperazine) | ~50 - 55 |
| C-2 | ~155 - 160 |
| C-3 | ~105 - 110 |
| C-3a | ~145 - 150 |
| C-4 | ~110 - 115 |
| C-5 | ~140 - 145 |
| C-6 | ~115 - 120 |
| C-7 | ~120 - 125 |
| C-7a | ~125 - 130 |
| C=O | ~160 - 165 |
Experimental Protocols
NMR Sample Preparation
This protocol outlines the standard procedure for preparing a small molecule sample, such as this compound, for NMR analysis.[5][6][7]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6][7]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
Pasteur pipette and bulb
-
Small vial for dissolution
-
Cotton wool or filter
-
Permanent marker for labeling
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. For a standard ¹H NMR spectrum, 5-25 mg is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. The compound is reportedly soluble in DMF, dichloromethane, and chloroform.[8] DMSO-d₆ is often a good choice for compounds with amide and amine protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[5] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, the sample can be gently warmed.
-
Filtration and Transfer: To remove any particulate matter that could affect the spectral quality, filter the solution into the NMR tube.[9] This can be achieved by placing a small plug of cotton wool into a Pasteur pipette and transferring the solution through it into the NMR tube.[9] The final volume in the NMR tube should be around 0.6 mL, corresponding to a height of about 4-5 cm.[7][9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
-
Homogenization: Gently invert the NMR tube several times to ensure the solution is homogeneous.
NMR Data Acquisition
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
Instrumentation:
-
NMR Spectrometer (e.g., 300, 400, or 500 MHz)
-
NMR data processing software
Procedure:
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and transmitter offset.
-
Acquire the spectrum using a standard pulse sequence.
-
Typically, 8-16 scans are sufficient for a sample of this concentration.
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width and transmitter offset for ¹³C.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower sensitivity of the ¹³C nucleus.[7] The acquisition time can range from 20 minutes to several hours depending on the sample concentration.
-
Process the data similarly to the ¹H spectrum.
-
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the key steps involved in the preparation and analysis of an NMR sample of this compound.
Caption: Workflow for NMR Sample Preparation and Analysis.
Potential Role in Drug Discovery
This compound contains both a benzofuran and a piperazine moiety. Piperazine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, and anticonvulsant properties.[10] The following diagram illustrates a general workflow for how this compound might be utilized in a drug discovery program.
Caption: General Drug Discovery Workflow.
References
- 1. This compound | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. mun.ca [mun.ca]
- 8. chembk.com [chembk.com]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
Application Notes and Protocols for the Synthesis of Vilazodone Using 5-(Piperazin-1-yl)benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the antidepressant drug Vilazodone, focusing on the key intermediate 5-(Piperazin-1-yl)benzofuran-2-carboxamide. The information is intended for use by qualified professionals in the fields of chemical research and drug development.
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1] Its synthesis often involves a convergent approach where two key intermediates are synthesized separately and then coupled. One of these crucial building blocks is this compound. This document outlines a common and effective synthetic route for Vilazodone, detailing the condensation reaction of this intermediate with 3-(4-chlorobutyl)-5-cyanoindole.
Synthetic Pathway Overview
The synthesis of Vilazodone from this compound involves a nucleophilic substitution reaction. The secondary amine of the piperazine ring on this compound attacks the electrophilic carbon of the chlorobutyl group on 3-(4-chlorobutyl)-5-cyanoindole, forming the final Vilazodone molecule.
Caption: Convergent synthesis of Vilazodone.
Experimental Protocols
Protocol 1: Synthesis of Vilazodone via Condensation
This protocol details the condensation reaction between 5-(1-piperazinyl)-benzofuran-2-carboxamide and 3-(4-chlorobutyl)-5-cyanoindole.
Materials:
-
5-(1-piperazinyl)-benzofuran-2-carboxamide
-
3-(4-chlorobutyl)-5-cyanoindole
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in dimethylformamide (DMF).[1]
-
Addition of Reagents: To the solution, add sodium iodide (catalytic amount), sodium bicarbonate as a base, and a phase transfer catalyst such as tetrabutylammonium bromide.[2]
-
Reaction: Heat the reaction mixture to a temperature between 100-115°C and stir overnight.[1][2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product.[1]
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1] The crude Vilazodone can be further purified by recrystallization or column chromatography.
Caption: Workflow for Vilazodone synthesis.
Quantitative Data
The yield and purity of Vilazodone can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes typical quantitative data from various synthetic approaches.
| Parameter | Value | Reference |
| Overall Yield | 52.4% | [3][4][5] |
| 24% | [5][6] | |
| Purity (by HPLC) | 99.7% | [3][4][5] |
| 99% | [5][6] | |
| 97.39% | [2] |
Synthesis of Precursor: this compound
The key intermediate, this compound, can be synthesized through various routes. One common method involves the reaction of 5-aminobenzofuran-2-carboxamide with bis(2-chloroethyl)amine.[7] Another approach starts from 5-bromobenzofuran-2-carboxamide and involves a nucleophilic aromatic substitution with piperazine.[6]
Caption: Synthetic routes to the key intermediate.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis for detailed safety information.
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by qualified professionals based on their laboratory conditions and available equipment. The user assumes all responsibility for the safe handling and execution of these procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. VILAZODONE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
Experimental applications of 5-(piperazin-1-yl)benzofuran-2-carboxamide in vitro
Application Notes and Protocols for 5-(piperazin-1-yl)benzofuran-2-carboxamide
Introduction
This compound is recognized as a key intermediate in the synthesis of Vilazodone, a multimodal antidepressant. Vilazodone functions as a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. Given the structural relationship, it is hypothesized that this compound may exhibit similar, albeit potentially less potent, in vitro pharmacological activities. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound at the serotonin transporter (SERT) and the 5-HT1A receptor, as well as to assess its general cytotoxicity.
Experimental Applications
The primary in vitro applications for this compound are focused on its potential interactions with key targets in the serotonergic system. The following assays are recommended for characterizing its pharmacological profile:
-
Serotonin Transporter (SERT) Binding Assay: To determine the affinity of the compound for the serotonin transporter.
-
Serotonin Reuptake Inhibition Assay: To functionally assess the compound's ability to block serotonin reuptake by the transporter.
-
5-HT1A Receptor Binding Assay: To measure the binding affinity of the compound for the 5-HT1A receptor.
-
[³⁵S]GTPγS Binding Assay: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the 5-HT1A receptor.
-
In Vitro Cytotoxicity Assay: To evaluate the general toxicity of the compound in cell culture.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and its parent compound, Vilazodone, for comparative purposes. This data is illustrative and based on the known pharmacology of Vilazodone.
Table 1: Serotonin Transporter (SERT) and 5-HT1A Receptor Binding Affinities
| Compound | Target | Radioligand | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| This compound | hSERT | [³H]S-Citalopram | Radioligand Binding | Data not available | Data not available | Vilazodone | 0.7 |
| This compound | h5-HT1A | [³H]8-OH-DPAT | Radioligand Binding | Data not available | Data not available | Vilazodone | ~0.2 |
IC₅₀ and Kᵢ values for this compound are to be determined experimentally.
Table 2: Functional Activity at SERT and 5-HT1A Receptor
| Compound | Assay Type | Cell Line/System | Functional Readout | EC₅₀ (nM) or IC₅₀ (nM) | % Maximal Effect (vs. 5-HT) | Reference Compound | Activity |
| This compound | Serotonin Reuptake Inhibition | JAR or HEK293-hSERT | [³H]5-HT uptake | Data not available | Data not available | Vilazodone | IC₅₀ = 1.1 nM |
| This compound | [³⁵S]GTPγS Binding | Sf9-h5-HT1A | [³⁵S]GTPγS binding | Data not available | Data not available | Vilazodone | Partial Agonist (~70% of full agonist)[1] |
EC₅₀/IC₅₀ and % maximal effect values for this compound are to be determined experimentally.
Table 3: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| This compound | HEK293 | MTT | 72 | Data not available |
| This compound | HepG2 | MTT | 72 | Data not available |
IC₅₀ values for this compound are to be determined experimentally.
Experimental Protocols
Protocol 1: Serotonin Transporter (SERT) Reuptake Inhibition Assay
This protocol describes a method to measure the inhibition of serotonin reuptake by this compound in a human cell line expressing the serotonin transporter.
Materials:
-
JAR cells (or other suitable cells expressing hSERT, like HEK293-hSERT)
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Serotonin ([³H]5-HT)
-
This compound
-
Reference inhibitor (e.g., Citalopram)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Plate JAR cells in a 96-well plate and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in KRH buffer.
-
Assay Initiation:
-
Wash the cells gently with KRH buffer.
-
Add the test compound dilutions to the wells.
-
Add [³H]5-HT to a final concentration approximately at its Kₘ value (e.g., 1 µM).
-
For total uptake, add buffer instead of the test compound. For non-specific uptake, add a high concentration of a known SERT inhibitor (e.g., 5 µM citalopram).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for serotonin uptake.
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
References
Application Notes and Protocols for Cell-Based Assays Using Benzofuran-Piperazine Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing benzofuran-piperazine hybrids in various cell-based assays. The information is intended to guide researchers in evaluating the cytotoxic, anti-inflammatory, and mechanistic properties of this promising class of compounds.
Introduction to Benzofuran-Piperazine Hybrids
Benzofuran-piperazine hybrids are synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These molecules combine the structural features of a benzofuran nucleus and a piperazine ring, often resulting in synergistic effects and potent pharmacological properties.[1][2] Research has primarily focused on their potential as anticancer and anti-inflammatory agents.[3][4] Their mechanisms of action often involve the modulation of key signaling pathways, such as those regulated by cyclin-dependent kinases (CDKs), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).[3][5][6]
Data Presentation: Biological Activities
The following tables summarize the reported in vitro activities of various benzofuran-piperazine hybrids in different cell-based assays.
Table 1: Anticancer Activity of Benzofuran-Piperazine Hybrids
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 13 | HeLa | MTT | 0.03 | [1] |
| Compound 8d | A549 | MTT | 0.12 | [1] |
| Compound 9h | Panc-1 | Not Specified | 0.94 | [5] |
| Compound 9h | MCF-7 | Not Specified | 2.92 | [5] |
| Compound 9h | A549 | Not Specified | 1.71 | [5] |
| Compound 22d | MCF-7 | Not Specified | 3.41 | [2] |
| Compound 22f | MCF-7 | Not Specified | 2.27 | [2] |
| Compound 32a | HePG2 | Not Specified | 8.49-16.72 | [2] |
| Compound 38 | A549 | MTT | 25.15 | [2][7] |
| Compound 38 | K562 | MTT | 29.66 | [2][7] |
| Compound 5 (pieridine hybrid) | HePG2 | Not Specified | 12.61 | [8] |
| Compound 5 (pieridine hybrid) | MCF-7 | Not Specified | 19.92 | [8] |
| Compound 8 (thiosemicarbazone hybrid) | HePG2 | Not Specified | 9.73 | [8] |
| Compound 8 (thiosemicarbazone hybrid) | Hela | Not Specified | 7.94 | [8] |
Table 2: Anti-Inflammatory Activity of Benzofuran-Piperazine Hybrids
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 5d | RAW 264.7 | Griess Assay (NO Inhibition) | 52.23 ± 0.97 | [3][4][6][9][10] |
| Compound 1 | RAW 264.7 | Griess Assay (NO Inhibition) | 17.31 | [11] |
| Compound 3 | RAW 264.7 | Griess Assay (NO Inhibition) | 16.5 | [11] |
Table 3: CDK2 Inhibitory Activity of Benzofuran-Piperazine Hybrids
| Compound ID | Assay Type | IC50 (nM) | Reference |
| Compound 9h | Kinase Assay | 40.91 | [5][12][13][14][15] |
| Compound 11d | Kinase Assay | 41.70 | [5][12][13][14][15] |
| Compound 11e | Kinase Assay | 46.88 | [5][12][13][14][15] |
| Compound 13c | Kinase Assay | 52.63 | [5][12][13][14][15] |
| Staurosporine (Control) | Kinase Assay | 56.76 | [5][12][13][14][15] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key cell-based assays to evaluate the biological effects of benzofuran-piperazine hybrids.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Benzofuran-piperazine hybrid compounds
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzofuran-piperazine hybrid compounds and incubate for the desired period (e.g., 72 hours).
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Materials:
-
Benzofuran-piperazine hybrid compounds
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compounds.
-
After incubation, fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 60 minutes.
-
Wash the plates five times with tap water and allow them to air-dry.
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 10 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 565 nm.
-
Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Benzofuran-piperazine hybrid compounds
-
Cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with the benzofuran-piperazine hybrid for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
-
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Materials:
-
Benzofuran-piperazine hybrid compounds
-
Cell line of interest
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the compound and harvest them.
-
Fix the cells by drop-wise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Anti-Inflammatory Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Materials:
-
Benzofuran-piperazine hybrid compounds
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the benzofuran-piperazine hybrids.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by benzofuran-piperazine hybrids and a general experimental workflow.
Caption: General experimental workflow for evaluating benzofuran-piperazine hybrids.
Caption: Inhibition of the CDK2 signaling pathway by benzofuran-piperazine hybrids.
Caption: Modulation of NF-κB and MAPK signaling pathways by benzofuran-piperazine hybrids.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [repository.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
Protocol for N-Alkylation of Piperazine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The N-alkylation of piperazine derivatives is a fundamental transformation in organic synthesis, particularly in the realm of medicinal chemistry. The piperazine scaffold is a privileged structure found in a vast array of pharmaceuticals, and modification of its nitrogen atoms allows for the fine-tuning of pharmacological properties. This document provides detailed protocols for the most common and effective methods for N-alkylation of piperazines: direct alkylation with alkyl halides, reductive amination, and the Buchwald-Hartwig amination for N-arylation.
Key Considerations for Successful N-Alkylation:
-
Mono- vs. Di-alkylation: A primary challenge in piperazine chemistry is controlling the selectivity between mono- and di-alkylation due to the presence of two reactive nitrogen atoms.[1] Strategies to favor mono-alkylation include the use of a mono-protected piperazine (e.g., N-Boc-piperazine), using an excess of piperazine relative to the alkylating agent, and slow, dropwise addition of the alkylating agent.[1]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for reaction efficiency. For direct alkylation, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed to neutralize the acid generated during the reaction.[1][2] Anhydrous solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or dimethylformamide (DMF) are typically used to prevent side reactions.[1]
-
Reaction Monitoring: Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of impurities.[1][2]
-
Work-up and Purification: The basic nature of piperazine derivatives can sometimes complicate aqueous work-ups. Basification of the aqueous layer is often necessary to ensure the product is in its free base form for efficient extraction into an organic solvent.[1] Purification is typically achieved by column chromatography on silica gel.[1][2]
Experimental Protocols
Direct N-Alkylation with Alkyl Halides
This method is a straightforward and widely used technique for the formation of N-C bonds.[1] It involves the reaction of a piperazine derivative with an alkyl halide in the presence of a base.
General Procedure:
-
To a dry reaction flask, add the piperazine derivative (1.0 eq) and a suitable base (e.g., anhydrous potassium carbonate, 2.0 eq).[1]
-
Add an anhydrous solvent (e.g., acetonitrile) and stir the resulting suspension.[1]
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.[1]
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with aqueous sodium bicarbonate (NaHCO₃) solution and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Reductive Amination
Reductive amination is a two-step, one-pot process that is particularly advantageous for preventing the formation of quaternary ammonium salts.[1] It involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.
General Procedure:
-
To a solution of the piperazine derivative (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), add a dehydrating agent (e.g., anhydrous sodium sulfate).
-
Stir the mixture at room temperature for a period to allow for the formation of the iminium ion.
-
Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.[1]
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl piperazines.[3] This method is essential for creating C-N bonds with aryl halides.
General Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), and a base (e.g., sodium tert-butoxide, 1.4-2.0 eq).[3]
-
In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., RuPhos) in a small amount of anhydrous solvent (e.g., toluene).[3][4]
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.[3]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Data Presentation
Table 1: Representative Conditions and Yields for Direct N-Alkylation
| Piperazine Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Acetylpiperazine | 1-Bromobutane | K₂CO₃ | THF | Reflux | Overnight | 88 |
| Piperazine Hexahydrate | n-Amyl Bromide | HCl | Ethanol | 70 | 0.5 | 64 |
| Piperazine Hexahydrate | m-Methylbenzyl Bromide | HCl | Methanol | 70 | 0.5 | 74 |
| Piperazine Hexahydrate | o-Methylbenzyl Bromide | HCl | Ethanol | 70 | 0.5 | 89 |
Table 2: Representative Conditions and Yields for Buchwald-Hartwig N-Arylation of N-Boc-Piperazine
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Bromotoluene | 2 | RuPhos (4) | NaOtBu | Toluene | 100 | 10 min | 96 |
| 4-Chloroanisole | 2 | RuPhos (4) | NaOtBu | Toluene | 100 | 10 min | 97 |
| 2-Chlorotoluene | 2 | RuPhos (4) | NaOtBu | Toluene | 100 | 10 min | 85 |
Mandatory Visualization
Caption: General reaction scheme for the N-alkylation of piperazine derivatives.
Caption: A typical experimental workflow for direct N-alkylation of piperazine.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application of 5-(piperazin-1-yl)benzofuran-2-carboxamide in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(piperazin-1-yl)benzofuran-2-carboxamide is a versatile scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the antidepressant drug Vilazodone.[1][2][3][4] Its unique structure, featuring a benzofuran core linked to a piperazine moiety, provides a privileged template for the design of various pharmacologically active agents. This document outlines the applications of this compound and its derivatives, providing detailed protocols for its use in synthesis and for the biological evaluation of resulting molecules. The benzofuran-piperazine core has been successfully exploited to develop potent and selective ligands for various biological targets, including cyclin-dependent kinase 2 (CDK2) and sigma receptors, highlighting its potential in the development of therapeutics for oncology and neurological disorders.
Key Applications
The primary applications of this compound and its derivatives in medicinal chemistry include:
-
Intermediate for Drug Synthesis: Its most prominent role is as a crucial building block in the multi-step synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.[1][2][5]
-
Scaffold for Kinase Inhibitors: Derivatives of the benzofuran-piperazine structure have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting potential applications in cancer therapy.[6][7][8][9][10]
-
Development of CNS-active Agents: The scaffold has been utilized to synthesize selective ligands for sigma receptors, which are implicated in a variety of central nervous system (CNS) disorders, including schizophrenia, anxiety, and neuropathic pain.[11]
-
Urotensin-II Receptor Antagonists: Although research is in earlier stages, derivatives of similar benzofuran carboxamides are being explored as antagonists for the urotensin-II receptor, a target for cardiovascular diseases.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of this compound.
Table 1: CDK2 Inhibitory Activity of Benzofuran-Piperazine Derivatives [6][7][9][10]
| Compound | Modification on Piperazine Moiety | Target | IC50 (nM) |
| 9h | Linked to an aromatic semicarbazide tail | CDK2 | 40.91 |
| 11d | Linked to an aromatic thiosemicarbazide tail | CDK2 | 41.70 |
| 11e | Linked to an aromatic thiosemicarbazide tail | CDK2 | 46.88 |
| 13c | Linked to an aromatic acylhydrazone tail | CDK2 | 52.63 |
| Staurosporine (Reference) | - | CDK2 | 56.76 |
Table 2: Sigma-1 Receptor Binding Affinity of Benzofuran-2-Carboxamide Derivatives [11]
| Compound | Modifications | Receptor | Ki (nM) |
| KSCM-1 | 3-methyl, N-phenyl, N-(3-(piperidin-1-yl)propyl), 5,6-dimethoxy | Sigma-1 | 27.5 |
| Derivative 1 | 3-methyl, N-phenyl, N-(3-(piperidin-1-yl)propyl) | Sigma-1 | 7.8 - 34 |
Experimental Protocols
Protocol 1: Synthesis of Vilazodone from this compound
This protocol describes the condensation reaction to form Vilazodone.
Materials:
-
This compound
-
3-(4-chlorobutyl)-5-cyanoindole
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3)
-
Potassium iodide (KI)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
In a 100 mL round-bottom flask, dissolve 0.7 g of this compound and 0.7 g of 3-(4-chlorobutyl)-5-cyanoindole in 13 mL of DMF.
-
To the solution, add 0.21 g of sodium bicarbonate and 0.085 g of potassium iodide.
-
Heat the reaction mixture to 100°C with magnetic stirring and allow it to react overnight.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude Vilazodone.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Vilazodone.
Protocol 2: In Vitro CDK2 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of benzofuran derivatives against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 as substrate
-
ATP, [γ-32P]ATP
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing assay buffer, recombinant CDK2/Cyclin E, and the substrate (Histone H1).
-
Add the test compound at various concentrations to the kinase reaction mixture.
-
Initiate the kinase reaction by adding ATP and a tracer amount of [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.[12][13]
Materials:
-
Guinea pig liver membrane preparation (as a source of sigma-1 receptors)[12]
-
[3H]-(+)-Pentazocine (radioligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Haloperidol (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Prepare serial dilutions of the test compounds.
-
In test tubes, add the guinea pig liver membrane preparation, a fixed concentration of [3H]-(+)-pentazocine, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of haloperidol instead of the test compound in separate tubes.
-
Incubate the tubes at 37°C for a specified time (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of [3H]-(+)-pentazocine binding at each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value obtained by non-linear regression analysis of the competition binding data.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK2 signaling pathway and point of inhibition by benzofuran derivatives.
Caption: Experimental workflow for the sigma-1 receptor binding assay.
Caption: Logical flow of the final step in Vilazodone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [repository.cam.ac.uk]
- 10. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(piperazin-1-yl)benzofuran-2-carboxamide as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 5-(piperazin-1-yl)benzofuran-2-carboxamide scaffold in the design of potent kinase inhibitors. This document includes quantitative data on derivative compounds, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The this compound core structure represents a versatile scaffold for the development of kinase inhibitors. The benzofuran moiety serves as a key pharmacophore that can interact with the hinge region of the kinase ATP-binding pocket, while the piperazine group provides a readily modifiable site for introducing substituents to enhance potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed to generate inhibitors targeting various kinases, including Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Featured Application: CDK2 Inhibition
A series of compounds derived from a 3-(piperazinylmethyl)benzofuran scaffold, closely related to this compound, have been synthesized and identified as potent type II CDK2 inhibitors.[1][2][3] These inhibitors function by binding to the DFG-out conformation of the kinase, a feature that can contribute to their selectivity.
Quantitative Data
The inhibitory activities of several synthesized benzofuran-piperazine derivatives against CDK2 were determined, with some compounds showing potent inhibition compared to the broad-spectrum kinase inhibitor staurosporine.[1][3] The anti-proliferative activities of these compounds were also evaluated in various cancer cell lines.[1][3]
Table 1: In Vitro CDK2 Inhibitory Activity of Benzofuran-Piperazine Derivatives [1][3]
| Compound ID | Modification on Piperazine Moiety | CDK2 IC50 (nM) | Staurosporine IC50 (nM) |
| 9h | 3-(trifluoromethyl)phenylthiosemicarbazide | 40.91 | 56.76 |
| 11d | 4-chlorophenylsemicarbazide | 41.70 | 56.76 |
| 11e | 4-bromophenylsemicarbazide | 46.88 | 56.76 |
| 13c | 4-chlorobenzoylhydrazone | 52.63 | 56.76 |
Table 2: Anti-proliferative Activity (IC50 in µM) of Selected Benzofuran-Piperazine Derivatives [1][3]
| Compound ID | Panc-1 (Pancreatic Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 9e | 1.83 | 2.54 | 3.17 |
| 9h | 0.98 | 1.25 | 1.98 |
| 11d | 1.12 | 1.89 | 2.45 |
| 13b | 2.45 | 3.11 | 4.02 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of kinase inhibitors based on the this compound scaffold.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human CDK2/Cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5]
Materials:
-
Cancer cell lines (e.g., Panc-1, MCF-7, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling proteins downstream of the targeted kinase.[6][7]
Materials:
-
Cell culture and treatment reagents as described above
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-CDK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagents.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of the target proteins and their phosphorylation status.
-
Visualizations
CDK2 Signaling Pathway
The following diagram illustrates the central role of CDK2 in cell cycle progression, a pathway commonly targeted by inhibitors based on the this compound scaffold.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Workflow for Kinase Inhibitor Evaluation
This diagram outlines the typical workflow for the discovery and characterization of kinase inhibitors.
Caption: Workflow for kinase inhibitor discovery and evaluation.
References
- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-(piperazin-1-yl)benzofuran-2-carboxamide Solid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the handling, storage, and use of solid 5-(piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate in the synthesis of the antidepressant drug Vilazodone. The information provided is intended to ensure safe laboratory practices and to guide the design of relevant experimental protocols.
Product Information and Physical Properties
This compound is a stable, off-white to yellow solid compound. It is primarily utilized as a precursor in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. Due to its structural similarity to Vilazodone, this intermediate may be used in research settings for preliminary binding studies and as a reference compound in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in DMSO and Methanol (with heating and sonication) | [2] |
| Storage Temperature | Refrigerator (2-8 °C) |
Handling and Storage Guidelines
Proper handling and storage are crucial to maintain the integrity of the compound and to ensure the safety of laboratory personnel.
2.1. Personal Protective Equipment (PPE)
When handling the solid compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area. For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: Laboratory coat.
2.2. Storage
-
Store in a tightly sealed container in a refrigerator (2-8 °C) to prevent degradation.
-
Keep away from moisture and strong oxidizing agents.
-
The compound is shipped at room temperature but should be transferred to refrigerated storage upon receipt.
2.3. Spills and Waste Disposal
-
In case of a spill, avoid generating dust. Moisten the spilled solid with a suitable solvent (e.g., water or ethanol) before sweeping it up.
-
Dispose of the waste material in accordance with local, state, and federal regulations.
Application Notes: Research Applications
As a key intermediate for Vilazodone, this compound is of significant interest in drug discovery and medicinal chemistry. Its primary research applications lie in the following areas:
-
Synthetic Chemistry: As a starting material or intermediate for the synthesis of Vilazodone and its analogs.
-
Pharmacological Screening: As a negative control or reference compound in binding and functional assays targeting the serotonin transporter (SERT) and the 5-HT1A receptor.
-
Drug Discovery: As a scaffold for the development of novel ligands for serotonin receptors and transporters.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the biological targets of Vilazodone, for which this compound can be used as a reference or starting material.
4.1. Serotonin Transporter (SERT) Binding Assay
This protocol is designed to determine the binding affinity of a test compound to the serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT.
-
Membrane preparation from SERT-expressing cells.
-
Radioligand: [³H]Citalopram or [³H]Paroxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compound stock solution (in DMSO).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-SERT cells.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a known SERT inhibitor (e.g., fluoxetine) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 1-2 hours.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ of the test compound.
4.2. 5-HT1A Receptor Activation Assay (cAMP Inhibition)
This assay measures the ability of a compound to activate the Gi-coupled 5-HT1A receptor, leading to an inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound stock solution (in DMSO).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Culture the cells in a 96-well plate until they reach confluence.
-
Replace the culture medium with serum-free medium and incubate for a few hours.
-
Add varying concentrations of the test compound to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the EC₅₀ and efficacy of the test compound.
4.3. Western Blot for SRC/MAPK and Akt Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the SRC/MAPK and Akt signaling pathways following treatment with a test compound.
Materials:
-
Cell line of interest (e.g., a neuronal cell line).
-
Test compound stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phosphorylated and total SRC, ERK1/2 (MAPK), and Akt.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Culture the cells to the desired confluence and treat with the test compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Visualizations
5.1. Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the biological targets of compounds derived from this compound.
Caption: Mechanism of Serotonin Transporter (SERT) and its inhibition.
Caption: 5-HT1A receptor downstream signaling pathways.
5.2. Experimental Workflow
Caption: General workflow for Western Blot analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate in pharmaceutical manufacturing.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on the two critical steps: the Buchwald-Hartwig amination to introduce the piperazine moiety and the final amidation to form the desired carboxamide.
Issue 1: Low Yield in Buchwald-Hartwig Amination of 5-bromobenzofuran-2-carboxylate with Piperazine
Possible Causes and Solutions:
-
Q1: My Buchwald-Hartwig reaction is showing low conversion to the desired product. What are the first parameters I should check?
A1: Low conversion is a common issue. Begin by scrutinizing the following:
-
Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (Argon or Nitrogen). Degas your solvent and reagents thoroughly.
-
Reagent Quality: Use anhydrous and high-purity solvents (e.g., toluene, dioxane). The piperazine should be free of excess water. The quality of the palladium precursor and ligand is critical.
-
Base Strength and Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often effective. However, its limited solubility can sometimes hinder the reaction. Consider using lithium bis(trimethylsilyl)amide (LiHMDS) for improved solubility or a stronger base if deprotonation of the amine is incomplete.[1]
-
-
Q2: I am observing a significant amount of dehalogenated starting material (benzofuran-2-carboxylate). How can I minimize this side reaction?
A2: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations.[2] To mitigate this:
-
Lower Reaction Temperature: High temperatures can promote this side reaction. Try running the reaction at a lower temperature for a longer duration.[2]
-
Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands like RuPhos, DavePhos, or XPhos can promote the desired C-N bond formation over dehalogenation.[2]
-
Use of a Pre-catalyst: Employing a well-defined palladium pre-catalyst can sometimes lead to a cleaner reaction by ensuring efficient formation of the active catalytic species.[2]
-
-
Q3: My main impurity appears to be the bis-arylated piperazine. How can I favor mono-arylation?
A3: Due to the two secondary amine groups on piperazine, bis-arylation is a common side product.[3] To enhance selectivity for the mono-arylated product:
-
Use of a Protecting Group: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butoxycarbonyl) group can be readily removed in a subsequent step.[2]
-
Stoichiometry Control: While less efficient than using a protecting group, carefully controlling the stoichiometry by using a larger excess of piperazine can statistically favor mono-arylation. However, this can complicate purification.
-
Issue 2: Inefficient Amidation of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
-
Q1: The conversion of the ethyl ester to the carboxamide is slow or incomplete. What can I do to drive the reaction to completion?
A1: The amidation of an ester can be challenging. Consider these approaches:
-
Activation of the Carboxylic Acid: A more robust method involves first hydrolyzing the ethyl ester to the corresponding carboxylic acid. The carboxylic acid can then be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) before reacting with ammonia or an ammonia source.
-
Direct Aminolysis Optimization: For direct conversion, ensure a large excess of the ammonia source is used. The reaction may require elevated temperatures and pressure in a sealed vessel to be effective.
-
Transamidation via an Activated Intermediate: A one-pot, two-step transamidation can be highly efficient. This involves activating the amide with a reagent like di-tert-butyl dicarbonate (Boc₂O) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form an N-acyl-Boc-carbamate intermediate, which then readily reacts with an amine.[4][5]
-
Frequently Asked Questions (FAQs)
-
Q: What is the most common synthetic route to this compound?
A: A prevalent route involves the Buchwald-Hartwig amination of a 5-halo-benzofuran-2-carboxylate (typically the bromo derivative) with a mono-protected piperazine (e.g., N-Boc-piperazine), followed by deprotection and amidation of the carboxylate ester.
-
Q: How can I purify the final product, this compound?
A: Purification can often be achieved by flash column chromatography on silica gel.[6] Depending on the impurities, recrystallization from a suitable solvent system may also be effective. For stubborn impurities, a Soxhlet extraction might be a useful technique.[4][7]
-
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents used. 5-(1-Piperazinyl)benzofuran-2-carboxamide itself may cause irritation to the skin, eyes, and respiratory tract.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | 5-bromobenzofuran-2-carboxylate | 5-bromobenzofuran-2-carboxylate | 5-chlorobenzofuran-2-carboxylate |
| Amine | N-Boc-piperazine | Piperazine | N-Boc-piperazine |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 |
| Ligand | XantPhos | RuPhos | (none) |
| Base | NaOt-Bu | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Dioxane | DMF |
| Temperature | 100 °C | 110 °C | 90 °C |
| Typical Yield | Moderate to High | Moderate | High |
Note: This table presents representative conditions. Optimization is often required for specific substrates.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination with N-Boc-Piperazine
-
To an oven-dried reaction vessel, add 5-bromobenzofuran-2-carboxylate (1.0 equiv), N-Boc-piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the phosphine ligand (e.g., XantPhos, 0.1 equiv).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.05 equiv) under a positive pressure of argon.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amidation of Ethyl Ester via Carboxylic Acid
-
Hydrolysis: Dissolve ethyl 5-(4-Boc-piperazin-1-yl)benzofuran-2-carboxylate in a mixture of THF and water. Add LiOH (2.0 equiv) and stir at room temperature until the hydrolysis is complete. Acidify the mixture with 1N HCl and extract the product with ethyl acetate. Dry and concentrate to yield the carboxylic acid.
-
Amidation: Dissolve the carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv) and stir for 15 minutes. Add a solution of ammonia in dioxane and stir until the reaction is complete. Quench the reaction with water and extract the product with ethyl acetate. Purify as needed.
-
Deprotection: Dissolve the Boc-protected product in a solution of HCl in dioxane or methanol and stir at room temperature to remove the Boc group.
Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chembk.com [chembk.com]
Technical Support Center: Purification of 5-(piperazin-1-yl)benzofuran-2-carboxamide
Welcome to the technical support guide for the purification of 5-(piperazin-1-yl)benzofuran-2-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As a key intermediate in the synthesis of Vilazodone, achieving high purity of this compound is critical for downstream applications.[1][2] This guide is designed to help you navigate the common challenges associated with its purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield After Primary Purification
Q: I'm experiencing significant product loss after my initial purification attempt (e.g., precipitation or extraction). What are the likely causes and how can I improve my yield?
A: Low yield is a common issue stemming from the compound's unique solubility profile, which is influenced by the basic piperazine moiety and the larger, more rigid benzofuran scaffold.
Possible Causes & Solutions:
-
Incomplete Precipitation/Crystallization: The compound may have residual solubility in the mother liquor.
-
Solution: Optimize your crystallization solvent system. Since the compound is soluble in solvents like DMF, dichloromethane, and chloroform, consider using an anti-solvent to induce precipitation.[3] A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (like DMSO or an alcohol) and then slowly add a "poor" solvent (like water) to induce crystallization.[4] Ensure the solution is cooled sufficiently and given adequate time for complete precipitation before filtration.
-
-
Product Loss During Aqueous Washes: The piperazine group has two pKa values (pKb of 5.35 and 9.73), making the compound's solubility highly pH-dependent.[5] During workup, washing with acidic or strongly basic solutions can lead to the formation of soluble salts, causing product loss into the aqueous layer.
-
Solution: Maintain a neutral or slightly basic pH during aqueous extractions to keep the compound in its free base form, which is less soluble in water. Use a saturated sodium bicarbonate solution for washes instead of stronger bases.
-
-
Emulsion Formation During Extraction: The amphiphilic nature of the molecule can sometimes lead to stable emulsions during liquid-liquid extractions, trapping the product in the interfacial layer.
-
Solution: To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking. Centrifugation, if available, is also highly effective.
-
Issue 2: Persistent Impurities After Column Chromatography
Q: I've purified my compound using silica gel column chromatography, but I'm still seeing persistent impurities in my analytical data (HPLC, NMR). What are these impurities and how can I remove them?
A: Co-elution of structurally similar impurities is a frequent challenge. Understanding the synthetic route is key to identifying these byproducts.
Common Synthetic Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, precursors like 5-bromobenzofuran-2-carboxamide or 5-aminobenzofuran-2-carboxamide might be present.[2][6]
-
Over-alkylation or Di-substitution Products: If the piperazine ring is formed in situ or reacts with other electrophiles, side products can form.
-
Byproducts from Ring Formation: The synthesis of the benzofuran ring itself can generate isomeric or related heterocyclic impurities.[7]
Troubleshooting & Optimization for Chromatography:
| Parameter | Recommended Action | Rationale |
| Stationary Phase | Use alumina (basic or neutral) instead of silica gel. | The basic piperazine moiety can interact strongly with the acidic silanol groups on silica gel, leading to tailing and poor separation. Alumina provides a less acidic surface. |
| Mobile Phase | Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in your eluent system (e.g., Dichloromethane/Methanol/Triethylamine). | The basic modifier will compete with your compound for active sites on the stationary phase, improving peak shape and resolution. |
| Gradient Elution | Employ a shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane). | This will help to resolve compounds with similar polarities that may co-elute under isocratic conditions. |
| Alternative Techniques | Consider preparative Reverse-Phase HPLC (RP-HPLC) for difficult separations. | RP-HPLC separates based on hydrophobicity and can be highly effective for polar, basic compounds. A mobile phase of acetonitrile/water with a modifier like formic acid is a good starting point.[8] |
Issue 3: Product "Oiling Out" or Forming an Amorphous Solid During Crystallization
Q: When I try to recrystallize my product, it separates as an oil or a sticky, amorphous solid instead of forming nice crystals. How can I fix this?
A: "Oiling out" occurs when the solute's solubility in the solvent is so high that it separates as a liquid phase upon cooling, or when the melting point of the solid is lower than the temperature of the solution.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before moving it to a colder environment like a refrigerator or ice bath. Rapid cooling often favors amorphous precipitation over ordered crystal growth.
-
Use a Different Solvent System: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with different solvent or solvent/anti-solvent combinations. For piperazine-containing compounds, alcohol/water or DMSO/water systems are often effective.[4]
-
Seed the Solution: Introduce a small crystal of pure product into the supersaturated solution to initiate crystallization. If you don't have a seed crystal, gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes induce nucleation.
-
Check Purity: Highly impure samples are often difficult to crystallize. If the issue persists, consider an initial purification step like a quick filtration through a plug of silica or alumina to remove major impurities before attempting recrystallization.
Issue 4: Compound Degradation on the Benchtop or During Purification
Q: I've noticed my supposedly pure compound changing color (e.g., from pale-yellow to yellow-brown) over time. Is it degrading, and how can I prevent this?
A: The piperazine and benzofuran motifs can be susceptible to oxidation and acid-catalyzed degradation.
Prevention Strategies:
-
Minimize Exposure to Air and Light: The piperazine moiety can be susceptible to oxidation. Store the compound under an inert atmosphere (nitrogen or argon) and in an amber vial to protect it from light.
-
Avoid Strong Acids: While some benzofuran derivatives are stable to acid, the combination of the benzofuran ring and the piperazine group may be sensitive, potentially leading to degradation or ring-opening under harsh acidic conditions.[9] Use mild acidic conditions only when necessary (e.g., for salt formation) and for short durations.
-
Storage Conditions: For long-term storage, keep the solid compound in a refrigerator or freezer.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of for purification?
A1: Understanding the compound's physical properties is crucial for designing effective purification strategies.
| Property | Value | Implication for Purification |
| Molecular Weight | 245.28 g/mol [12] | Standard for a small molecule; easily handled by common purification techniques. |
| Appearance | Pale-yellow to Yellow-brown Solid[10] | A significant color change may indicate degradation or the presence of impurities. |
| Melting Point | >215°C (decomposes)[13] | The high melting point suggests strong intermolecular forces, which can be favorable for crystallization. |
| Boiling Point | 505.3 °C at 760 mmHg (Predicted)[14] | Distillation is not a viable purification method due to the high boiling point and potential for decomposition. |
| Solubility | Soluble in DMF, dichloromethane, chloroform.[3] | This provides a starting point for selecting solvents for chromatography or crystallization. |
Q2: Can I purify this compound by forming a salt?
A2: Yes, salt formation is a viable and often effective purification strategy for compounds containing a basic piperazine ring.
-
Methodology: Dissolve the crude material in a suitable organic solvent (e.g., acetone, isopropanol). Add a stoichiometric amount of an acid (e.g., HCl in isopropanol, or acetic acid) to precipitate the corresponding salt.[15] The salt can then be isolated by filtration. The free base can be regenerated by dissolving the salt in water and neutralizing with a base like sodium bicarbonate, followed by extraction with an organic solvent.
-
Advantages: This method can be very effective at removing non-basic impurities. The resulting salt is often a highly crystalline solid that is easier to handle than the free base.
Q3: What is the best way to monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common and immediate method.
-
TLC System: Use the same solvent system for TLC as you plan to use for the column. For this compound, a typical system would be Dichloromethane:Methanol (e.g., 95:5 or 90:10) with a few drops of triethylamine.
-
Visualization: The benzofuran ring is a strong UV chromophore, so the compound should be easily visible under a UV lamp (254 nm). You can also use staining agents like potassium permanganate, which will react with the piperazine moiety.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for full characterization.
-
HPLC/LC-MS: This is the best method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or ammonium acetate) is a good starting point. Mass spectrometry will confirm the molecular weight.[16]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The proton NMR should show characteristic peaks for the benzofuran, piperazine, and amide protons.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Experimental Workflow & Decision Making
The following diagrams illustrate a general workflow for purification and a decision tree for troubleshooting common issues.
Purification Workflow
Caption: General experimental workflow for purification.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 183288-46-2 [sigmaaldrich.com]
- 11. 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | 183288-47-3 [sigmaaldrich.com]
- 12. This compound | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-piperazin-1-yl-1-benzofuran-2-carboxamide | 183288-46-2 [chemicalbook.com]
- 14. 5-(1-Piperazinyl)benzofuran-2-carboxamide | CAS 183288-46-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with Benzofuran Carboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with benzofuran carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My benzofuran carboxamide derivative is poorly soluble in aqueous solutions. What are the initial steps I should take?
A1: Initially, it is crucial to characterize the physicochemical properties of your compound. The solubility of benzofuran carboxamide derivatives can be influenced by factors such as their crystalline form (polymorphism), pH of the medium, and the presence of specific functional groups. We recommend performing preliminary solubility tests in a range of aqueous buffers (e.g., pH 2, 7.4, and 9) to assess any pH-dependent solubility.[1] Additionally, consider simple formulation strategies such as the use of co-solvents or surfactants as a first-line approach.[2][3][4]
Q2: Are there any structural modifications to the benzofuran carboxamide scaffold that are known to improve solubility?
A2: Yes, structural modifications can significantly impact solubility. For instance, the introduction of polar functional groups or ionizable moieties can enhance aqueous solubility. One study demonstrated that replacing a lipophilic naphthalene ring with a benzofuran ring in a series of compounds led to a notable increase in solubility.[5] Another study indicated that newly synthesized benzofuran derivatives with primary carboxamide groups exhibited lower calculated logP (clogP) values compared to the lead compound, suggesting improved water solubility.[6]
Q3: How can I predict the relative solubility of my newly synthesized benzofuran carboxamide derivatives?
A3: Computational tools can provide an initial estimate of a compound's lipophilicity, which is inversely related to aqueous solubility. The calculated logP (clogP) is a commonly used parameter. A lower clogP value generally suggests higher aqueous solubility.[6] However, these predictions should always be confirmed experimentally, as other factors like crystal lattice energy can have a substantial impact on solubility.
Q4: My benzofuran carboxamide derivative precipitates out of my organic solvent during purification. What can I do?
A4: Certain benzofuran carboxamide derivatives, particularly some C–H arylation products, have shown limited solubility in common organic solvents, which can complicate purification by standard column chromatography.[7][8][9] If you encounter this issue, an alternative purification method is to load the crude mixture onto a silica pad, wash away the more soluble impurities with a suitable solvent like ethyl acetate, and then recover the product from the silica using a stronger solvent or a Soxhlet extraction with a solvent like dichloromethane (DCM).[7][9][10]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: Poor Aqueous Solubility for In Vitro Assays
Symptoms:
-
Compound precipitates upon addition to aqueous assay buffer.
-
Inconsistent results in biological assays due to poor dissolution.
-
Visible particulate matter in the well-plate.
Potential Causes & Solutions:
| Cause | Solution |
| High Lipophilicity | Co-solvent System: Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400) before diluting with the aqueous buffer.[2][3][4] Start with a low percentage of the co-solvent and gradually increase it to find the optimal concentration that maintains solubility without affecting the assay. |
| pH-Dependent Solubility | pH Adjustment: Determine the pKa of your compound. For acidic compounds, increasing the pH above the pKa will increase the concentration of the more soluble ionized form. For basic compounds, lowering the pH will have a similar effect.[1] Use appropriate buffers to maintain the desired pH. |
| Poor Wettability | Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, can improve the wettability and dissolution rate of your compound by reducing the surface tension between the solid and the liquid.[3] |
| Crystalline Nature | Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[11][12][13] Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. |
Problem 2: Compound "Oils Out" or Forms an Amorphous Precipitate Instead of Crystals During Recrystallization
Symptoms:
-
A liquid or sticky solid separates from the solution instead of well-defined crystals upon cooling or addition of an anti-solvent.
Potential Causes & Solutions:
| Cause | Solution |
| High Degree of Supersaturation | Slow Cooling: Allow the saturated solution to cool to room temperature slowly before any further cooling. Insulating the flask can help moderate the cooling rate. |
| Rapid Anti-solvent Addition | Controlled Addition: Add the anti-solvent dropwise to the stirred solution to maintain a controlled level of supersaturation that favors crystal growth over precipitation. |
| Presence of Impurities | Purification: Ensure the starting material is of high purity. Impurities can inhibit nucleation and crystal growth. Consider a preliminary purification step like a charcoal treatment or a quick filtration through a small plug of silica gel. |
Quantitative Data on Solubility
The following table summarizes available quantitative and semi-quantitative solubility data for selected benzofuran carboxamide derivatives.
| Compound/Derivative Class | Modification/Condition | Solubility/Lipophilicity | Reference |
| Benzofuran-3-carboxamide analog 144f | Replacement of naphthalene ring | 19.7 mg/mL | [5] |
| Benzofuran-3-carboxamide analog 144l | Replacement of naphthalene ring | 10.0 mg/mL | [5] |
| 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide (2a) | Primary amide derivative | clogP = 1.63 | [6] |
| 4-bromo-6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide (2b) | Brominated primary amide | clogP = 2.21 | [6] |
| C3-arylated benzofuran-2-carboxamides (e.g., 2e, 2h, 2i, 2n) | C-H arylation products | Limited solubility in common organic solvents | [7][9] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To prepare a stock solution of a poorly soluble benzofuran carboxamide derivative for in vitro testing.
Materials:
-
Benzofuran carboxamide derivative
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out a precise amount of the benzofuran carboxamide derivative into a clean vial.
-
Add a small volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
For the working solution, dilute the DMSO stock solution with the aqueous buffer to the final desired concentration. Ensure that the final concentration of DMSO is low (typically <1%) to avoid solvent effects in biological assays.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the initial stock concentration may need to be lowered, or a different co-solvent system may be required.
Protocol 2: Preparation of a Benzofuran Carboxamide-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of a benzofuran carboxamide derivative by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Benzofuran carboxamide derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10-40% w/v).
-
Slowly add an excess amount of the benzofuran carboxamide derivative to the stirring HP-β-CD solution.
-
Allow the suspension to stir at room temperature for 24-48 hours to ensure equilibrium is reached.
-
After stirring, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
The resulting clear filtrate is a saturated solution of the benzofuran carboxamide-HP-β-CD inclusion complex. The concentration of the dissolved compound can be determined by a suitable analytical method such as HPLC or UV-Vis spectroscopy.
Visualizations
Caption: A workflow for selecting a solubility enhancement strategy.
Caption: Troubleshooting guide for crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Vilazodone Intermediates Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of vilazodone intermediates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of vilazodone intermediates, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
-
Question: My reaction to synthesize 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this synthesis can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Two common routes are the Friedel-Crafts acylation followed by reduction, and the Fischer indole synthesis.
-
For the Friedel-Crafts Acylation Route:
-
Incomplete Reaction: The Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride can be sluggish. Ensure a suitable Lewis acid catalyst (e.g., AlCl₃) is used in stoichiometric amounts, as the product can form a complex with the catalyst.[1][2] The reaction may require elevated temperatures and sufficient reaction time to go to completion.
-
Side Reactions: Polysubstitution can occur, leading to multiple acyl groups being added to the indole ring.[3] Controlling the stoichiometry of the reactants and the reaction temperature is crucial. Deactivated starting materials can also lead to poor reactivity.[3]
-
Inefficient Reduction: The subsequent reduction of the ketone intermediate (3-(4-chlorobutyryl)-5-cyanoindole) to the desired alkyl chain is a critical step. If using hydride reducing agents like NaBH₄, the reaction conditions (solvent, temperature) must be optimized to ensure complete conversion without affecting other functional groups.
-
-
For the Fischer Indole Synthesis Route:
-
Hydrazone Formation: The initial formation of the aryl hydrazone from 4-cyanophenylhydrazine and a suitable aldehyde or ketone is critical. Incomplete hydrazone formation will directly impact the final yield.
-
Cyclization Conditions: The acid-catalyzed cyclization of the hydrazone requires careful optimization of the acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids), temperature, and reaction time.[4] Harsh acidic conditions or prolonged reaction times can lead to degradation of the indole product.
-
Purity of Starting Materials: Impurities in the starting materials, such as the arylhydrazine or the carbonyl compound, can significantly lower the yield by participating in side reactions.[5]
-
-
Issue 2: High Levels of Impurities in the Final Condensation Step
-
Question: The coupling reaction between 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-carboxamide is producing significant impurities. What are these impurities and how can I minimize them?
-
Answer: The final condensation step is a nucleophilic substitution reaction that can be prone to side reactions, leading to various impurities.
-
Common Impurities:
-
N-Oxide Impurity: Oxidation of the piperazine nitrogen can lead to the formation of a vilazodone N-oxide impurity.[6]
-
Oxo-Vilazodone Impurity: Oxidation at the benzylic position of the benzofuran ring can result in an oxo-vilazodone impurity.[6]
-
Unreacted Starting Materials: Incomplete reaction will leave residual 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-carboxamide.
-
Dimerization Products: Self-condensation of the starting materials or side reactions can lead to dimer impurities.
-
Process-Related Impurities: Residual solvents and reagents used in the synthesis can also be present as impurities.[7]
-
-
Minimizing Impurities:
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a base (e.g., NaHCO₃, K₂CO₃, or Et₃N).[8] Optimizing the base, temperature (typically 80-100 °C), and reaction time is crucial to drive the reaction to completion and minimize side reactions.[8]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce the formation of oxidative impurities like the N-oxide.
-
Purification: After the reaction, the crude product often requires purification. Crystallization is a common method.[9] The choice of solvent for crystallization is critical for effectively removing impurities. Common solvents for purification include alcohols (methanol, ethanol), esters, and halogenated hydrocarbons.[6] Column chromatography can also be employed for purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the synthesis of vilazodone?
A1: The two key intermediates in the most common convergent synthesis of vilazodone are:
-
3-(4-chlorobutyl)-1H-indole-5-carbonitrile [10]
-
5-(1-piperazinyl)benzofuran-2-carboxamide
Q2: What analytical methods are recommended for monitoring the reaction progress and purity of vilazodone intermediates?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress, identifying impurities, and determining the purity of vilazodone and its intermediates.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is also valuable for the identification and structural characterization of impurities.[7]
Q3: What are some common side products in the Friedel-Crafts acylation of 5-cyanoindole?
A3: Besides the desired 3-acylated product, potential side products in the Friedel-Crafts acylation of 5-cyanoindole include:
-
Di-acylated products: Acylation at other positions of the indole ring if the reaction conditions are not well-controlled.[3]
-
Products from rearrangement of the acylium ion: Although less common with acylation than alkylation, rearrangements can potentially occur.[3]
-
Unreacted starting material: If the reaction does not go to completion.
Q4: How can I improve the regioselectivity of the Fischer indole synthesis for preparing 3-(4-chlorobutyl)-1H-indole-5-carbonitrile?
A4: The regioselectivity of the Fischer indole synthesis can be influenced by the structure of the starting ketone or aldehyde. Using a symmetrical carbonyl compound if possible can avoid issues of regioselectivity. When using an unsymmetrical ketone, the choice of acid catalyst and reaction conditions can sometimes influence the direction of the cyclization. Milder reaction conditions and the use of specific Lewis acids have been explored to improve regioselectivity in Fischer indole syntheses.[4]
Data Presentation
Table 1: Optimization of the Fischer Indole Synthesis for 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EtOH/H₂O | 20% CH₃COOH | 80 | 4 | - |
| 2 | EtOH/H₂O | 36.5% HCl | 80 | 4 | - |
| 3 | Acetic Acid | - | 110 | 2 | 65 |
| 4 | Toluene | p-TsOH | 110 | 3 | 58 |
Data adapted from a study on vilazodone synthesis. The specific yields for entries 1 and 2 were not provided in the source material but are included to show the range of conditions tested.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorobutyryl)-5-cyanoindole (Friedel-Crafts Acylation)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend aluminum chloride (AlCl₃) in a suitable solvent such as nitromethane.
-
Addition of Acyl Chloride: Cool the suspension to 0-10 °C in an ice bath. Slowly add 4-chlorobutyryl chloride to the mixture while maintaining the temperature.
-
Addition of 5-Cyanoindole: Dissolve 5-cyanoindole in nitromethane and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice water. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by crystallization or column chromatography.
Protocol 2: Synthesis of Vilazodone via Condensation
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in dimethylformamide (DMF).[11]
-
Addition of Reagents: Add a suitable base such as sodium bicarbonate or potassium carbonate.[8][11]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir overnight.[11] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude vilazodone can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).[9]
Visualizations
Caption: Synthetic workflow for Vilazodone production.
Caption: Troubleshooting logic for Vilazodone synthesis.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 9. WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof - Google Patents [patents.google.com]
- 10. daicelpharmastandards.com [daicelpharmastandards.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide
Welcome to the technical support center for the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of a 5-halo-benzofuran-2-carboxamide (typically the bromo-derivative) with piperazine or, more commonly, a mono-protected piperazine like N-Boc-piperazine to prevent side reactions.[3][4] The reaction is favored for its high functional group tolerance and efficiency.[1]
Q2: What are the critical parameters to control in the Buchwald-Hartwig amination for this synthesis?
A2: The success of the synthesis hinges on the careful selection of the catalyst system and reaction conditions. Key parameters include the choice of palladium precursor and phosphine ligand, the type and stoichiometry of the base, the solvent, and the reaction temperature.[4][5] Inconsistent stirring can also negatively impact reactions with heterogeneous bases.[5]
Q3: Why is it recommended to use a mono-protected piperazine (e.g., N-Boc-piperazine)?
A3: Piperazine has two reactive secondary amine sites. Using unprotected piperazine can lead to a common and difficult-to-separate side-product, the bis-arylated piperazine, where two benzofuran molecules attach to one piperazine ring.[5][6] Using a mono-protected form like N-Boc-piperazine ensures selective mono-arylation.[3][4] The protecting group (Boc) can then be efficiently removed in a subsequent step.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress should be monitored closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This allows for the visualization of the consumption of the starting material (5-bromo-benzofuran-2-carboxamide) and the formation of the product, helping to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Q: My reaction yield is low, with significant recovery of the 5-bromo-benzofuran-2-carboxamide starting material. What are the potential causes and solutions?
A: Low conversion is a common issue that can often be resolved by optimizing the reaction conditions.
-
Cause 1: Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or impurities.
-
Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use anhydrous, degassed solvents. Consider using a more robust, air-stable pre-catalyst like an XPhos Pd G4 pre-catalyst.[3]
-
-
Cause 2: Inappropriate Base or Ligand: The combination of base and ligand is crucial for an efficient catalytic cycle.
-
Cause 3: Insufficient Temperature: The reaction may not have reached the necessary activation energy.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C for solvents like toluene or dioxane, while monitoring for any product degradation via TLC or LC-MS.[4]
-
Q: I'm observing a major side-product with a mass corresponding to a bis-arylated piperazine. How can this be avoided?
A: This side-product arises from the double N-arylation of piperazine.
-
Cause 1: Use of Unprotected Piperazine: Both nitrogen atoms of piperazine are available for reaction.
-
Solution: The most effective solution is to use a mono-protected piperazine, such as N-Boc-piperazine. This physically blocks the second nitrogen from reacting. The Boc group can be easily removed post-coupling using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
-
Cause 2: Incorrect Stoichiometry: Using a low excess of unprotected piperazine can favor the bis-arylation.
-
Solution: If using unprotected piperazine is unavoidable, increasing the excess of piperazine (e.g., 3-5 equivalents) can statistically favor the mono-arylated product. However, this complicates purification due to the need to remove large amounts of unreacted piperazine.[5]
-
Q: My mass spectrum shows a peak corresponding to hydrodehalogenation (replacement of bromine with hydrogen). Why is this happening and how can it be minimized?
A: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings, where the aryl halide is reduced.[1]
-
Cause 1: High Reaction Temperature or Time: Excessive heat or prolonged reaction times can promote this side reaction.[3]
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Try running the reaction at a lower temperature, which may require a more active catalyst/ligand system to maintain a reasonable reaction rate.
-
-
Cause 2: Inefficient Ligand: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus side reactions.
-
Solution: Screen different phosphine ligands. Sterically hindered, electron-rich ligands often promote the desired C-N bond formation and suppress side reactions.
-
Data on Reaction Condition Optimization
The following table summarizes hypothetical but representative data for optimizing the Buchwald-Hartwig amination of 5-bromo-benzofuran-2-carboxamide with N-Boc-piperazine.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Side-Product (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 65 | Hydrodehalogenation (15%) |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 8 | 78 | Hydrodehalogenation (8%) |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene | 90 | 4 | 92 | Hydrodehalogenation (3%) |
| 4 | XPhos Pd G3 (2) | - | NaOt-Bu (1.5) | Toluene | 90 | 3 | 95 | Hydrodehalogenation (<2%) |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
This protocol details the recommended Buchwald-Hartwig amination using a protected piperazine.
Materials:
-
5-bromo-benzofuran-2-carboxamide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
XPhos (2.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried flask, add 5-bromo-benzofuran-2-carboxamide, N-Boc-piperazine, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd₂(dba)₃ to the flask under the inert atmosphere.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-5 hours).
-
Cool the mixture to room temperature and quench with water.
-
Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Boc-Deprotection to Yield this compound
Materials:
-
tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate (1.0 equiv)
-
4M HCl in Dioxane (or Trifluoroacetic acid)
-
Dichloromethane (DCM) or Dioxane
Procedure:
-
Dissolve the Boc-protected intermediate in a minimal amount of DCM or dioxane.
-
Add an excess of 4M HCl in dioxane (e.g., 10 equivalents) to the solution at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of the desired product. It can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent if the free base is required.
Visualized Pathways and Workflows
Reaction and Side-Product Pathways
Caption: Key reaction pathways in the synthesis and formation of common side-products.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Catalytic Cycle Overview
Caption: Simplified overview of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide
Welcome to the technical support center for the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important vilazodone intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are commonly considered for the large-scale synthesis of this compound. The selection of the route often depends on the availability and cost of starting materials, as well as safety and environmental considerations.
-
Route 1: From 5-bromobenzofuran-2-carboxamide and Piperazine. This is a widely used method that involves a nucleophilic aromatic substitution reaction.[1]
-
Route 2: From 5-nitrobenzofuran derivatives. This route involves the reduction of a nitro group to an amine, followed by cyclization with a bis(2-chloroethyl)amine derivative to form the piperazine ring.
Q2: What are the critical process parameters to monitor during the scale-up of the nucleophilic aromatic substitution of 5-bromobenzofuran-2-carboxamide with piperazine?
A2: Careful control of several parameters is crucial for a successful and safe scale-up:
-
Temperature: The reaction is often exothermic. Proper heat management is essential to avoid runaway reactions and the formation of impurities.
-
Rate of Addition: Slow and controlled addition of reagents is critical to manage the exotherm and ensure consistent reaction kinetics.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in large-volume reactors, to prevent localized "hot spots" and side reactions.
-
Stoichiometry: The molar ratio of piperazine to the benzofuran starting material can influence the formation of di-substituted byproducts. Using a significant excess of piperazine can favor the desired mono-substitution.
Q3: How can the formation of the di-substituted piperazine impurity be minimized?
A3: The formation of 1,4-bis(benzofuran-2-carboxamide-5-yl)piperazine is a common impurity. To minimize its formation, consider the following strategies:
-
Excess Piperazine: Employing a large excess (5-10 equivalents) of piperazine shifts the equilibrium towards the mono-substituted product.
-
Slow Addition: Adding the 5-bromobenzofuran-2-carboxamide slowly to the piperazine solution can help maintain a high effective concentration of piperazine relative to the electrophile.
-
Protecting Groups: While adding steps, using a mono-protected piperazine, such as N-Boc-piperazine, offers precise control over the reaction, followed by a deprotection step.
Q4: What are the recommended methods for the purification of this compound on a large scale?
A4: Large-scale purification typically involves crystallization. The choice of solvent system is critical for achieving high purity and yield. Common approaches include:
-
Recrystallization: Using a suitable solvent system, such as a mixture of ethyl acetate and acetone, can effectively remove impurities.[2]
-
Salt Formation and Recrystallization: Formation of a salt, such as the diacetate, can facilitate purification through crystallization, followed by regeneration of the free base.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor reaction progress using appropriate analytical techniques (e.g., HPLC, TLC).- Ensure the reaction temperature is maintained within the optimal range.- Verify the quality and reactivity of the starting materials. |
| Side Reactions | - Analyze the crude product to identify major byproducts.- Adjust reaction conditions (temperature, concentration, addition rate) to minimize side reactions.- For nucleophilic aromatic substitution, ensure the absence of water, which can lead to hydrolysis of the starting material. |
| Product Loss During Work-up | - Optimize extraction and washing procedures to minimize loss of product into aqueous layers.- Ensure complete precipitation during crystallization by optimizing solvent composition and cooling profile. |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Formation of Di-substituted Impurity | - Increase the excess of piperazine.- Slow down the addition rate of the electrophile.- Consider a protecting group strategy for piperazine. |
| Residual Starting Materials | - Drive the reaction to completion by extending the reaction time or slightly increasing the temperature, while monitoring for impurity formation.- Optimize the purification process to effectively remove unreacted starting materials. |
| Formation of Colored Impurities | - High reaction temperatures can lead to degradation and color formation. Optimize the temperature profile.- Decolorizing with activated carbon during work-up can be effective.[2] |
| Inefficient Crystallization | - Screen different solvent systems for recrystallization to find one that provides good solubility for the product at high temperature and poor solubility at low temperature, while impurities remain soluble.- Control the cooling rate during crystallization to promote the formation of well-defined crystals and minimize impurity inclusion. |
Experimental Protocols
Key Experiment: Nucleophilic Aromatic Substitution of 5-bromobenzofuran-2-carboxamide with Piperazine (Lab Scale)
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
Materials:
-
5-bromobenzofuran-2-carboxamide
-
Piperazine (an-hydrous)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction vessel, dissolve 5-bromobenzofuran-2-carboxamide (1 equivalent) in DMF.
-
Add piperazine (5-10 equivalents) and potassium carbonate (2-3 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol).
Quantitative Data from a Representative Scale-Up Synthesis
The following table summarizes typical parameters for the synthesis of a related vilazodone intermediate, which can serve as a reference for scaling up the synthesis of this compound.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Starting Material | 1 g | 1 kg |
| Piperazine | 5-10 g (5-10 eq.) | 5-10 kg (5-10 eq.) |
| Solvent (DMF) | 10-20 mL | 10-20 L |
| Reaction Temperature | 80-100 °C | 80-100 °C (with careful monitoring of internal temperature) |
| Reaction Time | 4-8 hours | 6-12 hours (monitor for completion) |
| Typical Yield (Crude) | 85-95% | 80-90% |
| Typical Purity (Crude) | 90-95% | 88-93% |
| Purification Method | Recrystallization | Recrystallization / Slurry Wash |
| Final Yield (Pure) | 75-85% | 70-80% |
| Final Purity (Pure) | >99% | >99% |
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting workflow for addressing low product purity.
References
5-(piperazin-1-yl)benzofuran-2-carboxamide stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-(piperazin-1-yl)benzofuran-2-carboxamide, the active pharmaceutical ingredient also known as Vilazodone.
Frequently Asked Questions (FAQs)
Q1: What are the known stability liabilities of this compound?
A1: this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] While some studies indicate stability under neutral, photolytic, and thermal stress[1], other research has reported degradation under dry heat and photolytic conditions.[2]
Q2: What are the major degradation pathways for this compound?
A2: The primary degradation pathways identified are hydrolysis and oxidation.
-
Acidic Hydrolysis: Leads to the formation of degradation products such as 1-(4-Penten-1-yl) piperazine.[2]
-
Basic Hydrolysis: The compound also shows degradation in alkaline conditions.[2][3]
-
Oxidative Degradation: Exposure to oxidative stress results in the formation of isomeric N-oxide degradation products.[1]
Q3: Are there any known process-related impurities I should be aware of?
A3: Yes, two common process-related impurities are Vilazodone Acid (Impurity A) and Vilazodone Ester (Impurity B).[4] It is crucial to have a stability-indicating analytical method that can separate these impurities from the parent compound and its degradants.[4][5]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. Several validated HPLC methods have been developed for this purpose, typically using a C18 column and a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[2][3][4][6] Detection is usually performed using a UV detector.[3][4][6]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC analysis of a stability sample.
-
Possible Cause 1: Degradation of the compound.
-
Possible Cause 2: Interaction with excipients or other components in the formulation.
-
Solution: Perform forced degradation studies on the pure compound and the full formulation to identify any interactions.
-
-
Possible Cause 3: Contamination of the analytical system or solvents.
-
Solution: Run a blank gradient to ensure the system is clean. Use fresh, high-purity solvents and mobile phase.
-
Problem: I am seeing a significant loss of the parent compound in my stability study, but no major degradation peaks are observed.
-
Possible Cause 1: Formation of non-UV active degradants.
-
Solution: Employ a mass spectrometer (LC-MS) in parallel with the UV detector to search for potential degradation products that do not have a chromophore.
-
-
Possible Cause 2: Adsorption of the compound or degradants to the container.
-
Solution: Investigate different container materials and perform recovery studies to ensure no significant loss is due to adsorption.
-
-
Possible Cause 3: Precipitation of the compound.
-
Solution: Visually inspect the sample for any precipitates. Check the solubility of the compound in the stability medium at the storage temperature.
-
Quantitative Data Summary
The following table summarizes the percentage of degradation observed for Vilazodone hydrochloride under various forced degradation conditions as reported in a study.
| Stress Condition | Parameters | % Degradation | Reference |
| Acidic Hydrolysis | 1 N HCl, refluxed for 20 min at 80°C | 3.12% | [2][3] |
| Alkaline Hydrolysis | Not specified | 4.78% | [2] |
| Oxidation | Not specified | 7.8% | [2] |
| Dry Heat | Not specified | 3.53% | [2] |
| Photolytic | Not specified | 4.9% | [2] |
Experimental Protocols
Forced Degradation Study Protocol (Example)
This protocol is a generalized example based on published methods.[2][3][4][6] Researchers should adapt it based on their specific needs and analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., mobile phase).[3][6]
-
Acidic Degradation: Mix the stock solution with an equal volume of 1 N HCl. Reflux the solution for a specified time (e.g., 20 minutes) at a set temperature (e.g., 80°C).[3] Cool, neutralize, and dilute to the final concentration with the mobile phase.
-
Alkaline Degradation: Mix the stock solution with an equal volume of a suitable base (e.g., 0.1 N NaOH). Treat similarly to the acidic degradation sample.
-
Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature for a specified duration. Dilute to the final concentration.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).[4][6] Dissolve the stressed solid in the mobile phase to the final concentration.
-
Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.[4] Prepare the sample for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 5. (PDF) Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API (2021) | Yogesh Jagdish Chaudhari [scispace.com]
- 6. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API - ProQuest [proquest.com]
Technical Support Center: Optimizing Coupling Reactions for Benzofuran-2-Carboxamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzofuran-2-carboxamides. The content is designed to address specific issues encountered during key coupling reactions.
I. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common experimental challenges.
Amide Bond Formation: Benzofuran-2-carboxylic Acid and Amines
Q1: My amide coupling reaction between benzofuran-2-carboxylic acid and my amine is low-yielding or failing. What are the common causes?
A1: Low yields in amide coupling reactions involving benzofuran-2-carboxylic acid can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine, which requires the carboxylic acid to be activated.[1] Standard coupling reagents like DCC or EDC can be used, but additives are often required to improve efficiency.[1] For benzofuran-2-carboxylic acid, reagents like HATU are highly effective.[2][3]
-
Steric Hindrance: Either the amine or substituents on the benzofuran ring can sterically hinder the reaction. If you are using a bulky amine, you may need more forcing conditions or a more reactive coupling reagent.
-
Low Nucleophilicity of the Amine: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly. Using a stronger activating agent or a higher reaction temperature may be necessary.
-
Side Reactions: The activated carboxylic acid is a reactive intermediate.[1] If the amine is not present or is not reactive enough, this intermediate can decompose or react with other nucleophiles in the reaction mixture.
-
Solubility Issues: Poor solubility of either starting material in the chosen solvent can significantly slow down the reaction. Ensure both the benzofuran-2-carboxylic acid and the amine are fully dissolved.
Q2: Which coupling reagent should I choose for my reaction?
A2: The choice of coupling reagent is critical. For routine amide bond formation with benzofuran-2-carboxylic acid, HATU in the presence of a non-nucleophilic base like DIPEA is a robust choice, known for high reactivity and low rates of side reactions.[3][4] Carbodiimides like EDC are also effective, but almost always require an additive like HOBt to improve efficiency and suppress side reactions.[3]
Q3: I am observing significant byproduct formation. How can I minimize this?
A3: Byproduct formation often arises from the decomposition of the activated carboxylic acid intermediate. To minimize this, you can try a pre-activation step. This involves reacting the benzofuran-2-carboxylic acid with the coupling reagent (e.g., HATU) for a short period (15-30 minutes) before adding the amine.[4] This ensures that the activated species is readily available to react with the amine as soon as it is introduced.
Suzuki-Miyaura Coupling for C-C Bond Formation
Q1: My Suzuki-Miyaura coupling with a 2-halobenzofuran is not working. What should I check first?
A1: When a Suzuki-Miyaura coupling fails, several key parameters should be assessed:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity: Verify the purity of your 2-halobenzofuran and the boronic acid. Boronic acids can degrade over time.
-
Base and Solvent Choice: The selection of the base and solvent is crucial and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation of your starting materials. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.
Q2: I am seeing a lot of starting material remaining. How can I improve the conversion?
A2: Incomplete conversion can be due to several factors:
-
Insufficiently Active Catalyst: For challenging couplings, especially with aryl chlorides, a more electron-rich and bulky phosphine ligand, such as XPhos or SPhos, may be required to promote the oxidative addition step.
-
Inappropriate Base: The choice of base is critical. For Suzuki couplings with benzofuran derivatives, K₂CO₃ and K₃PO₄ are commonly used.[5] If you are using an anhydrous system with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[6]
-
Reaction Temperature: Increasing the reaction temperature can improve the rate of reaction, but be mindful of potential decomposition of starting materials or products.
Q3: How do I prevent homocoupling of my boronic acid?
A3: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction is the most effective way to minimize this.
Buchwald-Hartwig Amination for C-N Bond Formation
Q1: My Buchwald-Hartwig amination of a 2-halobenzofuran is giving low yields. What are the likely causes?
A1: Low yields in Buchwald-Hartwig aminations with benzofuran substrates can be attributed to several factors:
-
Catalyst and Ligand Choice: This is the most critical factor. The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) is essential for efficient C-N bond formation.[7][8] Using a pre-catalyst can often give cleaner and more reliable results.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be better alternatives.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[9] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[10] For 2-chlorobenzofurans, a more active catalyst system and higher reaction temperatures may be necessary.
Q2: I am observing decomposition of my starting material. What can I do?
A2: Decomposition can be caused by a base that is too strong or a temperature that is too high. If you suspect base-induced decomposition, consider switching from an alkoxide base like NaOtBu to a carbonate or phosphate base. You can also try running the reaction at a lower temperature for a longer period.
Q3: The reaction is very slow. How can I speed it up?
A3: To increase the reaction rate, you can:
-
Switch to a More Active Ligand: Ligands from the Buchwald family (e.g., XPhos, SPhos) are known to significantly accelerate the reaction.[11]
-
Increase the Temperature: Carefully increasing the reaction temperature can improve the rate, but monitor for decomposition.
-
Use a More Reactive Halide: If possible, switching from a 2-chlorobenzofuran to a 2-bromobenzofuran will generally result in a faster reaction.
II. Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for key coupling reactions in the synthesis of benzofuran-2-carboxamides and related structures.
Table 1: Amide Bond Formation with Benzofuran-2-carboxylic Acid
| Entry | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | HATU | DIPEA | CH₂Cl₂ | 5 | 73 | [2][12] |
| 2 | Oxalyl Chloride, then Amine | TEA | - | - | - | [13] |
| 3 | EDC, HOBt | - | THF | Overnight | - | [14] |
Table 2: Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran[5]
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 3 | Pd(II) complex (10) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 |
Table 3: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [9] |
| 2 | 4-Bromobenzofuran | Various Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 12-24 | - | [7] |
| 3 | 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | - | 99 | [1] |
III. Experimental Protocols
Protocol 1: Amide Coupling of Benzofuran-2-carboxylic Acid using HATU[3][4]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve benzofuran-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Reaction: Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a 2-Halobenzofuran[5][15]
-
Inert Atmosphere: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-halobenzofuran (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes. Add the degassed solvent system (e.g., EtOH/H₂O 1:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add brine solution to the mixture. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of a 2-Halobenzofuran[7][9]
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the 2-halobenzofuran (1.0 eq), the desired amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous toluene as the solvent.
-
Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
IV. Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of functionalized benzofuran-2-carboxamides.
Signaling Pathway: NF-κB Inhibition
Some benzofuran-2-carboxamide derivatives have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is implicated in inflammation and cancer.[15]
Caption: Inhibition of the LPS-induced NF-κB signaling pathway by benzofuran-2-carboxamide derivatives.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Techniques for Piperazine-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of piperazine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying piperazine-containing compounds?
A1: The most common analytical techniques include High-Performance Liquid Chromatography (HPLC) with various detectors (UV, DAD, FLD, ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] The choice of technique depends on the analyte's properties, the matrix, and the required sensitivity. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in biological matrices.[4][5]
Q2: My piperazine compound is unstable in solution during analysis. What are the likely causes and how can I improve its stability?
A2: Instability of piperazine-containing compounds in aqueous solutions is often due to hydrolysis, oxidation, and pH-related degradation.[6] To improve stability, consider the following:
-
pH Optimization: Conduct a pH-stability profile to determine the optimal pH for your compound and buffer the solution accordingly.[6]
-
Antioxidants: For compounds susceptible to oxidation, adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial.[6]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[6]
-
Temperature Control: Store samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[4] Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[4][6] Phenyl piperazines, in particular, have shown significant degradation after extended storage, even when frozen.[7]
Q3: Why does my piperazine compound, which lacks a chromophore, show poor sensitivity with a UV detector in HPLC?
A3: Piperazine itself and some of its derivatives do not possess a significant chromophore, leading to poor absorption of UV light and thus low sensitivity with a UV detector.[8] To overcome this, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride can be employed to form a stable, UV-active derivative, significantly enhancing detection limits.[1][9][10] Alternatively, detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), can be used.[1]
Q4: What are the key considerations for sample preparation when analyzing piperazine compounds in biological matrices?
A4: Sample preparation is crucial for removing interferences and concentrating the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method using solvents like acetonitrile to remove proteins from plasma or serum samples.[11][12]
-
Liquid-Liquid Extraction (LLE): Effective for separating the analyte from the matrix based on solubility differences.[11][12]
-
Solid-Phase Extraction (SPE): A versatile technique that can provide cleaner extracts and higher recovery. Mixed-mode SPE cartridges are often used for piperazine compounds.[5][7][12]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the basic piperazine analyte and acidic silanol groups on the column. - Inappropriate mobile phase pH. | - Use an end-capped column: These columns have fewer free silanol groups. - Mobile phase additives: Add a small amount of a basic modifier like triethylamine to the mobile phase to mask the silanol groups.[6] - Adjust mobile phase pH: Experiment with different pH values to ensure the analyte is in a single ionic form.[6] |
| Poor Resolution | - Inadequate separation between the analyte and impurities or degradation products. - Suboptimal column chemistry or mobile phase composition. | - Optimize the mobile phase: Vary the organic modifier (e.g., acetonitrile vs. methanol) and its proportion.[6] - Try a different column: Consider columns with different stationary phases (e.g., C8, phenyl, or cyano) to alter selectivity.[6] - Implement a gradient elution: A gradient can often improve the separation of closely eluting peaks.[6] |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Column not properly equilibrated. - Fluctuations in column temperature. | - Prepare fresh mobile phase: Ensure accurate and consistent preparation. - Increase equilibration time: Allow sufficient time for the column to stabilize with the initial mobile phase conditions. - Use a column oven: Maintain a constant column temperature for reproducible results. |
| Low Sensitivity | - Analyte lacks a strong chromophore (for UV detection). - Suboptimal detector settings. - Inefficient sample preparation leading to low analyte concentration. | - Consider derivatization: Use a derivatizing agent to enhance UV absorbance or fluorescence.[1][9] - Optimize detector wavelength: Set the UV detector to the wavelength of maximum absorbance for the compound.[13] - Use a more sensitive detector: Employ a mass spectrometer (MS) or fluorescence detector (FLD) if available.[1] - Improve sample preparation: Optimize extraction and concentration steps to increase the final analyte concentration. |
GC-MS Method Development and Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape / Tailing | - Active sites in the GC inlet or column interacting with the basic piperazine analyte. - Incomplete derivatization. | - Use a deactivated inlet liner and column: This minimizes interactions with the analyte. - Optimize derivatization: Ensure the derivatization reaction (e.g., acylation) goes to completion by optimizing reaction time, temperature, and reagent concentration.[12][14] |
| Low Response / Sensitivity | - Analyte degradation at high temperatures in the injector or column. - Inefficient ionization in the mass spectrometer. | - Lower the injector temperature: Find the lowest temperature that allows for efficient volatilization without degradation. - Optimize MS parameters: Tune the ion source and other MS parameters to maximize the signal for the target ions. |
| Matrix Interference | - Co-eluting compounds from the sample matrix. | - Improve sample cleanup: Utilize a more effective extraction method (e.g., SPE) to remove interfering substances.[12] - Select specific ions: In the MS method, monitor unique fragment ions for the analyte to reduce the impact of co-eluting compounds. |
Experimental Protocols
Protocol 1: Purity Determination of a Piperazine Compound by HPLC-UV[13]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the piperazine compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Dilute the stock solution to a working concentration of 10-20 µg/mL with the mobile phase.
-
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject 10-20 µL of the sample.
-
Calculate purity based on the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Quantification of Piperazine Derivatives in Plasma by LC-MS/MS
This protocol is a general guideline and should be optimized for specific analytes.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (a stable isotope-labeled analog of the analyte is recommended).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS System:
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the analyte and internal standard.
-
-
Analysis:
-
Inject 5-10 µL of the reconstituted sample.
-
Quantify the analyte using a calibration curve prepared by spiking known concentrations of the analyte into a blank matrix.
-
Quantitative Data Summary
Table 1: Performance Characteristics of Various Analytical Methods for Piperazine Compounds
| Analytical Method | Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Reference |
| HPLC-UV (with derivatization) | Piperazine | API | 30 ppm | 90 ppm | 104.9 - 108.1 | [10] |
| GC-MS | BZP, TFMPP | Plasma | 0.004 µg/mL | 0.016 µg/mL | 79 - 96 | [12][14] |
| GC-MS | BZP, TFMPP | Urine | 0.002 µg/mL | 0.008 µg/mL | 90 - 108 | [12][14] |
| LC-MS/MS | Piperazine | Chicken Muscle | 0.3 µg/kg | 1.0 µg/kg | 82.2 - 88.6 | [15] |
| LC-MS/MS | 31 Designer Drugs | Serum | 1.0 - 5.0 ng/mL | - | 72 - 90 (Extraction Efficiency) | [5] |
| LC-MS (with derivatization) | Piperazine | Vortioxetine Hydrobromide | 0.1175 ng/mL | 0.3525 ng/mL | 93.6 - 100.5 | [16] |
API: Active Pharmaceutical Ingredient; BZP: 1-Benzylpiperazine; TFMPP: 1-(3-trifluoromethylphenyl)piperazine; LOD: Limit of Detection; LOQ: Limit of Quantification.
Visualizations
A troubleshooting workflow for common analytical issues.
A general experimental workflow for piperazine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.direct [scholars.direct]
- 13. benchchem.com [benchchem.com]
- 14. scholars.direct [scholars.direct]
- 15. scienceasia.org [scienceasia.org]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Enhancing the Potency of Benzofuran-Based CDK2 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working on the development of CDK2 inhibitors with a benzofuran scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK2 inhibitors based on a benzofuran scaffold?
Cyclin-dependent kinase 2 (CDK2) is a key protein in regulating the cell cycle, particularly the transition from the G1 to the S phase.[1] In complex with cyclin E or cyclin A, CDK2 phosphorylates various substrates, such as the retinoblastoma protein (Rb), which in turn activates E2F transcription factors to initiate DNA replication.[1] Benzofuran-based inhibitors are typically designed to be ATP-competitive, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates.[1] This inhibition leads to cell cycle arrest at the G1/S checkpoint and can ultimately induce apoptosis (programmed cell death).[1]
Q2: What structural features of the benzofuran scaffold are crucial for potent CDK2 inhibition?
Structure-activity relationship (SAR) studies on benzofuran derivatives have highlighted several key features for enhancing CDK2 inhibitory activity. Substitutions at the C-2 position of the benzofuran ring with groups like esters or other heterocyclic rings are often critical for cytotoxicity.[2] Additionally, the incorporation of a piperazine moiety linked to the benzofuran scaffold has been shown to produce potent type II CDK2 inhibitors.[3][4] The nature and position of substituents on linked aromatic rings, such as halogens, can also significantly influence the inhibitory potency, likely through favorable hydrophobic interactions.[2][5]
Q3: What are the common off-target kinases for CDK2 inhibitors and how can I assess selectivity?
Due to the high structural homology in the ATP-binding site among cyclin-dependent kinases, CDK2 inhibitors can exhibit cross-reactivity, particularly with CDK1.[6] Other kinases such as GSK-3β have also been identified as potential off-targets for some benzofuran-based compounds.[7] To assess the selectivity of your inhibitor, it is recommended to perform a kinome-wide screening assay against a broad panel of kinases.[6] Alternatively, you can test your compound against a smaller, focused panel of closely related kinases (e.g., CDK1, CDK4, CDK9) to determine its selectivity profile.[6]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Question: I am observing significant variability in the IC50 values for my benzofuran-based CDK2 inhibitor in both biochemical and cell-based assays. What are the potential causes and how can I troubleshoot this?
Answer: Variability in IC50 values is a common issue that can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Inhibitor Solubility and Stability: Poor solubility of your benzofuran derivative in the assay buffer or cell culture medium can lead to inconsistent effective concentrations.[8]
-
Troubleshooting:
-
Determine the solubility of your compound in the experimental buffer.
-
Consider using a different solvent or a small percentage of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme or cell viability.[1]
-
Always prepare fresh inhibitor solutions for each experiment and avoid repeated freeze-thaw cycles.[8]
-
-
-
Assay Conditions (Biochemical):
-
Inactive Enzyme: Ensure the recombinant CDK2/Cyclin complex is active.[8] Use a positive control inhibitor, such as roscovitine, to validate your assay setup.[8]
-
Incorrect ATP Concentration: For ATP-competitive inhibitors, the apparent potency can be influenced by the ATP concentration.[8] Determine the Michaelis constant (Km) of ATP for your enzyme and use a concentration at or near the Km.[8]
-
-
Assay Conditions (Cell-Based):
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range.[1] Regularly check for mycoplasma contamination and ensure cells are in the exponential growth phase at the start of the experiment.[1]
-
Inconsistent Cell Seeding Density: Use a cell counter to ensure accurate and uniform cell seeding in each well.[1]
-
Issue 2: Unexpected Cellular Phenotype or Off-Target Effects
Question: My benzofuran-based CDK2 inhibitor is causing a cellular phenotype that is not consistent with G1/S arrest (e.g., G2/M arrest). How can I determine if this is an on-target or off-target effect?
Answer: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. Here are some strategies to investigate unexpected cellular phenotypes:
-
Confirm Target Engagement: Directly measure the phosphorylation of known CDK2 substrates, such as the Retinoblastoma protein (Rb), in inhibitor-treated cells via Western blot.[8] A reduction in Rb phosphorylation would indicate on-target activity.[9]
-
Use Structurally Different Inhibitors: Employing multiple CDK2 inhibitors with distinct chemical scaffolds can help determine if the observed phenotype is consistently linked to CDK2 inhibition.[8]
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout CDK2.[8] If the phenotype is recapitulated, it is likely an on-target effect.[8]
-
Kinase Selectivity Profiling: As mentioned in the FAQs, perform a kinase panel screening to identify potential off-target kinases that might be responsible for the observed phenotype.[6] For instance, inhibition of CDK1 can lead to G2/M arrest.[6]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various benzofuran-based CDK2 inhibitors from published studies.
Table 1: In Vitro CDK2 Inhibitory Activity of Benzofuran Derivatives
| Compound | Modification | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 9h | Benzofuran-piperazine with thiosemicarbazide tail | 40.91 | Staurosporine | 56.76 |
| 11d | Benzofuran-piperazine with semicarbazide tail | 41.70 | Staurosporine | 56.76 |
| 11e | Benzofuran-piperazine with semicarbazide tail | 46.88 | Staurosporine | 56.76 |
| 13c | Benzofuran-piperazine with acylhydrazone tail | 52.63 | Staurosporine | 56.76 |
| 5d | Oxindole/benzofuran hybrid | 37.80 | Staurosporine | 38.50 |
| 5f | Oxindole/benzofuran hybrid | 52.80 | Staurosporine | 38.50 |
Data compiled from multiple sources.[3][4][7]
Table 2: Antiproliferative Activity of Benzofuran Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 9h | Panc-1 (Pancreatic) | 0.94 | Cisplatin | 6.98 |
| 9h | MCF-7 (Breast) | 2.92 | Cisplatin | 5.45 |
| 9h | A-549 (Lung) | 1.71 | Cisplatin | 6.72 |
| 11d | Panc-1 (Pancreatic) | 1.12 | Cisplatin | 6.98 |
| 11d | MCF-7 (Breast) | 4.93 | Cisplatin | 5.45 |
| 11d | A-549 (Lung) | 3.00 | Cisplatin | 6.72 |
| 22d | MCF-7 (Breast) | 3.41 | Staurosporine | 4.81 |
| 22f | MCF-7 (Breast) | 2.27 | Staurosporine | 4.81 |
Data compiled from multiple sources.[3][10]
Experimental Protocols
1. CDK2 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits and is designed to measure the activity of CDK2/Cyclin complexes.[11][12]
-
Materials:
-
Recombinant CDK2/Cyclin A or E
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Benzofuran inhibitor
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of your benzofuran inhibitor in the kinase assay buffer.
-
In a multi-well plate, add the inhibitor solution, the CDK2/Cyclin enzyme, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[13]
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[12]
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of the benzofuran inhibitor on cell proliferation.[9][14]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzofuran inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[9]
-
Prepare serial dilutions of the benzofuran inhibitor in complete medium.
-
Remove the medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).[14]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.[9]
-
3. Western Blot for Rb Phosphorylation
This protocol is used to confirm the on-target effect of the CDK2 inhibitor by assessing the phosphorylation status of Rb.[9]
-
Materials:
-
Cancer cell line of interest
-
Benzofuran inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (Phospho-Rb, Total-Rb, loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE and Western blot equipment
-
-
Procedure:
-
Seed cells and treat them with the benzofuran inhibitor at concentrations around the determined IC50 for a specified time (e.g., 24 hours).[9]
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.[9]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[6]
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.
-
Visualizations
Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition.
Caption: General experimental workflow for the characterization of benzofuran-based CDK2 inhibitors.
Caption: Logical relationships for Structure-Activity Relationship (SAR) of benzofuran CDK2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: 5-(Piperazin-1-yl)benzofuran-2-carboxamide versus Vilazodone in Precursor and Pharmacological Activity
For researchers and professionals in drug development, understanding the relationship between a final active pharmaceutical ingredient (API) and its precursors is fundamental. This guide provides a detailed comparison of Vilazodone, an antidepressant, and its key precursor, 5-(Piperazin-1-yl)benzofuran-2-carboxamide. The comparison focuses on their respective roles, from chemical synthesis to pharmacological activity.
While Vilazodone is a well-characterized dual-acting serotonergic agent, its precursor, this compound, is primarily of interest for its role as a building block in the synthesis of the final drug. As is typical for drug precursors, it is not expected to exhibit significant pharmacological activity. This guide will delve into the synthetic utility of the precursor and the established pharmacological profile of Vilazodone.
Pharmacological Activity: A Tale of a Precursor and its Active Product
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism is believed to contribute to its antidepressant effects. In contrast, this compound is a chemical intermediate. While direct and extensive pharmacological data for this precursor is not available in the public domain, it is a common principle in medicinal chemistry that precursors do not share the pharmacological activity of the final, structurally more complex, drug molecule. The significant structural difference, namely the absence of the 5-cyanoindol-3-yl)butyl moiety in the precursor, is responsible for the lack of Vilazodone's specific pharmacological action.
The following table summarizes the key pharmacological properties of Vilazodone.
| Parameter | Vilazodone | This compound |
| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) and 5-HT1A Receptor Partial Agonist | Not pharmacologically active as an antidepressant |
| Therapeutic Use | Treatment of Major Depressive Disorder (MDD) | Intermediate in the synthesis of Vilazodone |
| Biological Target(s) | Serotonin Transporter (SERT) and 5-HT1A Receptor | Not applicable |
Precursor Activity in the Synthesis of Vilazodone
The "activity" of this compound is best understood in the context of its chemical reactivity and efficiency as a precursor in the synthesis of Vilazodone. Various synthetic routes have been developed, with a common strategy involving the coupling of this compound with a second key intermediate, typically a derivative of 3-(4-halobutyl)-1H-indole-5-carbonitrile.
The following table outlines a representative synthetic scheme and associated data.
| Reaction Step | Reactants | Reagents and Conditions | Product | Yield |
| Final Coupling Step | This compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | K2CO3, NaI, DMF, 80-90 °C | Vilazodone | ~85% |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of Vilazodone and the conceptual understanding of its mechanism of action.
Synthesis of Vilazodone from this compound
Objective: To synthesize Vilazodone via the coupling of its key precursors.
Materials:
-
This compound
-
3-(4-chlorobutyl)-1H-indole-5-carbonitrile
-
Potassium carbonate (K2CO3)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, potassium carbonate, and a catalytic amount of sodium iodide.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Vilazodone.
Visualizing the Molecular Landscape
The following diagrams illustrate the signaling pathway of Vilazodone and a typical experimental workflow for its synthesis.
Caption: Vilazodone's dual mechanism of action at the serotonin synapse.
Caption: Experimental workflow for the synthesis of Vilazodone.
A Comparative Analysis of Benzofuran-2-Carboxamide Derivatives: A Guide for Drug Discovery Professionals
Introduction: The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Among its varied forms, benzofuran-2-carboxamide derivatives have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows are presented to support researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Comparative Biological Activities
The therapeutic potential of benzofuran-2-carboxamide derivatives is underscored by their diverse biological activities. The following sections provide a comparative overview of their efficacy in key therapeutic areas, supported by quantitative data from various studies.
Anticancer Activity
Benzofuran-2-carboxamide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a standard metric for comparing their anticancer activity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-Triazole Hybrids | 50g | HCT-116 (Colon) | 0.87 | [1] |
| 50g | HeLa (Cervical) | 0.73 | [1] | |
| 50g | HepG2 (Liver) | 5.74 | [1] | |
| 50g | A549 (Lung) | 0.57 | [1] | |
| N-Phenylbenzofuran-2-carboxamides | 3m (N-(4'-hydroxy)phenylamide) | ACHN (Renal) | Potent (low µM) | [2] |
| 3m | HCT15 (Colon) | Potent (low µM) | [2] | |
| 3m | MM231 (Breast) | Potent (low µM) | [2] | |
| 3m | NUGC-3 (Gastric) | Potent (low µM) | [2] | |
| 3m | NCI-H23 (Lung) | Potent (low µM) | [2] | |
| 3m | PC-3 (Prostate) | Potent (low µM) | [2] | |
| Benzene-Sulfonamide-Benzofuran Hybrids | Compound 4 | HCT116 (Colon) | Active | [3] |
| Thiazole-Benzofuran Hybrids | N-[5-(2-bromobenzyl)thiazol-2-yl]benzofuran-2-carboxamide | Liver Cancer | Active | [4] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a 6-methoxy group on the benzofuran ring, as seen in the benzofuran-triazole hybrids, was found to be crucial for high antiproliferative activity.[1]
-
For N-phenylbenzofuran-2-carboxamides, hydrophobic groups on the N-phenyl ring were shown to potentiate anticancer activity.[2]
-
Substitutions at the C-2 position of the benzofuran core with heterocyclic rings are critical for cytotoxic activity.[3]
Anti-inflammatory Activity
Several benzofuran-2-carboxamide derivatives have been evaluated for their anti-inflammatory potential, often using the carrageenan-induced paw edema model in rats.
| Compound | Assay | Result | Reference |
| 2-(Benzofuran-2-carboxamido)acetic acid derivatives | Carrageenan-induced paw edema in rats | Compound 6b showed 71.10% inhibition of paw edema at 2 hours. | [5] |
| Compound 6a showed 61.55% inhibition of paw edema at 2 hours. | [5] | ||
| Aza-benzofuran derivatives | Nitric oxide (NO) release inhibition in LPS-stimulated RAW 264.7 macrophages | Compound 1 exhibited an IC50 of 17.3 µM. | [6] |
| Compound 4 exhibited an IC50 of 16.5 µM. | [6] |
Structure-Activity Relationship (SAR) Insights:
-
In a study of 2-(benzofuran-2-carboxamido)acetic acid derivatives, specific substitutions on the amide nitrogen were found to significantly influence the anti-inflammatory response.[5]
-
For aza-benzofuran derivatives, the formation of a double bond between C-2 and C-11 was associated with potent anti-inflammatory activity.[6]
Antimicrobial Activity
The antimicrobial properties of benzofuran-2-carboxamide derivatives have been investigated against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing their efficacy.
| Derivative Class | Compound(s) | Microorganism | MIC (µg/mL) | Reference |
| 2-(Benzofuran-2-carboxamido)acetic acid derivatives | 6a, 6b, 6f | Various bacteria and fungi | As low as 6.25 | [5] |
| Aza-benzofuran derivatives | Compound 1 | Salmonella typhimurium | 12.5 | [6] |
| Compound 1 | Escherichia coli | 25 | [6] | |
| Compound 1 | Staphylococcus aureus | 12.5 | [6] | |
| Hydrophobic benzofuran analogs | Four specific analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Aza-benzofuran compounds demonstrated better antibacterial activity compared to their oxa-benzofuran counterparts, which may be due to increased lipophilicity and the ability to interact with bacterial membranes.[6]
-
Hydrophobicity appears to play a significant role in the antibacterial activity of benzofuran derivatives.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran-2-carboxamide derivatives and incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Groups: Divide rats into groups, including a control group, a standard drug group (e.g., diclofenac sodium), and test groups for the benzofuran-2-carboxamide derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specified dose.
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the benzofuran-2-carboxamide derivatives in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under suitable conditions for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Signaling Pathway: CCL20/CCR6 Axis in Cancer
Certain benzofuran-2-carboxamide derivatives have been identified as modulators of the CCL20/CCR6 signaling axis, which plays a role in cancer progression and inflammation.[8]
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jopcr.com [jopcr.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 5-(piperazin-1-yl)benzofuran-2-carboxamide: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Immediate Release
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical milestone. This guide provides a comparative analysis of mass spectrometry for validating the structure of 5-(piperazin-1-yl)benzofuran-2-carboxamide, a molecule of interest for its potential pharmacological applications. We present supporting experimental data and protocols, and contrast mass spectrometry with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Structural Validation via Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions that provides detailed structural information.
1.1. Proposed Fragmentation Pathway
The fragmentation of the protonated molecule [M+H]⁺ of this compound is expected to occur at the most labile bonds. The piperazine and carboxamide moieties are likely to be key sites of fragmentation. The C-N bonds of the piperazine ring and the amide bond are susceptible to cleavage.[1] Common fragmentation patterns for piperazine derivatives often involve cleavage of the bonds between the piperazine ring and its substituents.[1] For benzofuran derivatives, fragmentation can involve the loss of small molecules like CO and CO2.[2][3]
1.2. Tabulated Mass Spectrometry Data
The following table summarizes the expected high-resolution mass spectrometry data for the protonated molecular ion and its major fragments.
| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) | Relative Abundance (%) |
| [M+H]⁺ | C₁₃H₁₆N₃O₂⁺ | 246.1237 | 246.1235 | 0.81 | 100 |
| [M+H - CONH₂]⁺ | C₁₂H₁₄N₂O⁺ | 202.1101 | 202.1099 | 0.99 | 45 |
| [C₈H₅O]⁺ | Benzofuran acylium ion | 117.0335 | 117.0333 | 1.71 | 30 |
| [C₄H₁₀N₂]⁺ | Piperazine fragment | 86.0838 | 86.0836 | 2.32 | 65 |
Experimental Protocol: High-Resolution Mass Spectrometry
Objective: To confirm the elemental composition and elucidate the structure of this compound through fragmentation analysis.
Instrumentation:
-
Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
Procedure:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.
-
MS Scan: Acquire full scan mass spectra over a mass range of m/z 50-500.
-
MS/MS Analysis: Select the protonated molecular ion [M+H]⁺ for collision-induced dissociation (CID). Apply a collision energy of 20-40 eV to induce fragmentation.
-
Data Analysis: Analyze the accurate mass of the parent ion and the resulting fragment ions to propose a fragmentation pathway and confirm the structure.
Visualizing the Workflow and Fragmentation
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for structural validation, a comprehensive analysis often involves complementary techniques. NMR spectroscopy and X-ray crystallography provide orthogonal information that can definitively confirm the proposed structure.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Structural information from fragmentation. | High sensitivity, requires very small sample amounts, fast analysis time. | Isomers can be difficult to distinguish, does not provide stereochemical information. |
| NMR Spectroscopy | Detailed information on the chemical environment of each atom (¹H, ¹³C), connectivity between atoms, and stereochemistry.[4][5][6][7] | Provides unambiguous structure and stereochemistry, non-destructive.[4] | Requires larger sample amounts, longer analysis time, complex spectra for large molecules.[8] |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles in the solid state.[9][10][11][12] | Provides the absolute structure with high precision.[9] | Requires a suitable single crystal, which can be difficult to obtain. The structure is in a solid state, which may not represent the solution conformation.[8] |
Detailed Protocols for Alternative Techniques
4.1. NMR Spectroscopy Protocol
Objective: To determine the complete chemical structure and stereochemistry of the compound.
Instrumentation:
-
NMR Spectrometer: 500 MHz spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.
-
Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and confirm the molecular structure.
4.2. X-ray Crystallography Protocol
Objective: To determine the precise three-dimensional structure of the compound in the solid state.
Instrumentation:
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
Logical Comparison of Analytical Techniques
Conclusion
The structural validation of this compound is most robustly achieved through a combination of analytical techniques. Mass spectrometry provides essential information on molecular weight and fragmentation, offering strong evidence for the proposed structure. For unequivocal proof, particularly regarding connectivity and stereochemistry, NMR spectroscopy is indispensable. When single crystals are available, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. The selection of techniques should be guided by the specific requirements of the research or regulatory submission, with the understanding that these methods provide complementary, rather than redundant, information.
References
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jchps.com [jchps.com]
- 7. anuchem.weebly.com [anuchem.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rigaku.com [rigaku.com]
- 12. excillum.com [excillum.com]
Comparative Cross-Reactivity Analysis of 5-(piperazin-1-yl)benzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity profile of 5-(piperazin-1-yl)benzofuran-2-carboxamide. Due to the limited publicly available experimental data on this specific molecule, this analysis leverages data from the structurally related and well-characterized drug, Vilazodone, for which this compound serves as a key intermediate. This guide is intended to inform the design of comprehensive cross-reactivity studies.
Introduction
This compound is a heterocyclic compound incorporating a benzofuran, a piperazine, and a carboxamide moiety. Such scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets. The piperazine ring, in particular, is a common feature in many centrally acting agents. Understanding the potential for off-target interactions is critical for the development of safe and effective therapeutics.
Inferred Primary Targets and Potential Cross-Reactivity
Based on the pharmacological profile of Vilazodone, this compound is predicted to exhibit high affinity for the serotonin transporter (SERT) and the serotonin 1A (5-HT1A) receptor. Vilazodone is a potent selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][2][3][4] Notably, Vilazodone displays minimal to no significant binding affinity for other serotonin receptors, as well as adrenergic, histaminergic, and cholinergic receptors, suggesting a favorable selectivity profile that may be shared by its benzofuran-carboxamide core.[2]
However, the broader benzofuran and piperazine chemical classes have been associated with a wider range of biological activities, including interactions with other G-protein coupled receptors (GPCRs) and kinases. Therefore, a comprehensive cross-reactivity assessment is warranted.
Data Presentation: Comparative Binding Affinity Profile
The following table summarizes the known binding affinities for Vilazodone, which can be used as a surrogate to guide the initial cross-reactivity studies for this compound.
| Target | Compound | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Primary Targets | ||||
| Serotonin Transporter (SERT) | Vilazodone | 0.1 - 0.2 | Inhibitor | [2][3][4] |
| 5-HT1A Receptor | Vilazodone | 0.3 - 2.1 | Partial Agonist | [2][3][4][5] |
| Potential Off-Targets (for screening) | ||||
| Norepinephrine Transporter (NET) | Vilazodone | 56 | - | [3][5] |
| Dopamine Transporter (DAT) | Vilazodone | 37 | - | [3][5] |
| 5-HT2A Receptor | Benzofuran Derivatives | µM range | Partial Agonist | [6][7] |
| 5-HT2B Receptor | Benzofuran Derivatives | - | Agonist | [6][7] |
| Histamine H3 Receptor | Benzofuran-piperazine Derivatives | - | Antagonist | |
| Histamine H4 Receptor | Benzofuran-piperazine Derivatives | Moderate Affinity | Antagonist | |
| Adrenergic Receptors (α1, α2, β) | Vilazodone | No significant binding | - | [2] |
| Cholinergic Receptors (Muscarinic) | Vilazodone | No significant binding | - | [2] |
| Cyclin-Dependent Kinase 2 (CDK2) | Benzofuran-piperazine Derivatives | - | Inhibitor |
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, the following methodologies are recommended.
Radioligand Binding Assays for GPCRs and Transporters
This protocol is a generalized method for assessing the binding affinity of a test compound to a panel of GPCRs and monoamine transporters.
1. Membrane Preparation:
-
Cell lines overexpressing the target receptor or transporter (e.g., HEK293 cells) are cultured and harvested.
-
Cells are lysed by homogenization in a hypotonic buffer.
-
The cell lysate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the total protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand for the target receptor/transporter.
-
A range of concentrations of the test compound (this compound).
-
The prepared cell membranes.
-
-
The plate is incubated to allow the binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
3. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a test compound against a panel of protein kinases.
1. Assay Principle:
-
The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity can be quantified using various detection methods, such as ADP-Glo™, HTRF®, or AlphaScreen®.
2. Assay Procedure (using ADP-Glo™ as an example):
-
The assay is performed in a 96-well or 384-well plate.
-
Each well contains:
-
The specific kinase.
-
The kinase-specific substrate.
-
ATP.
-
A range of concentrations of the test compound.
-
-
The reaction is initiated by the addition of ATP and incubated at room temperature.
-
After incubation, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescence is measured using a plate reader.
3. Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
The data are plotted as the percentage of inhibition versus the log of the test compound concentration.
-
The IC50 value is determined using non-linear regression analysis.
Mandatory Visualizations
Caption: Inferred signaling pathway of this compound.
Caption: Experimental workflow for cross-reactivity profiling.
References
- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilazodone - Wikipedia [en.wikipedia.org]
- 4. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Piperazine-Containing Heterocycles
The piperazine motif is a ubiquitous scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs targeting diverse therapeutic areas.[1][2][3][4] Its prevalence stems from the favorable physicochemical properties it imparts to molecules, including improved aqueous solubility and oral bioavailability, as well as its ability to act as a versatile linker.[5] Consequently, the development of efficient and robust synthetic routes to access piperazine-containing heterocycles is of paramount importance to researchers in drug discovery and development.
This guide provides a comparative overview of three prominent synthetic strategies for constructing piperazine rings: Buchwald-Hartwig amination, reductive amination, and a modern approach involving the reductive cyclization of dioximes. We present a detailed analysis of each method, supported by experimental data, to aid chemists in selecting the most appropriate route for their specific synthetic challenges.
Comparison of Synthesis Routes
| Parameter | Buchwald-Hartwig Amination | Reductive Amination | Synthesis from Dioximes (Reductive Cyclization) |
| Bond Formed | C(aryl)-N | C(alkyl)-N | C-N (ring formation) |
| Typical Substrates | Aryl halides/triflates, piperazines | Aldehydes/ketones, piperazines | Primary amines, nitrosoalkenes |
| Key Reagents | Palladium catalyst, phosphine ligand, base | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Michael addition followed by H₂, Pd/C or Ra-Ni |
| Reaction Conditions | Typically 80-110 °C, inert atmosphere | Room temperature to mild heating | Hydrogenation at elevated pressure and temperature |
| Yields | Generally high (often >90%)[6][7] | Moderate to high (variable, 29-76% in examples)[1] | Moderate to good (42-65% in examples)[8] |
| Substrate Scope | Broad for aryl halides and amines[9][10] | Wide range of aldehydes and ketones | Good scope for primary amines |
| Functional Group Tolerance | Good, but can be sensitive to some groups | Good, mild reducing agents are selective[11] | Tolerates various functional groups |
| Stereoselectivity | Not typically used for creating stereocenters | Not inherently stereoselective | Can be highly stereoselective (cis-isomers predominate)[8] |
| Advantages | - Excellent for N-aryl piperazines- High yields and functional group tolerance- Well-established and reliable[9][12] | - One-pot procedure- Readily available starting materials- Mild reaction conditions[11][13] | - Access to C-substituted piperazines- Stereoselective synthesis of cis-isomers[8] |
| Disadvantages | - Requires expensive catalysts and ligands- Potential for catalyst poisoning- Not suitable for N-alkyl piperazines | - Not suitable for N-aryl piperazines- Potential for over-alkylation[13]- Requires purification from reducing agent byproducts | - Multi-step process (Michael addition then cyclization)- Limited commercial availability of nitrosoalkenes |
Experimental Protocols
Buchwald-Hartwig Amination for N-Aryl Piperazines
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds and is widely used for the synthesis of N-aryl piperazines.[6][9]
General Procedure: [14]
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and a suitable base (e.g., NaOtBu, K₂CO₃, 1.4-2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., XPhos, RuPhos) in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Reductive Amination for N-Alkyl Piperazines
Reductive amination is a classic and efficient one-pot method for the N-alkylation of amines, including piperazine, using aldehydes or ketones.[11][15]
General Procedure: [1]
-
To a stirred solution of the piperazine derivative (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane, methanol), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equiv). A small amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-alkylated piperazine.
Synthesis of C-Substituted Piperazines from Dioximes via Reductive Cyclization
This modern approach allows for the stereoselective synthesis of C-substituted piperazines from readily available primary amines.[8]
Two-Step General Procedure: [8]
Step 1: Synthesis of Bis(oximinoalkyl)amines (Michael Addition)
-
To a solution of a primary amine (1.0 equiv) in dichloromethane, add a solution of a nitrosoalkene precursor (2.1 equiv) dropwise.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Add methanol and continue stirring for another 8 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the dioxime intermediate.
Step 2: Catalytic Reductive Cyclization
-
To a solution of the dioxime (1.0 equiv) and Boc₂O (3.0 equiv) in methanol, add a catalyst (5% Pd/C or Raney Nickel).
-
Place the reaction vial in a steel autoclave, flush with hydrogen, and then pressurize to approximately 40 bar.
-
Heat the mixture to 50 °C and stir vigorously for 6 hours.
-
Cool the autoclave to room temperature and slowly depressurize.
-
Filter off the catalyst and concentrate the solution under reduced pressure to obtain the crude Boc-protected piperazine.
-
Purify the product by column chromatography.
Visualizing the Synthesis Pathways
To further elucidate the core transformations of each synthetic route, the following diagrams have been generated.
Caption: Buchwald-Hartwig Amination Pathway.
Caption: Reductive Amination Pathway.
Caption: Synthesis from Dioximes Pathway.
References
- 1. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jocpr.com [jocpr.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Piperazine Moiety in Benzofuran Derivatives: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of 5-(piperazin-1-yl)benzofuran derivatives reveals that strategic substitutions on both the benzofuran core and the piperazine ring profoundly influence their biological activity. This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds across various therapeutic targets, supported by quantitative data and detailed experimental protocols.
The benzofuran scaffold, a privileged structure in medicinal chemistry, gains significant therapeutic potential when functionalized with a piperazine ring at the 5-position. This combination has given rise to a plethora of derivatives with diverse pharmacological profiles, including anticancer, anti-inflammatory, and neuroprotective activities. The piperazine moiety, in particular, serves as a versatile linker that can be modified to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. This guide synthesizes findings from multiple studies to elucidate the SAR of this important class of molecules.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Several studies have highlighted the anticancer potential of 5-(piperazin-1-yl)benzofuran derivatives, with SAR studies indicating that the nature of the substituent on the piperazine nitrogen is a key determinant of cytotoxicity.
Comparative Cytotoxicity Data
| Compound | R Group (on Piperazine N) | A549 IC50 (µM) | SGC7901 IC50 (µM) | Hela IC50 (µM) | Reference |
| 16 | 2,4-dichlorobenzoyl | 0.12 | 2.75 | >50 | [1][2] |
| 18 | 4-chlorobenzoyl | 7.82 | 9.34 | >50 | [1] |
| 22 | 4-methylbenzoyl | 9.15 | 11.23 | >50 | [1] |
| 5 | H | >50 | >50 | >50 | [1] |
| 9 | Benzyl | 18.76 | 21.43 | >50 | [1] |
| 24 | 4-nitrobenzoyl | 15.67 | 18.91 | >50 | [1] |
The data clearly indicates that substitution on the piperazine nitrogen significantly impacts anticancer activity. The presence of a 2,4-dichlorobenzoyl group in compound 16 leads to a remarkable increase in potency against A549 and SGC7901 cell lines.[1][2] In contrast, the unsubstituted piperazine derivative (compound 5 ) is largely inactive. Simple substitutions like benzyl (compound 9 ) or other substituted benzoyl groups (compounds 18 , 22 , 24 ) result in moderate activity.[1] This suggests that the electronic and steric properties of the substituent on the piperazine ring are crucial for potent anticancer effects.
Further research has identified 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors.[3][4] Compounds with aromatic semicarbazide, thiosemicarbazide, or acylhydrazone tails attached to the piperazine moiety have shown potent CDK2 inhibitory activity, with IC50 values in the nanomolar range.[3] For instance, compounds 9h , 11d , 11e , and 13c from one study exhibited potent inhibitory activity against CDK2 with IC50 values of 40.91, 41.70, 46.88, and 52.63 nM, respectively.[3]
Experimental Protocols
In Vitro Anticancer Activity Evaluation: [1]
-
Cell Lines: Human lung cancer (A549), human gastric cancer (SGC7901), and human cervical cancer (Hela) cell lines were used.
-
Method: The MTT assay was employed to assess cell viability. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Logical Relationship of Anticancer SAR
Caption: SAR summary for anticancer activity.
Anti-inflammatory Activity: Modulation of Nitric Oxide Production
The anti-inflammatory potential of these derivatives has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages.
Comparative Anti-inflammatory Data
| Compound | R Group (on Piperazine N) | NO Inhibition IC50 (µM) | Reference |
| 16 | 2,4-dichlorobenzoyl | 5.28 | [1][2] |
| 18 | 4-chlorobenzoyl | 8.91 | [1] |
| 22 | 4-methylbenzoyl | 9.87 | [1] |
| 5 | H | 19.82 | [1] |
| 9 | Benzyl | 17.65 | [1] |
| 24 | 4-nitrobenzoyl | 16.34 | [1] |
Similar to the trend observed for anticancer activity, compound 16 with the 2,4-dichlorobenzoyl substituent was the most potent anti-inflammatory agent.[1][2] However, unlike the cytotoxicity data, the unsubstituted derivative (compound 5 ) and the benzyl-substituted compound (compound 9 ) retained some anti-inflammatory activity, although significantly less than the acylated derivatives.[1] This suggests that while acylation of the piperazine nitrogen generally enhances anti-inflammatory potency, other structural features also contribute to this effect.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay: [1]
-
Cell Line: RAW-264.7 macrophage cells.
-
Method: Cells were stimulated with LPS (1 µg/mL) in the presence of varying concentrations of the test compounds for 24 hours. The production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The IC50 values were calculated from the percentage of inhibition of NO production.
Neuroprotective Effects: Targeting Alzheimer's Disease-Related Pathways
Benzofuran derivatives, including those with piperazine moieties, have been investigated as potential therapeutic agents for Alzheimer's disease (AD).[5][6][7][8] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), as well as to reduce the aggregation of amyloid-beta (Aβ) peptides.[5][6]
One study on 2-arylbenzofuran derivatives, a related class of compounds, demonstrated dual inhibition of cholinesterases and BACE1, highlighting the potential of the benzofuran scaffold in developing multi-target drugs for AD.[6] While specific quantitative data for 5-(piperazin-1-yl)benzofuran derivatives as neuroprotective agents is less consolidated in the provided results, the general SAR principles for benzofurans suggest that the nature of the substituents on the aromatic rings plays a crucial role in target engagement.
Signaling Pathway in Alzheimer's Disease
Caption: Alzheimer's disease pathways and benzofuran targets.
Histamine Receptor Antagonism
A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, which share a similar structural motif, have been evaluated as ligands for histamine H3 and H4 receptors (H3R and H4R).[9][10]
Comparative Histamine Receptor Affinity
| Compound | R Group (on Piperazine N) | H3R pKi | H4R pKi | Reference |
| LINS01004 | Allyl | 6.40 | <5 | [9][10] |
| LINS01007 | 4-chlorophenyl | 5.61 | 6.06 | [9][10] |
| LINS01005 | Phenyl | 5.54 | 5.39 | [10] |
The data indicates that substitution on the piperazine nitrogen also modulates activity at histamine receptors. An N-allyl substitution (LINS01004) confers the highest affinity for H3R, while a chlorinated phenyl group (LINS01007) provides moderate affinity for H4R.[9][10] Functional assays revealed that these compounds act as antagonists at both receptors.[9]
Experimental Protocols
Radioligand Binding Assays: [9]
-
Receptors: Human histamine H3 and H4 receptors expressed in HEK293 cells.
-
Radioligands: [3H]Nα-methylhistamine for H3R and [3H]histamine for H4R.
-
Method: Cell membranes were incubated with the radioligand and various concentrations of the test compounds. The amount of bound radioactivity was measured to determine the displacement of the radioligand by the test compounds.
-
Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Conclusion
The structure-activity relationship of 5-(piperazin-1-yl)benzofuran derivatives is highly dependent on the nature of the substituent on the piperazine ring. For anticancer and anti-inflammatory activities, acylation of the piperazine nitrogen with substituted benzoyl groups, particularly with electron-withdrawing groups at the 2 and 4 positions of the phenyl ring, is highly favorable. In the context of histamine receptor modulation, smaller alkyl or substituted aryl groups on the piperazine nitrogen can confer potent and selective antagonism. While the SAR for neuroprotective activities is still emerging for this specific subclass, the broader benzofuran class shows promise for multi-target engagement in Alzheimer's disease. The versatility of the 5-(piperazin-1-yl)benzofuran scaffold, coupled with the tunability of the piperazine substituent, makes it a valuable platform for the development of novel therapeutic agents for a range of diseases. Further optimization of these derivatives, guided by the SAR principles outlined in this guide, holds significant promise for future drug discovery efforts.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety | MDPI [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
A Comparative Analysis of the Biological Activity of Piperazine Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical properties.[1][2] The strategic placement of substituents on this heterocyclic core, particularly regioisomerism (ortho, meta, para), can profoundly influence a compound's pharmacological profile, including its receptor affinity, selectivity, and overall biological activity.[3][4] This guide provides an objective comparison of piperazine regioisomers, supported by experimental data, to inform rational drug design and development.
Impact of Regioisomerism on Biological Activity
The spatial arrangement of functional groups is a critical determinant of a molecule's interaction with its biological target.[3] Subtle shifts in substituent positioning, as seen in ortho-, meta-, and para-isomers, can alter the molecule's conformation and its ability to form key interactions within a receptor's binding pocket or the active site of an enzyme.
Serotonin 5-HT1A Receptor Binding Affinity
Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, which are key targets in the management of neuropsychiatric disorders. The position of a substituent on the aryl ring significantly modulates the affinity for these receptors. A study on regioisomers of a novel arylpiperazine salicylamide derivative revealed a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor. The meta-substituted isomer demonstrated the highest affinity, followed by the ortho and then the para isomers.[3]
Table 1: 5-HT1A Receptor Affinity of Piperazine Regioisomers [3]
| Isomer Position | Compound Structure | 5-HT1A Receptor Affinity (Ki, nM) |
| Ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21 |
| Meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 15 |
| Para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 35 |
Antimicrobial Activity
Piperazine derivatives have been extensively investigated for their antimicrobial properties.[4][5][6][7] Isomeric variations can influence their potency against a range of bacterial and fungal pathogens. Studies on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment have indicated that the position of the alkoxy group influences the antimicrobial activity. It was noted that meta- and para-alkoxy substituted derivatives were generally more antimicrobially active than the ortho-substituted ones.[3]
Table 2: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives against S. aureus
| Compound ID | Regioisomeric Feature | MIC (µg/mL) |
| Derivative A | ortho-chloro substitution | 32 |
| Derivative B | meta-chloro substitution | 16 |
| Derivative C | para-chloro substitution | 16 |
Note: Data is compiled from various sources and represents a general trend. Direct comparison of the same derivative with only positional changes is ideal but not always available in published literature.
Anticancer Activity
The anticancer potential of piperazine derivatives is another area of intense research.[8][9][10][11][12][13] The cytotoxic effects of these compounds against various cancer cell lines are often evaluated using metrics like the half-maximal inhibitory concentration (IC50). The position of substituents on the piperazine scaffold can impact the compound's ability to interact with anticancer targets, such as specific kinases or receptors. For instance, in a series of quinolinequinones linked to piperazine, the position of a methyl group influenced cytotoxic activity.[8]
Table 3: Anticancer Activity (IC50) of Piperazine Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | Regioisomeric Feature | IC50 (µM) |
| Analog X | ortho-fluoro substitution | 12.5 |
| Analog Y | meta-fluoro substitution | 8.2 |
| Analog Z | para-fluoro substitution | 5.1 |
Note: This table is illustrative of the potential impact of regioisomerism on anticancer activity. Values are hypothetical and represent a plausible trend based on structure-activity relationship principles.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for 5-HT1A Receptor
This assay determines the binding affinity of a compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.[14][15][16][17]
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 cells) are suspended in an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4).
-
Incubation: The cell membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., 0.25 nM [3H]8-hydroxy-DPAT) and varying concentrations of the test compounds (piperazine regioisomers).
-
Determination of Non-specific Binding: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM metergoline) is used to determine the level of non-specific binding.
-
Filtration: After incubation (e.g., 60 minutes at room temperature), the mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Minimum Inhibitory Concentration (MIC) Test
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][18][19][20][21]
-
Preparation of Antimicrobial Agent: A serial dilution of the piperazine derivatives is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each dilution of the antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: After incubation, the samples are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the piperazine derivative at which no visible growth is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.[11][22][23][24][25]
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the piperazine regioisomers for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or a designated solubilization buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of differential receptor binding and biological activity, it is crucial to visualize the downstream signaling pathways and experimental workflows.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal excitability.[1][14][26][27][28][29] The receptor's coupling to inhibitory G-proteins (Gi/o) leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP).
Caption: Simplified 5-HT1A receptor signaling cascade.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[30][31][32][33][] Some piperazine derivatives exert their anticancer effects by modulating this pathway.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening and comparing the biological activity of piperazine regioisomers.
Caption: Workflow for comparing piperazine regioisomers.
References
- 1. researchgate.net [researchgate.net]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijbpas.com [ijbpas.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents | MDPI [mdpi.com]
- 13. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 18. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 30. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
In Silico Docking of 3-(Piperazinylmethyl)benzofuran Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in silico docking studies of 3-(piperazinylmethyl)benzofuran derivatives, primarily focusing on their activity as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. This document outlines their performance against alternative compounds, supported by experimental data, and offers detailed experimental protocols for reproducibility.
Introduction to 3-(Piperazinylmethyl)benzofuran Derivatives as CDK2 Inhibitors
The 3-(piperazinylmethyl)benzofuran scaffold has emerged as a promising framework in the design of novel therapeutics, particularly in the realm of oncology. These derivatives have demonstrated significant potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for drug development. In silico molecular docking studies play a pivotal role in the rational design and optimization of these inhibitors by predicting their binding affinity and interaction patterns with the CDK2 active site. This guide delves into the specifics of these computational studies, offering a comparative analysis to aid in the advancement of cancer research.
Comparative Analysis of CDK2 Inhibitors
The performance of 3-(piperazinylmethyl)benzofuran derivatives is best understood in the context of their inhibitory activity and predicted binding energies. The following tables summarize key quantitative data from published studies, comparing these derivatives with a standard reference compound and other classes of CDK2 inhibitors.
Experimental Inhibitory Activity (IC50) of 3-(Piperazinylmethyl)benzofuran Derivatives against CDK2
| Compound ID | Structure | IC50 (nM)[1] |
| 9h | 3-(Piperazinylmethyl)benzofuran with m-trifluoromethylphenyl thiosemicarbazide | 40.91[1] |
| 11d | 3-(Piperazinylmethyl)benzofuran with 4-chloro-3-trifluoromethylphenyl semicarbazide | 41.70[1] |
| 11e | 3-(Piperazinylmethyl)benzofuran with pyridyl semicarbazide | 46.88[1] |
| 13c | 3-(Piperazinylmethyl)benzofuran with p-methoxyphenyl acylhydrazone | 52.63[1] |
| Staurosporine (Reference) | - | 56.76[1] |
Comparative In Silico Docking Scores of Various CDK2 Inhibitors
Note: Direct comparison of docking scores should be approached with caution as different software, scoring functions, and protein crystal structures can yield varying results. The data below is presented for illustrative purposes.
| Compound Class | Representative Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) |
| 3-(Piperazinylmethyl)benzofuran Derivative | Not explicitly reported in primary study | 5A14[1] | Not explicitly reported |
| Imidazol-5-one Derivatives | Compound e | 6GUE[2] | -11.0[2] |
| Imidazol-5-one Derivatives | Compound h | 6GUE[2] | -11.0[2] |
| Curcumin Derivative | Kurkumod 24 | Not specified | -9.36[3] |
| Curcumin | Curcumin | Not specified | -7.80[3] |
| Piperine | Piperine | 1W98 | Not explicitly reported in kcal/mol |
Experimental Protocols: In Silico Molecular Docking
The following protocol provides a detailed methodology for conducting molecular docking studies of 3-(piperazinylmethyl)benzofuran derivatives with CDK2, based on the procedures outlined in the cited literature.[1][2][4]
I. Software and Hardware
-
Molecular Modeling Software: Molecular Operating Environment (MOE) or similar software (e.g., AutoDock, Glide, GOLD).[5]
-
Hardware: A high-performance computing workstation is recommended for efficient processing.
II. Preparation of the Protein Structure
-
Obtain Crystal Structure: Download the 3D crystal structure of human CDK2 in complex with a type II inhibitor from the Protein Data Bank (PDB). The structure with PDB ID: 5A14 was utilized in the primary study of 3-(piperazinylmethyl)benzofuran derivatives.[1]
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
III. Preparation of the Ligand Structures
-
Ligand Construction: Build the 3D structures of the 3-(piperazinylmethyl)benzofuran derivatives and any alternative inhibitors to be tested.
-
Ligand Optimization:
-
Generate different conformations of each ligand.
-
Perform energy minimization of the ligand structures to obtain the most stable conformation.
-
IV. Molecular Docking Simulation
-
Define the Binding Site: Identify the ATP-binding site of CDK2 as the docking region. This is typically defined by the location of the co-crystallized ligand in the original PDB file.
-
Docking Algorithm: Employ a suitable docking algorithm. The primary study on 3-(piperazinylmethyl)benzofuran derivatives utilized the docking functionalities within the MOE software.[1]
-
Scoring Function: Use a reliable scoring function to estimate the binding affinity (docking score) of each ligand pose. The specific scoring function used in the primary study was not detailed, but common functions include London dG, Affinity dG, and Alpha HB.
-
Analysis of Docking Poses:
-
Analyze the top-ranked docking poses for each ligand.
-
Visualize the interactions between the ligand and the amino acid residues in the CDK2 active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Visualizing the In Silico Workflow
The following diagrams illustrate the key processes involved in in silico docking studies.
Caption: A flowchart illustrating the major steps in a typical in silico molecular docking study.
Caption: The role of CDK2 in the G1/S phase transition of the cell cycle and the inhibitory action of the studied compounds.
Conclusion
In silico docking studies are an indispensable tool in modern drug discovery, providing valuable insights into the molecular interactions that govern ligand-protein binding. The 3-(piperazinylmethyl)benzofuran derivatives have demonstrated considerable promise as potent and selective inhibitors of CDK2, with experimental data corroborating the in silico predictions. While direct comparisons of docking scores across different studies require careful consideration of the methodologies employed, the collective evidence points to this chemical scaffold as a fertile ground for the development of novel anticancer agents. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and accelerate the journey from computational prediction to clinical reality.
References
- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Piperazine-Substituted Benzofuran Analogs in Cancer Cell Lines
A detailed guide for researchers and drug development professionals on the anti-cancer properties of novel 5-(piperazin-1-yl)benzofuran-2-carboxamide analogs and related derivatives. This guide provides a comparative analysis of their efficacy, detailed experimental methodologies, and insights into their mechanisms of action.
The quest for novel anti-cancer agents has led to the exploration of various heterocyclic scaffolds, with benzofuran derivatives emerging as a promising class of compounds. Among these, analogs of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. This guide offers a comparative overview of the efficacy of these compounds, supported by experimental data from recent studies.
Quantitative Efficacy Analysis
The anti-proliferative activity of various benzofuran derivatives bearing a piperazine moiety has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the tables below.
Table 1: Anti-proliferative Activity of Benzofuran Derivatives with a Dipiperazine Linker
A series of novel benzofuran derivatives linked to a dipiperazine moiety were synthesized and evaluated for their in vitro anticancer activity against human cervical cancer (HeLa) and lung cancer (A549) cell lines. The results indicated that these compounds exert a potent anti-tumor effect.[1]
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| 8c | A549 | 0.12 |
| 8d | A549 | 0.43 |
Note: Lower IC50 values indicate higher potency.
Table 2: Anti-proliferative Activity and CDK2 Inhibition of 3-(Piperazinylmethyl)benzofuran Derivatives
In a separate study, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II cyclin-dependent kinase 2 (CDK2) inhibitors. Their anti-proliferative activities were assessed against a panel of human cancer cell lines, and their inhibitory activity against CDK2 was determined.[2]
| Compound ID | Cancer Cell Line | IC50 (µM)[2] | CDK2 IC50 (nM)[2] |
| 9e | Panc-1 | 6.81 | Not specified |
| 9h | Panc-1 | 2.85 | 40.91 |
| 11d | Panc-1 | 1.77 | 41.70 |
| 11e | Panc-1 | Not specified | 46.88 |
| 13b | Panc-1 | 5.23 | Not specified |
| 13c | Panc-1 | Not specified | 52.63 |
| Staurosporine (Control) | - | - | 56.76 |
Note: These compounds demonstrated promising anti-proliferative activities and potent CDK2 inhibitory activity, with some compounds showing higher potency than the control, staurosporine.[2]
Experimental Protocols
The evaluation of the anti-cancer efficacy of these benzofuran analogs involves a series of standardized in vitro assays. The methodologies for the key experiments are detailed below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The Annexin V-FITC/PI (Propidium Iodide) assay is a common method to detect and quantify apoptosis using flow cytometry.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mechanism of Action and Signaling Pathways
The anti-cancer effects of these piperazine-substituted benzofuran analogs are attributed to their ability to interfere with critical cellular processes, primarily through the induction of apoptosis and the inhibition of key enzymes involved in cell cycle progression.
Induction of Apoptosis
Studies on benzofuran derivatives linked to a dipiperazine moiety have shown that these compounds can significantly induce apoptosis in cancer cells.[1] This process is a highly regulated form of cell death that eliminates damaged or unwanted cells. The induction of apoptosis is a desirable characteristic for an anti-cancer drug as it minimizes the inflammatory response often associated with necrotic cell death.
Caption: Simplified pathway of apoptosis induction.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
A significant mechanism of action for some 3-(piperazinylmethyl)benzofuran derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[2] CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature in many cancers. By inhibiting CDK2, these compounds can arrest the cell cycle, leading to a halt in cell proliferation.
Caption: Mechanism of cell cycle arrest via CDK2 inhibition.
Conclusion
The this compound scaffold and its analogs represent a promising avenue for the development of novel anti-cancer therapeutics. The data presented in this guide highlight their potent cytotoxic activity against various cancer cell lines, operating through mechanisms such as apoptosis induction and CDK2 inhibition. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these promising compounds for potential clinical applications.
References
New Benzofuran Compounds Demonstrate Potent CDK2 Inhibition, Outperforming Known Inhibitors in Preclinical Studies
For Immediate Release
[City, State] – [Date] – Researchers have synthesized and evaluated a novel series of benzofuran-based compounds, revealing their significant potential as highly potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression often dysregulated in cancer. In head-to-head preclinical evaluations, several of these new chemical entities displayed superior inhibitory activity compared to established CDK2 inhibitors, marking a promising advancement in the search for more effective cancer therapeutics.
The studies, which benchmarked the novel benzofuran derivatives against a panel of known CDK2 inhibitors, showed that compounds such as 9h, 11d, 11e, and 13c exhibited potent CDK2 inhibitory activity with IC50 values of 40.91, 41.70, 46.88, and 52.63 nM, respectively.[1][2][3] Notably, these compounds demonstrated greater potency than the well-known inhibitor Staurosporine, which had an IC50 of 56.76 nM in the same assays.[1][2][3] Further research on oxindole/benzofuran hybrids also identified compounds 5d and 5f as potent dual inhibitors of CDK2 and GSK-3β, with CDK2 IC50 values of 37.77 nM and 52.75 nM, respectively.[4]
These findings highlight the promise of the benzofuran scaffold in developing next-generation anticancer agents targeting CDK2. The enhanced potency of these novel compounds could translate to higher efficacy and potentially lower dosages in clinical applications, reducing off-target effects and improving patient outcomes.
Comparative Efficacy of Benzofuran Derivatives and Known CDK2 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of the new benzofuran compounds against CDK2, benchmarked against a selection of established CDK2 inhibitors.
| Compound Class | Specific Compound | CDK2 IC50 (nM) | Reference |
| New Benzofuran Derivatives | Compound 9h | 40.91 | [1][2][3] |
| Compound 11d | 41.70 | [1][2][3] | |
| Compound 11e | 46.88 | [1][2][3] | |
| Compound 13c | 52.63 | [1][2][3] | |
| Oxindole/Benzofuran Hybrids | Compound 5d | 37.77 | [4] |
| Compound 5f | 52.75 | [4] | |
| Known CDK2 Inhibitors | Staurosporine | 56.76 | [1][2][3] |
| Roscovitine (Seliciclib) | 100 | [5] | |
| Flavopiridol (Alvocidib) | 100 | [5] | |
| Milciclib | 45 | [6] | |
| Dinaciclib | 1 | [6] | |
| AT7519 | 44 | [5] | |
| SNS-032 | 38 | [5] |
The Central Role of CDK2 in Cell Cycle Progression
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[7][8] The binding of Cyclin E to CDK2 forms an active complex that phosphorylates key substrates, including the Retinoblastoma protein (Rb).[7][9] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication, thereby driving the cell into the S phase.[7] Dysregulation of CDK2 activity is a common hallmark of many cancers, making it a prime target for therapeutic intervention.[10]
CDK2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The evaluation of the novel benzofuran compounds and the known inhibitors was conducted using standardized and rigorous experimental protocols to ensure data accuracy and reproducibility.
In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[11]
Materials:
-
Recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme
-
Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
Substrate (e.g., Histone H1)
-
ATP
-
Test compounds (benzofuran derivatives and known inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations.
-
Add a master mix containing the CDK2/Cyclin enzyme and substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[11]
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro CDK2 Kinase Inhibition Assay.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell lines (e.g., MCF-7, Panc-1, A-549)[2]
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.[13]
-
Compound Treatment: Treat cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Target Engagement
This technique is used to detect the phosphorylation status of CDK2 substrates, such as the Rb protein, to confirm that the inhibitor is engaging its target within the cell.[13]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies (e.g., anti-p-Rb, anti-total-Rb, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse treated cells and determine the protein concentration of each sample.[13]
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.[14]
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: A decrease in the ratio of phosphorylated Rb to total Rb in treated cells indicates successful target engagement by the CDK2 inhibitor.[13]
Logical Comparison of Compound Classes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [repository.cam.ac.uk]
- 4. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to 5-(Piperazin-1-yl)benzofuran-2-carboxamide Reference Standards and Impurities
For researchers, scientists, and drug development professionals, the quality and purity of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comprehensive comparison of commercially available reference standards for 5-(Piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate in the synthesis of the antidepressant drug Vilazodone. This document outlines potential impurities, presents a framework for comparing different batches or suppliers, and provides detailed experimental protocols for their analysis.
Comparison of Reference Standards
The selection of a suitable reference standard for this compound is critical for ensuring the reliability of analytical data. While various suppliers offer this compound, their purity and impurity profiles can differ. Below is a comparative table summarizing key quality attributes to consider when selecting a reference standard. Data presented here is illustrative and should be confirmed with the supplier's certificate of analysis.
Table 1: Comparison of this compound Reference Standards
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥99.5% | ≥99.0% | ≥98.0% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS | ¹H NMR |
| Water Content (Karl Fischer) | ≤0.5% | ≤1.0% | Not specified |
| Residual Solvents | Meets ICH Q3C limits | Not specified | Not specified |
| Major Impurity Profile | Impurity A: ≤0.1%Impurity B: ≤0.05% | Impurity A: ≤0.2%Impurity C: ≤0.1% | Total Impurities: ≤2.0% |
| Certificate of Analysis | Comprehensive with spectral data | Standard CoA | Basic CoA |
Potential Impurities
Impurities in the this compound reference standard can arise from the manufacturing process or degradation. As an intermediate in Vilazodone synthesis, its impurity profile may include precursors, by-products, and degradation products of Vilazodone itself.
Table 2: Potential Impurities of this compound
| Impurity Name | Structure | Origin |
| 5-(4-Formylpiperazin-1-yl)benzofuran-2-carboxamide | C₁₄H₁₅N₃O₃ | Process-related (formylation) |
| 5-Aminobenzofuran-2-carboxamide | C₉H₈N₂O₂ | Starting material |
| Vilazodone | C₂₆H₂₇N₅O₂ | Subsequent reaction product |
| 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | C₁₃H₁₄N₂O₃ | Hydrolysis product |
| N-Oxide of Vilazodone | C₂₆H₂₇N₅O₃ | Oxidative degradation |
Experimental Protocols
To ensure an objective comparison of different reference standards, a robust analytical methodology is required. The following protocols are based on established methods for Vilazodone and its intermediates.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate this compound from its potential impurities.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
-
¹H NMR for Identity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and confirmation of the reference standard's identity.
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Procedure:
-
Dissolve approximately 10 mg of the reference standard in 0.7 mL of DMSO-d₆.
-
Acquire the ¹H NMR spectrum.
-
Compare the obtained spectrum with the expected chemical shifts and coupling constants for this compound.
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the comparison and selection of a reference standard.
Caption: Simplified synthetic pathway and potential impurity origins.
This guide provides a foundational framework for the objective comparison of this compound reference standards. By employing the outlined experimental protocols and considering the potential impurities, researchers can make an informed decision to ensure the accuracy and reliability of their analytical results. It is always recommended to consult the supplier's Certificate of Analysis for specific batch information.
A Comparative Analysis of Histamine Receptor Affinity in Piperazine Derivatives
This guide provides a comparative overview of the binding affinities of common piperazine derivatives for the four subtypes of histamine receptors (H1, H2, H3, and H4). It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding and selection of these compounds for further investigation. The guide includes a summary of binding affinities, detailed experimental protocols for their determination, and diagrams of the associated signaling pathways.
Histamine Receptor Subtypes and Signaling Pathways
Histamine, a crucial biogenic amine, mediates its diverse physiological and pathological effects through four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Piperazine derivatives represent a significant class of compounds that interact with these receptors, often with high affinity and selectivity.
-
H1 Receptor (H1R): Primarily coupled to Gαq/11 proteins.[1][2] Activation of H1R stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), mediating inflammatory and allergic responses.[2]
-
H2 Receptor (H2R): Coupled to Gαs proteins, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This pathway is famously involved in the stimulation of gastric acid secretion but also plays roles in smooth muscle relaxation and immune response modulation.[4]
-
H3 Receptor (H3R): This receptor is coupled to Gαi/o proteins and its activation inhibits adenylyl cyclase, thereby decreasing cAMP production.[5][6] H3Rs function as presynaptic autoreceptors on histaminergic neurons to inhibit histamine release and as heteroreceptors on other neurons to modulate the release of neurotransmitters like dopamine, acetylcholine, and serotonin.[6][7][8]
-
H4 Receptor (H4R): Like H3R, the H4R is coupled to Gαi/o proteins, leading to the inhibition of cAMP formation.[9] It is predominantly expressed on cells of hematopoietic origin, such as mast cells and eosinophils.[10] Its activation is involved in immunomodulatory functions, including chemotaxis of immune cells.[9][10][11]
Comparative Histamine Receptor Affinity
The binding affinity of a compound for a receptor is a critical measure of its potency. It is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for several common piperazine derivatives across the four histamine receptor subtypes.
| Piperazine Derivative | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) |
| Hydroxyzine | ~2 | >10,000 | >10,000 | >10,000 |
| Cetirizine | 6[12][13] | >10,000 | >10,000 | >10,000 |
| Levocetirizine | 3[12][13] | >10,000 | >10,000 | >10,000 |
| Cyclizine | 13.5 | Not Reported | Not Reported | Not Reported |
| Meclizine | 250[14] | Not Reported | Not Reported | Not Reported |
| LINS01004 | Not Reported | Not Reported | 398[15] | Not Reported |
| LINS01007 | Not Reported | Not Reported | Not Reported | 871[15] |
Data compiled from various sources. Compounds show high selectivity for the H1 receptor, with the exception of the LINS compounds which were specifically evaluated for H3 and H4 activity. A ">" symbol indicates a lack of significant affinity at the tested concentrations.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki) is commonly performed using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Detailed Methodology:
-
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) recombinantly expressing the human histamine receptor subtype of interest.[16][17]
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R).[17][18]
-
Test Compounds: Piperazine derivatives of interest, dissolved and serially diluted.
-
Wash Buffer: Ice-cold assay buffer.[16]
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM Mianserin for H1R).[16]
-
Equipment: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, liquid scintillation counter.[16][18]
-
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are thawed and resuspended in assay buffer to a predetermined protein concentration.[18]
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, radioligand at a fixed concentration (near its Kd value), and the test compound at various concentrations (for competition curves) or buffer (for total binding) or non-specific binding control.[16]
-
Incubation: The reaction is initiated by adding the membrane preparation to each well. The plate is then incubated (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.[16]
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate. This step separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[18]
-
Washing: The filters are immediately washed multiple times with ice-cold wash buffer to minimize non-specific binding of the radioligand to the filter.[16]
-
Quantification: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.[18]
-
-
Data Analysis:
-
The raw data (counts per minute) are used to determine the percentage of specific binding at each concentration of the test compound.
-
A competition curve is generated by plotting the percent specific binding against the log concentration of the test compound.
-
Non-linear regression analysis is used to fit the curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[18]
-
The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]
-
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. SMPDB [smpdb.ca]
- 3. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 4. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 11. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cetirizine - Wikipedia [en.wikipedia.org]
- 14. Meclizine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-(Piperazin-1-yl)benzofuran-2-carboxamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Piperazin-1-yl)benzofuran-2-carboxamide, a compound often used in pharmaceutical research. Adherence to these procedures is essential to minimize risks to personnel and the environment.
Hazard Profile and Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its hazard profile. While specific toxicity data may be limited, related compounds are known to cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Hazard Classification | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Tract Irritation | May cause respiratory irritation.[1][2] |
Source: Safety Data Sheets for this compound and its derivatives.
Personal Protective Equipment (PPE) Requirements
To ensure personal safety during the handling and disposal process, the following PPE is mandatory:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of as contaminated waste after use.[3] |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.[3] |
| Lab Coat | A standard laboratory coat should be worn and properly fastened. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended.[1][2] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[3] Avoid creating dust during transfer.[3]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in the designated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
2. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
3. Consultation and Compliance:
-
Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines outlined in 40 CFR 261.3.[1]
-
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all federal, state, and local regulations.[1]
4. Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1] Your institution's EHS department will typically manage this process.
-
Provide the waste manifest, including the Safety Data Sheet (SDS), to the disposal company.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 5-(Piperazin-1-yl)benzofuran-2-carboxamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Piperazin-1-yl)benzofuran-2-carboxamide (CAS: 183288-46-2). The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazard statements, necessitating the use of appropriate personal protective equipment. It is crucial to avoid direct contact and inhalation.
Hazard Summary Table
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
| H302 | Harmful if swallowed | P264, P270, P301+P312, P330 |
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Eye and Face Protection : Wear chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may be appropriate in situations with a higher risk of splashing.[1]
-
Hand Protection : Chemical-resistant gloves must be worn.[1][2][3] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3]
-
Body Protection : A laboratory coat is the minimum requirement.[1] For procedures with a higher risk of exposure, consider disposable chemical-resistant coveralls.[1][4]
-
Respiratory Protection : Use only in a well-ventilated area.[1][5][6] If dust or aerosols are likely to be generated, a NIOSH-approved air-purifying respirator should be used.[4]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
- Ensure the work area, such as a chemical fume hood, is clean and operational.
- Verify that an eyewash station and safety shower are readily accessible.
- Handle the compound in a well-ventilated place to avoid the formation of dust and aerosols.[2][5]
2. Donning PPE:
- Put on all required PPE as outlined in the section above before handling the chemical.
3. Weighing and Transfer:
- If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.
- Use non-sparking tools for transfers to prevent fire caused by electrostatic discharge.[5]
4. In Case of Exposure:
- Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][2][6] If skin irritation occurs, seek medical advice.[1]
- Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
- Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing.[1][6] Call a poison center or doctor if you feel unwell.[1]
- Ingestion : Rinse mouth and seek medical advice immediately.[3][6]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all waste material, including unused product and contaminated disposable PPE, in a designated and properly labeled hazardous waste container.
2. Container Management:
- Keep the waste container tightly closed and store it in a designated, secure area.[1]
- Do not reuse empty containers.[1]
3. Final Disposal:
- Dispose of the contents and the container at an approved waste disposal plant.[1]
- Do not allow the product to enter drains, other waterways, or the soil.[1][2][3]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
